molecular formula C8H11NO2 B1266040 2-(4-Aminophenoxy)ethanol CAS No. 6421-88-1

2-(4-Aminophenoxy)ethanol

Cat. No.: B1266040
CAS No.: 6421-88-1
M. Wt: 153.18 g/mol
InChI Key: SRCAKTIYISIAIT-UHFFFAOYSA-N
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Description

2-(4-Aminophenoxy)ethanol is a useful research compound. Its molecular formula is C8H11NO2 and its molecular weight is 153.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-aminophenoxy)ethanol
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InChI

InChI=1S/C8H11NO2/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4,10H,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRCAKTIYISIAIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

31886-03-0
Record name Poly(oxy-1,2-ethanediyl), α-(4-aminophenyl)-ω-hydroxy-
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20214425
Record name 2-(4-Aminophenoxy)ethanol
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Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6421-88-1
Record name 4-(2-Hydroxyethoxy)aniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6421-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Aminophenoxy)ethanol
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Record name 2-(4-Aminophenoxy)ethanol
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Record name 2-(4-aminophenoxy)ethanol
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Foundational & Exploratory

2-(4-Aminophenoxy)ethanol chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

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Refining the Research Plan

I'm now expanding my data collection to include detailed analyses of the search results for this compound. I will focus on extracting critical data points such as molecular formula, weight, and spectral information. My plan includes an examination of established synthesis methods, with the creation of a workflow diagram. I'll also be searching for applications, especially in drug development.

Expanding Data Analysis

I'm now diving deeper, performing comprehensive searches for key information such as molecular formula, weight, melting and boiling points, and solubility data, alongside spectral data and safety information for this compound. I'm focusing on finding reliable synthesis protocols and potential applications in both research and industry, with a focus on drug development, with peer-reviewed articles, patents, and technical data sheets from reputable chemical suppliers.

Physicochemical properties of 2-(4-Aminophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Aminophenoxy)ethanol

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is an aromatic compound featuring a primary amine, an ether linkage, and a primary alcohol. This unique combination of functional groups makes it a valuable intermediate in various fields, including the synthesis of pharmaceuticals, dyes, and polymers. For researchers, scientists, and drug development professionals, a comprehensive understanding of its physicochemical properties is paramount for its effective application, from predicting its behavior in reaction media to designing stable formulations and ensuring safe handling.

This guide provides an in-depth analysis of the core physicochemical characteristics of this compound. Moving beyond a simple recitation of data, we delve into the causality behind experimental methodologies, offering field-proven insights to ensure both accuracy and reproducibility in a laboratory setting. The protocols described herein are designed as self-validating systems, providing a robust framework for empirical determination and verification.

Molecular Identity and Structural Elucidation

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. This compound is defined by its specific arrangement of atoms and bonds, which dictates its reactivity and physical properties.

  • IUPAC Name: this compound[1]

  • CAS Number: 6421-88-1[1][2]

  • Molecular Formula: C₈H₁₁NO₂[1]

  • Canonical SMILES: C1=CC(=CC=C1N)OCCO[1]

  • InChI Key: SRCAKTIYISIAIT-UHFFFAOYSA-N[1]

structure cluster_ring Benzene Ring cluster_chain Side Chain C1 C C2 C C1->C2 O1 O C1->O1 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 N NH₂ C4->N C6 C C5->C6 C6->C1 C7 CH₂ O1->C7 C8 CH₂ C7->C8 O2 OH C8->O2

Caption: Chemical structure of this compound.

Core Physicochemical Properties: A Summary

The physical state, solubility, and partitioning behavior of a compound are critical parameters for its application in synthesis and formulation. These properties are summarized below and explored in detail in the subsequent sections.

PropertyValueReference
Molecular Weight 153.18 g/mol [1]
Physical Appearance Brown to black powder[2]
Melting Point 73-74 °C[2]
Boiling Point 182-185 °C (at 14 Torr)[2]
pKa (Predicted) 14.40 ± 0.10[2]
XLogP3 (Computed) 0.2[1]

Experimental Determination of Key Properties

This section provides validated, step-by-step protocols for determining the essential physicochemical properties of this compound. The rationale behind key experimental choices is explained to enhance understanding and ensure methodological robustness.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Significance: The melting point is a crucial indicator of purity. For drug development, it influences solubility, dissolution rate, and the selection of manufacturing processes like hot-melt extrusion. A sharp melting peak typically signifies high purity.

Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., Nitrogen at 50 mL/min) to prevent oxidative degradation, which is critical for an aminophenol derivative.

  • Thermal Program:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature from 25 °C to 100 °C at a rate of 10 °C/min. A controlled heating rate ensures thermal equilibrium and yields a sharp, reproducible peak.

    • Cool the cell back to 25 °C.

  • Data Analysis: Determine the onset temperature of the endothermic event from the resulting thermogram. This onset represents the melting point. The peak area can be integrated to determine the heat of fusion.

dsc_workflow start Start prep 1. Weigh 2-5 mg Sample into Aluminum Pan start->prep Sample Prep setup 2. Place Sample & Reference in DSC Cell prep->setup Instrument Loading purge 3. Purge with N₂ Gas (50 mL/min) setup->purge Inert Atmosphere program 4. Run Thermal Program (Heat 10°C/min to 100°C) purge->program Measurement analyze 5. Analyze Thermogram (Determine Onset Temp) program->analyze Data Processing end End analyze->end

Caption: Workflow for Melting Point Determination by DSC.

Solubility Profiling

Significance: Solubility is a cornerstone of drug development, impacting bioavailability and formulation design. Understanding solubility in various media (aqueous buffers, organic solvents) is essential for developing liquid formulations, purification strategies, and predicting absorption.

Protocol (Thermodynamic Solubility via Shake-Flask Method):

  • System Preparation: Prepare a series of relevant solvents (e.g., pH 7.4 phosphate-buffered saline, ethanol, DMSO).

  • Sample Addition: Add an excess amount of this compound to a known volume of each solvent in a glass vial. The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C) for 24-48 hours. This duration is chosen to ensure the system reaches thermodynamic equilibrium between the dissolved and solid states.

  • Phase Separation: After equilibration, allow the vials to stand until the excess solid has settled. Alternatively, centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully withdraw a supernatant aliquot, filter it through a 0.22 µm syringe filter to remove any remaining particulates, and dilute it with a suitable mobile phase. Analyze the concentration of the diluted sample using a validated HPLC-UV method. The UV chromophore of the benzene ring allows for sensitive detection.

solubility_workflow start Start add_excess 1. Add Excess Solid to Solvent start->add_excess equilibrate 2. Shake at 25°C for 24-48h add_excess->equilibrate Reach Equilibrium separate 3. Centrifuge/Settle to Separate Phases equilibrate->separate Isolate Saturated Solution quantify 4. Filter & Dilute Supernatant separate->quantify analyze 5. Analyze by HPLC-UV quantify->analyze Determine Concentration end End analyze->end

Caption: Workflow for Thermodynamic Solubility Determination.

Spectroscopic Profile for Structural Confirmation

Spectroscopic data provides a molecular fingerprint, confirming the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons. The aromatic protons will appear in the downfield region (~6.5-7.5 ppm). The two methylene groups (-O-CH₂-CH₂-OH) will likely appear as triplets around 3.5-4.5 ppm due to spin-spin coupling. The amine (NH₂) and hydroxyl (OH) protons are exchangeable and may appear as broad singlets.

  • ¹³C NMR: The spectrum will show eight distinct carbon signals. The four aromatic carbons attached to protons will appear in the ~115-130 ppm range, while the two quaternary aromatic carbons will be further downfield. The two aliphatic carbons of the ethanol side chain will appear in the more upfield region (~60-70 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups.[3]

  • O-H Stretch: A strong, broad absorption band in the 3300-3400 cm⁻¹ region, characteristic of the alcohol group.[3]

  • N-H Stretch: One or two sharp peaks in the 3300-3500 cm⁻¹ region, corresponding to the primary amine.

  • C-O Stretch: A strong band around 1200-1250 cm⁻¹ (aryl ether) and another around 1050 cm⁻¹ (primary alcohol).

  • Aromatic C=C Stretch: Medium to weak bands in the 1500-1600 cm⁻¹ region.

Mass Spectrometry (MS)
  • Molecular Ion: The electron impact (EI) mass spectrum should show a molecular ion peak [M]⁺ at an m/z of 153, corresponding to the molecular weight.

  • Fragmentation: A prominent peak is observed at m/z 109.[1] This corresponds to the [M - C₂H₄O]⁺ fragment, resulting from the cleavage of the ether bond and loss of the hydroxyethyl group, leaving the stable 4-aminophenoxy cation. This fragmentation pattern is a key diagnostic feature.

Stability, Reactivity, and Safety

Chemical Stability and Degradation

Compounds containing an aminophenol moiety are susceptible to oxidation. Exposure to air, light, or oxidizing agents can lead to the formation of colored quinone-imine type impurities. This degradation pathway is a critical consideration for storage and formulation. It is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen) and protected from light.

Reactivity Profile

The compound's reactivity is governed by its three functional groups:

  • Aromatic Amine: Can undergo diazotization, acylation, and alkylation. It also imparts basic properties to the molecule.

  • Primary Alcohol: Can be oxidized to an aldehyde or carboxylic acid, or undergo esterification and etherification.

  • Phenolic Ether: The ether linkage is generally stable but can be cleaved under harsh acidic conditions.

Safety and Handling

A thorough understanding of the hazards is essential for safe laboratory practice.

  • GHS Hazard Statements:

    • H302: Harmful if swallowed[1]

    • H315: Causes skin irritation[1]

    • H319: Causes serious eye irritation[1]

    • H335: May cause respiratory irritation[1]

  • Handling Recommendations: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]

Conclusion

This technical guide has detailed the essential physicochemical properties of this compound, providing both established data and robust protocols for its empirical verification. By understanding its molecular identity, physical characteristics, spectroscopic fingerprint, and stability profile, researchers and developers can confidently utilize this versatile intermediate in their work. The emphasis on the causality behind experimental design aims to empower scientists to not only reproduce these results but also to adapt these methodologies to new chemical entities, fostering a culture of scientific integrity and innovation.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 80892, this compound. PubChem. Retrieved January 10, 2026, from [Link].

  • European Commission, Scientific Committee on Consumer Products (2006). SCCP Opinion on 2,4-Diaminophenoxyethanol and its salts. Retrieved January 10, 2026, from [Link].

  • Al-Majid, A. M., et al. (2021). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 26(15), 4479. Retrieved January 10, 2026, from [Link].

  • Al-Majid, A. M., et al. (2021). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. ResearchGate. Retrieved January 10, 2026, from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 66904, 4-Aminophenethyl alcohol. PubChem. Retrieved January 10, 2026, from [Link].

  • Centers for Disease Control and Prevention (CDC). (n.d.). 2,4-Dichlorophenoxyacetic Acid. Retrieved January 10, 2026, from [Link].

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of ethanol. Retrieved January 10, 2026, from [Link].

  • Cosmetic Ingredient Review. (2024). Amended Safety Assessment of 2,4-Diaminophenoxyethanol HCl and 2,4-Diaminophenoxyethanol Sulfate as Used in Cosmetics. Retrieved January 10, 2026, from [Link].

  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved January 10, 2026, from [Link].

  • Shahin, M. M., & Bugaut, A. (1982). The activity of 2-(2',4'-diaminophenoxy)ethanol in 3 genetic toxicity bioassays. Mutation Research/Environmental Mutagenesis and Related Subjects, 102(4), 361-372. Retrieved January 10, 2026, from [Link].

  • Chemistry Student. (2024, March 2). H-NMR Spectra of Ethanol explained (peak splitting) [Video]. YouTube. Retrieved January 10, 2026, from [Link].

  • McMahon, R. J. (n.d.). Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. Retrieved January 10, 2026, from [Link].

Sources

An In-Depth Technical Guide to 2-(4-Aminophenoxy)ethanol (CAS 6421-88-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Aminophenoxy)ethanol, with the CAS number 6421-88-1, is a versatile bifunctional organic compound that serves as a crucial intermediate in the synthesis of a variety of commercially significant molecules, particularly in the pharmaceutical and polymer industries. Its structure, featuring a primary aromatic amine, an ether linkage, and a primary alcohol, provides multiple reactive sites for chemical modification. This guide offers a comprehensive technical overview of its synthesis, chemical properties, analytical methodologies, and key applications, with a focus on its role in drug discovery and development.

Chemical and Physical Properties

This compound is a solid at room temperature, with properties that make it a valuable building block in organic synthesis.[1] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueSource(s)
CAS Number 6421-88-1[1]
Molecular Formula C₈H₁₁NO₂[1]
Molecular Weight 153.18 g/mol [1]
IUPAC Name This compound[1]
Synonyms 4-(2-hydroxyethoxy)aniline, p-(2-hydroxyethoxy)aniline[1]
Appearance Pale cream to yellow to brown crystals or powder[2]
Melting Point 73-74 °C[3]
Boiling Point 327.5 °C at 760 mmHg[3]
Solubility Soluble in methanol.[4] General solubility in polar organic solvents can be inferred from its structure.[4]
pKa The pKa of the anilinium ion is estimated to be around 4-5, typical for anilines. The alcohol proton is significantly less acidic.[5]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving a Williamson ether synthesis followed by the reduction of a nitro group. This approach is favored for its high yields and the ready availability of starting materials.

Step 1: Williamson Ether Synthesis of 2-(4-Nitrophenoxy)ethanol

The Williamson ether synthesis is a reliable method for forming ethers from an alkoxide and a primary alkyl halide.[6] In this first step, 4-nitrophenol is deprotonated with a base to form the 4-nitrophenoxide ion, which then acts as a nucleophile, attacking an electrophilic 2-haloethanol, typically 2-chloroethanol or 2-bromoethanol.

The choice of a base is critical to ensure complete deprotonation of the phenol without causing side reactions. Potassium carbonate is a common and effective choice for this transformation.[7] The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone to facilitate the SN2 reaction.[8]

Causality in Experimental Choices:

  • Choice of Base: A moderately strong base like K₂CO₃ is used because it is strong enough to deprotonate the phenol but not so strong as to promote elimination reactions with the 2-haloethanol.

  • Choice of Solvent: A polar aprotic solvent is chosen to solvate the cation (K⁺) while leaving the phenoxide anion relatively free to act as a nucleophile, thus accelerating the SN2 reaction.

  • Reaction Temperature: The reaction is typically heated to increase the reaction rate, but excessive temperatures are avoided to minimize potential side reactions.

Experimental Protocol: Synthesis of 2-(4-Nitrophenoxy)ethanol

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-nitrophenol, anhydrous potassium carbonate, and a suitable polar aprotic solvent (e.g., acetone or DMF).

  • Stir the mixture and add 2-chloroethanol.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude 2-(4-nitrophenoxy)ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Reduction of 2-(4-Nitrophenoxy)ethanol

The second step involves the reduction of the nitro group of 2-(4-nitrophenoxy)ethanol to a primary amine to yield the final product. Catalytic hydrogenation is the most common and efficient method for this transformation.[9]

Palladium on carbon (Pd/C) is a widely used catalyst for the hydrogenation of nitroarenes due to its high activity and selectivity.[10][11] The reaction is typically carried out in a protic solvent such as ethanol or methanol under a hydrogen atmosphere.[12]

Causality in Experimental Choices:

  • Choice of Catalyst: Pd/C is a heterogeneous catalyst, which simplifies the workup process as it can be easily removed by filtration.[9] It is also highly effective for the reduction of nitro groups without affecting other functional groups like the ether and alcohol.

  • Choice of Solvent: Protic solvents like ethanol are good at dissolving the starting material and the product and are suitable for hydrogenation reactions.

  • Hydrogen Source: Gaseous hydrogen is the most common reducing agent for this type of reaction. Alternatively, transfer hydrogenation using a hydrogen donor like ammonium formate or hydrazine can also be employed.[12]

Experimental Protocol: Synthesis of this compound

  • Dissolve 2-(4-nitrophenoxy)ethanol in a suitable solvent (e.g., ethanol) in a hydrogenation vessel.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen and stir the mixture at room temperature.

  • Monitor the reaction by TLC or by monitoring hydrogen uptake.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by recrystallization.

SynthesisWorkflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Nitro Group Reduction start1 4-Nitrophenol product1 2-(4-Nitrophenoxy)ethanol start1->product1 Sɴ2 Reaction reagent1 K₂CO₃, 2-Chloroethanol (Acetone or DMF) product2 This compound product1->product2 Catalytic Hydrogenation product1->product2 reagent2 H₂, Pd/C (Ethanol)

Synthetic pathway for this compound.

Analytical Methodologies

Accurate and reliable analytical methods are essential for monitoring the synthesis of this compound, assessing its purity, and for pharmacokinetic studies of its derivatives. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are two powerful techniques for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable method for the analysis of this compound due to its polarity. A C18 column is commonly used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.[13][14]

Exemplary HPLC Protocol

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 240 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol/water mixture) and filter through a 0.45 µm syringe filter before injection.

Rationale for Methodological Choices:

  • C18 Column: The non-polar stationary phase of the C18 column effectively retains the moderately polar analyte.

  • Acidified Mobile Phase: The addition of formic acid to the mobile phase helps to protonate the amine group, leading to sharper peaks and better chromatographic resolution.

  • UV Detection: The aromatic ring in this compound provides strong UV absorbance, making UV detection a sensitive and reliable method for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of this compound, providing both separation and structural identification. Derivatization of the polar amine and hydroxyl groups may be necessary to improve volatility and peak shape.

Exemplary GC-MS Protocol

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 100 °C), ramp to a high temperature (e.g., 280 °C) to ensure elution of the analyte.

  • Injection Mode: Splitless injection for trace analysis.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate. Derivatization with a silylating agent (e.g., BSTFA) can be performed to increase volatility.

Rationale for Methodological Choices:

  • Capillary Column: Provides high-resolution separation of components in the sample.

  • Electron Ionization: A standard ionization technique that produces a reproducible fragmentation pattern, which can be used for library matching and structural confirmation.

AnalyticalWorkflow cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis sample_prep_hplc Sample Preparation (Dissolution & Filtration) hplc_system C18 RP-HPLC System sample_prep_hplc->hplc_system hplc_detection UV Detection (240 nm) hplc_system->hplc_detection hplc_data Chromatogram & Quantification hplc_detection->hplc_data sample_prep_gcms Sample Preparation (Dissolution +/- Derivatization) gcms_system Capillary GC-MS System sample_prep_gcms->gcms_system gcms_detection Mass Spectrometry (EI) gcms_system->gcms_detection gcms_data Mass Spectrum & Identification gcms_detection->gcms_data

General analytical workflows for this compound.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[5] Its bifunctional nature allows for its incorporation into a wide range of molecular scaffolds.

Synthesis of Beta-Blockers

A significant application of this compound and its derivatives is in the synthesis of beta-blockers, a class of drugs used to manage cardiovascular diseases.[15] The general structure of many beta-blockers contains an aryloxypropanolamine moiety. This compound can serve as a precursor to the substituted phenol required for the synthesis of these drugs. The synthesis typically involves the reaction of a substituted phenol with epichlorohydrin, followed by the opening of the resulting epoxide with an amine.[16][17]

Synthesis of Analgesics and Anti-inflammatory Agents

Derivatives of 4-aminophenol are well-known for their analgesic and antipyretic properties, with paracetamol (acetaminophen) being a prime example.[8] this compound can be used to synthesize novel paracetamol analogues with potentially improved safety profiles or modified pharmacological activities.[8] The synthesis of such analogues often involves the acylation of the aromatic amine group.

Furthermore, the phenoxyacetic acid scaffold, which can be derived from related phenoxyethanol compounds, is present in some non-steroidal anti-inflammatory drugs (NSAIDs).[18] This suggests the potential for this compound to be used in the development of new anti-inflammatory agents.

Reactivity and Mechanistic Considerations

The reactivity of this compound is dictated by its three functional groups: the aromatic amine, the primary alcohol, and the ether linkage.

  • Aromatic Amine: The amine group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization. The acylation of the amine with acetic anhydride is a key step in the synthesis of paracetamol-like structures.

  • Primary Alcohol: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents.[7] It can also undergo esterification or be converted into a better leaving group (e.g., a tosylate) for subsequent nucleophilic substitution reactions.

  • Ether Linkage: The ether bond is generally stable under most reaction conditions but can be cleaved under harsh acidic conditions (e.g., with HBr or HI).

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry. Its straightforward synthesis and the presence of multiple reactive functional groups make it an important building block for the development of new drugs, including beta-blockers, analgesics, and anti-inflammatory agents. A thorough understanding of its chemical properties, synthesis, and reactivity is crucial for its effective utilization in research and drug development.

References

  • King's Land. (n.d.). Bulk 2-(4-Aminophenyl)ethanol for Organic Synthesis. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Ethanol, 2-(4-aminophenoxy)-, hydrogen sulfate (ester) on Newcrom R1 HPLC column. Retrieved from [Link]

  • Journal of Medicinal and Medical Chemistry. (n.d.). A Comprehensive Review on Beta Blockers Synthesis Methods.
  • PubMed. (1981). Synthesis and pharmacology of potential beta-blockers. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80892, this compound. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • PubMed. (2024). Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66904, 4-Aminophenethyl alcohol. Retrieved from [Link]

  • University of Calgary. (n.d.). Synthesis of Analgesics: Aspirin & Acetaminophen. Retrieved from [Link]

  • MDPI. (2018). Recent Advances of Pd/C-Catalyzed Reactions. Retrieved from [Link]

  • Edubirdie. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2015). Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). Retrieved from [Link]

  • PubMed. (2009). Partial oxidation of allylic and primary alcohols with O(2) by photoexcited TiO(2). Retrieved from [Link]

  • Wikipedia. (n.d.). Discovery and development of beta-blockers. Retrieved from [Link]

  • YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Synthetic approaches towards the synthesis of ß-blockers (Betaxolol, Metoprolol, Sotalol and Timolol). Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Ethanol, 2-(2,4-diaminophenoxy)-, hydrochloride (1:2) on Newcrom R1 HPLC column. Retrieved from [Link]

  • MDPI. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Retrieved from [Link]

  • ResearchGate. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Retrieved from [Link]

  • Aberystwyth University. (n.d.). Two-Step Synthesis of Paracetamol (Acetaminophen).
  • PMC. (2022). Pd/C-Catalyzed Tandem Synthesis of β-Amino Alcohol Using Epoxide through Transfer Hydrogenation of Nitroarene with Methanol. Retrieved from [Link]

  • PMC. (2014). Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents. Retrieved from [Link]

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  • MDPI. (2022). Impact of Oxygen-Containing Groups on Pd/C in the Catalytic Hydrogenation of Acetophenone and Phenylacetylene. Retrieved from [Link]

  • ResearchGate. (2022). A novel, rapid and sensitive HPLC method for the determination of ethanol in non- alcoholic beverages with pre-column derivatization. Retrieved from [Link]

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  • Chemistry Steps. (n.d.). Alcohol Oxidation Mechanisms and Practice Problems. Retrieved from [Link]

  • PubMed. (1995). Synthesis of Ethanone and Ethanol Derivatives of 2-benzoxazolinone; Potent Analgesic and Antiinflammatory Compounds Inhibiting Prostaglandin E2. Retrieved from [Link]

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  • SHANDONG LOOK CHEMICAL. (2020). Acetone, ethanol and other solvents and water miscibility, you can use it to do extraction solvent! You read that right!. Retrieved from [Link]

  • PMC. (2013). Anti-Inflammatory Drug Design Using a Molecular Hybridization Approach. Retrieved from [Link]

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An In-Depth Technical Guide to the Synthesis and Characterization of 2-(4-Aminophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis, purification, and characterization of 2-(4-Aminophenoxy)ethanol, a key intermediate in the development of various pharmaceuticals and other organic compounds.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of this compound

This compound, with the chemical formula C8H11NO2, is a versatile chemical building block.[1][2] Its structure, featuring a primary aromatic amine, an ether linkage, and a primary alcohol, allows for a wide range of chemical modifications, making it a valuable precursor in the synthesis of more complex molecules. The development of its hydrochloride salt was a significant step to improve its stability and solubility for broader applications in synthesis.[3]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is crucial for its synthesis, handling, and application.

PropertyValueSource
Molecular Formula C8H11NO2[2]
Molecular Weight 153.18 g/mol [2]
Appearance Colorless liquid[1]
Melting Point 73-74 °C[1]
Boiling Point 327.5°C at 760 mmHg[1]
CAS Number 6421-88-1[2]

Part 1: Synthesis of this compound

The synthesis of this compound can be approached through various routes. The most common and efficient method involves a two-step process: a Williamson ether synthesis followed by the reduction of a nitro group.

Synthetic Pathway Overview

Synthesis_Pathway 4-Nitrophenol 4-Nitrophenol Step1 Williamson Ether Synthesis 4-Nitrophenol->Step1 Ethylene_Carbonate Ethylene Carbonate or 2-Haloethanol Ethylene_Carbonate->Step1 Intermediate 2-(4-Nitrophenoxy)ethanol Step1->Intermediate Base (e.g., K2CO3) Solvent (e.g., DMF) Step2 Nitro Group Reduction Intermediate->Step2 Product This compound Step2->Product Reducing Agent (e.g., Fe/NH4Cl, H2/Pd-C)

Caption: Synthetic route for this compound.

Step 1: Williamson Ether Synthesis of 2-(4-Nitrophenoxy)ethanol

The Williamson ether synthesis is a reliable method for forming ethers from an organohalide and an alkoxide.[4][5] In this synthesis, the phenoxide ion of 4-nitrophenol acts as the nucleophile, attacking an electrophilic two-carbon synthon.[6]

Causality Behind Experimental Choices:

  • Starting Materials: 4-Nitrophenol is chosen due to the electron-withdrawing nature of the nitro group, which increases the acidity of the phenolic proton, facilitating the formation of the phenoxide nucleophile. Ethyl bromoacetate or a similar 2-haloethanol derivative serves as the electrophile.[7][8]

  • Base and Solvent: A moderately strong base like potassium carbonate (K2CO3) is sufficient to deprotonate the phenol.[9] A polar aprotic solvent such as N,N-dimethylformamide (DMF) is ideal as it solvates the cation of the base, leaving the anionic nucleophile more reactive, and it does not participate in the reaction.[4][9]

Detailed Experimental Protocol:

  • To a solution of 4-nitrophenol in DMF, add anhydrous potassium carbonate.

  • Stir the mixture at room temperature to form the potassium 4-nitrophenoxide salt.

  • Add ethyl bromoacetate dropwise to the reaction mixture.

  • Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor its progress by thin-layer chromatography (TLC).[4]

  • Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the product.

  • Filter the crude product, wash with water, and dry under vacuum.

Step 2: Reduction of the Nitro Group

The selective reduction of the nitro group to a primary amine is the final step. Several methods can be employed, with the choice depending on factors like scale, desired purity, and available equipment.

Causality Behind Experimental Choices:

  • Reducing Agent:

    • Iron in the presence of an acid (e.g., NH4Cl or HCl): This is a classic and cost-effective method for nitro group reduction.[8] The reaction is heterogeneous and generally provides high yields.

    • Catalytic Hydrogenation (H2/Pd-C): This method is very clean, as the only byproduct is water.[10] It requires specialized equipment for handling hydrogen gas safely.[11]

Detailed Experimental Protocol (using Fe/NH4Cl):

  • Suspend the 2-(4-nitrophenoxy)ethanol intermediate in a mixture of ethanol and water.

  • Add iron powder and ammonium chloride to the suspension.

  • Heat the mixture to reflux and stir vigorously. The reaction is often exothermic.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once complete, filter the hot reaction mixture through a pad of celite to remove the iron salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The crude product can then be purified.

Part 2: Purification and Characterization

Purification of the final product is critical to meet the stringent requirements for its use in drug development and other high-purity applications.

Purification Workflow

Purification_Workflow Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Recrystallization->Column_Chromatography If not pure Characterization Characterization Recrystallization->Characterization If pure Column_Chromatography->Characterization Final_Product Pure this compound Characterization->Final_Product

Caption: Purification and characterization workflow.

Recrystallization Protocol:

  • Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol-water mixture).

  • Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

  • Filter the crystals and wash with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Characterization Techniques

A battery of analytical techniques is employed to confirm the identity and purity of the synthesized this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information about the number and types of protons in the molecule. Expected signals include those for the aromatic protons, the methylene groups of the ethoxy chain, the hydroxyl proton, and the amine protons.

  • ¹³C NMR: Shows the number of unique carbon environments in the molecule.

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Identifies the functional groups present. Key expected peaks include N-H stretching for the amine, O-H stretching for the alcohol, C-O stretching for the ether, and C=C stretching for the aromatic ring.

3. Mass Spectrometry (MS):

  • Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure. The molecular ion peak [M]+ should correspond to the calculated molecular weight.[2]

4. Elemental Analysis:

  • Provides the percentage composition of carbon, hydrogen, nitrogen, and oxygen, which should match the theoretical values for C8H11NO2.

Summary of Expected Spectroscopic Data:

TechniqueExpected Peaks/Signals
¹H NMR Aromatic protons (δ 6.5-7.0 ppm), Methylene protons (-O-CH₂- and -CH₂-OH), Amine protons (-NH₂), Hydroxyl proton (-OH)
¹³C NMR Aromatic carbons, Methylene carbons
FTIR (cm⁻¹) ~3400-3200 (N-H and O-H stretch), ~1240 (C-O ether stretch), ~1600 (C=C aromatic stretch)
Mass Spec (m/z) Molecular ion peak at ~153.18

Part 3: Safety, Handling, and Applications

Safety and Handling: this compound and its intermediates should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][13] All manipulations should be performed in a well-ventilated fume hood.[12] In case of contact, flush the affected area with copious amounts of water.[14]

GHS Hazard Information:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Applications: The primary application of this compound is as an intermediate in organic synthesis. Its bifunctional nature allows it to be a versatile building block for:

  • Pharmaceuticals: It is a precursor for various active pharmaceutical ingredients.

  • Hair Dyes: Certain derivatives are used in oxidative hair coloring products.[15][16]

Conclusion

This guide has provided a detailed technical overview of the synthesis and characterization of this compound. By understanding the principles behind the synthetic steps and employing rigorous purification and characterization techniques, researchers can confidently produce this valuable intermediate for a range of applications in drug development and beyond.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of ethyl 2-(4-aminophenoxy) acetate (4). Retrieved from [Link]

  • MDPI. (2021). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 2-(4-aminophenoxy)-2-methylpropionate. Retrieved from [Link]

  • Google Patents. (n.d.). CN105481705A - Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol.
  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]

  • European Commission. (n.d.). SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 2,4-Diaminophenoxyethanol and its salts. Retrieved from [Link]

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Spectroscopic data of 2-(4-Aminophenoxy)ethanol (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Data of 2-(4-Aminophenoxy)ethanol

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic signature of this compound (CAS: 6421-88-1), a key intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals.[1] A thorough understanding of its spectral characteristics is paramount for identity confirmation, purity assessment, and quality control in research and drug development settings. This document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into the interpretation of this data.

Molecular Structure and Properties:

  • Chemical Formula: C₈H₁₁NO₂[2][3]

  • Molecular Weight: 153.18 g/mol [2][3]

  • IUPAC Name: this compound[2]

2_4_Aminophenoxyethanol_Structure cluster_ring cluster_chain N H₂N C1 C C1->N C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 O1 O C4->O1 C6 C C5->C6 C6->C1 C7 CH₂ O1->C7 C8 CH₂ C7->C8 O2 OH C8->O2

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each atom, revealing the connectivity and spatial relationships within a molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides a map of the hydrogen atoms in a molecule. The chemical shift of a proton is highly sensitive to its electronic environment, while spin-spin coupling patterns reveal the number of neighboring protons.

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred as it can exchange with the labile -OH and -NH₂ protons, which can be observed as broad singlets.

  • Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

  • Data Acquisition: Record the spectrum at room temperature. A standard pulse sequence is typically sufficient.

  • Processing: Process the Free Induction Decay (FID) with an appropriate window function, followed by Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak or an internal standard like Tetramethylsilane (TMS).

¹H NMR Data Summary

AssignmentChemical Shift (δ) ppm (Predicted)MultiplicityIntegration
-NH₂~4.5 - 5.5 (broad)Singlet2H
Ar-H (ortho to -O)~6.7 - 6.9Doublet2H
Ar-H (ortho to -NH₂)~6.5 - 6.7Doublet2H
-O-CH₂-~3.9 - 4.1Triplet2H
-CH₂-OH~3.6 - 3.8Triplet2H
-OH ~4.0 - 5.0 (broad)Singlet1H

Interpretation and Causality:

  • Aromatic Protons: The para-substituted benzene ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-donating amino group are expected to be more shielded (upfield) compared to those ortho to the oxygen of the phenoxy group.

  • Aliphatic Chain Protons: The two methylene (-CH₂-) groups of the ethanol chain appear as triplets due to coupling with each other. The -O-CH₂- protons are deshielded by the adjacent oxygen atom, causing them to resonate further downfield than the -CH₂-OH protons.

  • Labile Protons: The amine (-NH₂) and hydroxyl (-OH) protons are labile and can exchange with each other and with trace water in the solvent. This typically results in broad singlet peaks whose chemical shifts are highly dependent on concentration, temperature, and solvent.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift indicates its chemical environment (e.g., aromatic, aliphatic, attached to an electronegative atom).

¹³C NMR Data Summary

AssignmentChemical Shift (δ) ppm (Predicted)
Ar-C -NH₂~140 - 142
Ar-C -O~150 - 152
Ar-C H (ortho to -NH₂)~115 - 117
Ar-C H (ortho to -O)~116 - 118
-O-C H₂-~68 - 70
-C H₂-OH~60 - 62

Interpretation and Causality:

  • Aromatic Carbons: The spectrum shows four signals for the aromatic carbons due to the molecule's symmetry. The carbons directly attached to the nitrogen (C-NH₂) and oxygen (C-O) are significantly deshielded and appear furthest downfield. The protonated aromatic carbons appear in the typical aromatic region, with slight variations due to the electronic effects of the substituents.

  • Aliphatic Carbons: The two aliphatic carbons are clearly distinguished. The carbon atom directly bonded to the phenoxy oxygen (-O-CH₂-) is more deshielded and appears at a higher chemical shift compared to the terminal carbon bearing the hydroxyl group (-CH₂-OH).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. Molecular vibrations, such as stretching and bending, absorb infrared radiation at specific frequencies, creating a unique spectral fingerprint.

Experimental Protocol: FTIR-ATR Acquisition

  • Sample Preparation: Place a small amount of the solid this compound powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, press the sample firmly against the crystal using the pressure clamp and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

IR Data Summary

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 3500N-H Symmetric & Asymmetric StretchPrimary Amine (-NH₂)
3200 - 3400 (broad)O-H StretchAlcohol (-OH)
2850 - 3000C-H StretchAliphatic (CH₂)
~1600, ~1500C=C StretchAromatic Ring
1220 - 1260C-O StretchAryl Ether
1050 - 1150C-O StretchPrimary Alcohol

Interpretation and Causality:

  • N-H and O-H Region: The region above 3000 cm⁻¹ is highly diagnostic. The primary amine group (-NH₂) typically shows two distinct peaks corresponding to asymmetric and symmetric stretching. These are often superimposed on a broad absorption band from the hydrogen-bonded O-H stretch of the alcohol group.

  • C-H Stretching: Absorptions just below 3000 cm⁻¹ confirm the presence of the aliphatic -CH₂- groups.

  • Fingerprint Region: The "fingerprint" region (<1600 cm⁻¹) contains a wealth of information. Strong peaks around 1500 and 1600 cm⁻¹ are characteristic of the aromatic ring's C=C stretching vibrations. The strong absorption band around 1240 cm⁻¹ is a key indicator of the aryl-alkyl ether C-O linkage, while the C-O stretch of the primary alcohol appears around 1050-1150 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like methanol or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS), typically with an Electron Ionization (EI) source.

  • Data Acquisition: Inject the sample into the GC, where it is vaporized and separated from impurities. The separated compound enters the MS source, where it is ionized (typically at 70 eV). The resulting ions are separated by the mass analyzer and detected.

  • Analysis: The resulting mass spectrum plots ion abundance versus m/z.

MS Data Summary

m/zIonInterpretation
153[M]⁺Molecular Ion
109[M - C₂H₄O]⁺Loss of ethylene oxide
108[M - C₂H₅O]⁺Cleavage of the ether linkage

Interpretation and Fragmentation Pathway: The electron ionization (EI) mass spectrum provides clear evidence for the molecular structure.

  • Molecular Ion: A distinct molecular ion peak [M]⁺ is observed at m/z 153, which corresponds to the molecular weight of the compound.[2]

  • Key Fragments: The most prominent fragment ions result from the cleavage of the ether bond and the side chain. The base peak is often observed at m/z 109 , corresponding to the 4-aminophenol radical cation formed by the loss of an ethylene oxide molecule.[2] A significant peak at m/z 108 is also common, arising from the cleavage of the C-O bond with a hydrogen transfer.[2]

Fragmentation_Pathway parent This compound [M]⁺˙ m/z = 153 frag1 4-Aminophenol Cation [C₆H₇NO]⁺˙ m/z = 109 parent->frag1 - C₂H₄O frag2 [C₆H₆NO]⁺ m/z = 108 parent->frag2 - C₂H₅O•

Caption: Proposed EI mass spectrometry fragmentation of this compound.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

  • Hazards: The compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[2][4] It may also cause respiratory irritation.[2][4]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses or goggles, and a lab coat.[4][5] Work in a well-ventilated area or a chemical fume hood.[5]

  • Storage: Store the container tightly closed in a cool, dry, and well-ventilated place.[5] Some suppliers recommend storing under an inert atmosphere as the compound can be air-sensitive.

Conclusion

The spectroscopic profile of this compound is well-defined and serves as a reliable basis for its identification and quality assessment. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, IR spectroscopy validates the presence of key amine, alcohol, ether, and aromatic functional groups, and mass spectrometry confirms the molecular weight and reveals a characteristic fragmentation pattern. This integrated spectroscopic data provides a robust and self-validating system for researchers, scientists, and drug development professionals working with this important chemical intermediate.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-(4-Aminophenyl)ethanol. Wiley-VCH. Retrieved from [Link]

  • GSRS. (n.d.). This compound. FDA Global Substance Registration System. Retrieved from [Link]

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A Comprehensive Spectroscopic Guide to 2-(4-Aminophenoxy)ethanol: 1H and 13C NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Aminophenoxy)ethanol is a valuable bifunctional molecule incorporating a primary aromatic amine, an ether linkage, and a primary alcohol. This unique combination of functional groups makes it a versatile building block in medicinal chemistry and materials science. A thorough structural elucidation and confirmation of its chemical identity are paramount for its application in any synthetic endeavor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the unambiguous structural characterization of organic molecules. This guide provides an in-depth analysis of the 1H and 13C NMR spectra of this compound, offering a detailed interpretation of chemical shifts, coupling constants, and peak assignments. The causality behind the observed spectral features will be explained based on fundamental principles of NMR spectroscopy, providing a framework for the analysis of similarly substituted aromatic compounds.

Molecular Structure and NMR-Active Nuclei

The structure of this compound (C8H11NO2) contains several distinct proton and carbon environments, each giving rise to a unique signal in the respective NMR spectra.[1][2] Understanding the symmetry and electronic environment of each nucleus is key to interpreting the spectra.

Caption: A streamlined workflow for the acquisition and analysis of NMR spectra.

Conclusion

This in-depth technical guide provides a comprehensive analysis of the 1H and 13C NMR spectra of this compound. By understanding the principles behind chemical shifts and coupling patterns, researchers can confidently verify the structure and purity of this important chemical intermediate. The provided experimental protocol offers a robust methodology for acquiring high-quality NMR data, ensuring the integrity and reproducibility of experimental results. The detailed spectral interpretation serves as a valuable reference for scientists working with substituted aromatic compounds in drug discovery and materials science.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80892, this compound. Retrieved from [Link]

  • Re3data.org. (2023). Spectral Database for Organic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. S2. 13 C NMR spectrum of compound 2. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of compound 2–4 (7.5 mM in CDCl3): (a) before.... Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). SDBS Home. Retrieved from [Link]

  • University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

  • Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

  • Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000108). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, D2O, experimental) (HMDB0000108). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0000108). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001169). Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-(4-Aminophenyl)ethanol - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • MDPI. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Retrieved from [Link]

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Infrared spectroscopy of 2-(4-Aminophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Infrared Spectroscopy of 2-(4-Aminophenoxy)ethanol

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the Fourier-Transform Infrared (FTIR) spectroscopy of this compound (C₈H₁₁NO₂), a molecule of interest in pharmaceutical and materials science.[1][2] Intended for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of spectral data. It delivers an in-depth analysis of the molecule's vibrational characteristics, a field-proven experimental protocol for acquiring high-quality spectra, and a detailed guide to spectral interpretation. By explaining the causality behind methodological choices and grounding all claims in authoritative references, this guide serves as a practical and trustworthy resource for the structural characterization of this and similar bifunctional molecules.

Introduction

The Compound: this compound

This compound is a bifunctional organic compound featuring a primary aromatic amine, a primary alcohol, and an ether linkage, all connected to a para-substituted benzene ring.[2] This unique combination of functional groups makes it a valuable building block, or synthon, in the synthesis of more complex molecules, including potential dual-acting hypoglycemic agents.[3] The presence of both hydrogen-bond donating (-OH, -NH₂) and accepting (ether oxygen) groups dictates its physical properties and reactivity. Accurate structural confirmation is paramount in its application, and Infrared (IR) spectroscopy is a rapid, non-destructive, and highly informative first-line technique for this purpose.

The Principle of Infrared Spectroscopy

Infrared (IR) spectroscopy measures the interaction of infrared radiation with matter.[4] Covalent bonds within a molecule are not rigid; they can be thought of as springs that vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to its natural vibrational modes (e.g., stretching, bending, wagging).[5] An IR spectrum is a plot of this absorption (or transmittance) versus the frequency of the radiation (typically expressed as wavenumber, cm⁻¹). The spectrum is divided into two main regions: the functional group region (4000-1500 cm⁻¹) where characteristic vibrations of specific functional groups appear, and the fingerprint region (1500-400 cm⁻¹) which arises from complex molecular deformations and is unique to the entire molecule.[4]

Molecular Structure and Predicted Vibrational Modes

The IR spectrum of this compound is a composite of the vibrational modes of its constituent parts. A thorough analysis of its structure allows for the prediction of its most prominent spectral features.

G cluster_prep Sample Preparation cluster_analysis FTIR Analysis start Start dry Dry spectroscopic grade KBr (100-200 mg) at ~110°C start->dry weigh Weigh Sample (1-2 mg) and dry KBr dry->weigh grind Grind KBr and sample in an agate mortar to a fine powder weigh->grind load Load powder into pellet press die grind->load press Apply pressure (7-10 tons) to form a transparent pellet load->press background Acquire Background Spectrum (empty sample compartment) press->background sample_scan Place KBr pellet in holder and acquire Sample Spectrum background->sample_scan process Process Data: Baseline correction, Normalization sample_scan->process end_node End: Interpretable Spectrum process->end_node

Caption: Experimental workflow for FTIR analysis using the KBr pellet method.

Step-by-Step Methodology:
  • Preparation: Place ~200 mg of spectroscopic grade KBr powder in an oven at 110°C for at least 2 hours to ensure it is completely dry. Allow to cool in a desiccator.

  • Sample Weighing: In an agate mortar, weigh approximately 1-2 mg of this compound. Add approximately 100-150 mg of the dried KBr. The optimal sample concentration is 0.2% to 1%. [6]3. Grinding & Mixing: Thoroughly grind the mixture with an agate pestle for several minutes until a fine, homogenous powder is obtained. The consistency should be similar to flour.

  • Pellet Pressing: Transfer a portion of the powder into the collar of a KBr pellet die. Assemble the die and place it in a hydraulic press. Apply a pressure of 7-10 tons for several minutes.

  • Pellet Inspection: Carefully release the pressure and disassemble the die. A good pellet will be thin and transparent or translucent. A cloudy appearance may indicate insufficient grinding, moisture, or inadequate pressure. [6]6. Background Scan: Ensure the sample compartment of the FTIR spectrometer is empty. Run a background scan to measure the spectrum of the ambient atmosphere (H₂O, CO₂), which will be automatically subtracted from the sample spectrum.

  • Sample Scan: Mount the KBr pellet in the spectrometer's sample holder and acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: Use the spectrometer software to perform a baseline correction and normalize the resulting spectrum for analysis.

Spectral Interpretation: A Guided Analysis

Interpreting the acquired spectrum involves systematically assigning the observed absorption bands to the predicted vibrational modes.

  • High-Frequency Region (4000-2500 cm⁻¹):

    • Begin by identifying the very broad, strong absorption centered around 3300 cm⁻¹. This is unequivocally the hydrogen-bonded O-H stretch from the alcohol. [7] * Look for two sharper, weaker peaks superimposed on this broad band, likely around 3400 cm⁻¹ and 3320 cm⁻¹. These are the asymmetric and symmetric N-H stretches of the primary amine. [8] * Observe the C-H stretching region. You should see weaker bands just above 3000 cm⁻¹ (aromatic =C-H stretch ) and more distinct, medium-intensity bands just below 3000 cm⁻¹ (aliphatic -C-H stretch ). [9][10]

  • Mid-Frequency Region (1700-1300 cm⁻¹):

    • Scan for a prominent peak around 1620 cm⁻¹. This corresponds to the N-H bending vibration. [8] * Identify the sharp peaks in the 1600-1450 cm⁻¹ range. These are the characteristic C=C stretching vibrations of the aromatic ring. [10]

  • Fingerprint Region (1300-650 cm⁻¹):

    • This region is crucial for confirming the ether linkage and substitution pattern. Expect to find a very strong, prominent band around 1250 cm⁻¹. This is a key diagnostic peak resulting from the asymmetric Ar-O-C stretch of the aromatic ether, likely overlapping with the C-N stretch . [8][11] * Another strong band should appear near 1050 cm⁻¹, corresponding to the C-O stretch of the primary alcohol. [7] * Finally, locate a strong absorption between 860 cm⁻¹ and 790 cm⁻¹. This is the C-H out-of-plane bending mode that confirms the para substitution pattern of the benzene ring. [12]

Conclusion

Infrared spectroscopy is an indispensable tool for the structural verification of this compound. A systematic analysis allows for the unambiguous identification of all key functional groups: the primary alcohol, the primary aromatic amine, the aromatic ether, and the para-substituted benzene ring. The characteristic broad O-H stretch, the double-peaked N-H stretch, the strong ether C-O band around 1250 cm⁻¹, and the para-substitution C-H bend below 900 cm⁻¹ collectively provide a unique spectral fingerprint. By employing the robust KBr pellet method detailed herein, researchers can confidently and rapidly obtain high-quality data to confirm the identity and purity of their material, ensuring the integrity of subsequent research and development efforts.

References

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethanol. [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Dummies.com. (2016). How to Identify Alcohols and Amines in the IR Spectrum. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80892, this compound. [Link]

  • Al-Wahaibi, L. H., et al. (2021). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. MDPI. [Link]

  • Oregon State University. (n.d.). Infrared Spectra: Identifying Functional Groups. [Link]

  • Global Substance Registration System. (n.d.). This compound. [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • University of the West Indies. (n.d.). Sample preparation for FT-IR. [Link]

  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy. [Link]

  • Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. [Link]

  • Badawi, H. M. (2011). Vibrational spectra and assignments of 2-phenylethanol and 2-phenoxyethanol. ResearchGate. [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. [Link]

  • ResearchGate. (2024). Characterization of monosubstituted benzene ices. [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy. [Link]

  • ProQuest. (2022). The Development Of Fundamental Insights Into The Electronic Behaviors Of Next-Generation Materials. [Link]

  • ACD/Labs. (2008). Identifying a monosubstituted benzene fragment in a 1H NMR spectrum. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • National Library of Medicine. (2010). Modeling the rovibrationally excited C2H4OH radicals from the photodissociation of 2-bromoethanol at 193 nm. [Link]

Sources

Molecular weight and formula of 2-(4-Aminophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting by gathering data on 2-(4-Aminophenoxy)ethanol. I'm focusing on key properties like molecular weight and chemical formula, laying the foundation for further analysis.

Data Gathering Deep Dive

I'm now diving deep into data acquisition for this compound. I'm focusing on finding authoritative sources for its properties and searching for experimental protocols for handling, analysis, and applications. Simultaneously, I'm identifying key concepts for Graphviz visualization, particularly its molecular structure and property relationships. The goal is to construct a solid technical guide.

Defining Guide Structure

I'm now outlining the structure of the technical guide. My current plan is to begin with an introduction to this compound, followed by its formula and molecular weight calculation. A table of physicochemical properties is next, and I intend to visualize the molecule's structure with Graphviz. The guide will conclude with a synthesized overview, supported by citations and references.

Physicochemical Characterization of 2-(4-Aminophenoxy)ethanol: A Guide to Melting Point and Solubility Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of two critical physicochemical properties of 2-(4-Aminophenoxy)ethanol (CAS: 6421-88-1): its melting point and solubility profile. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer in-depth theoretical context, field-proven experimental protocols, and expert insights into the practical aspects of characterization. We will explore the structural basis for its physical behavior, present collated data from reliable sources, and provide detailed, self-validating methodologies based on pharmacopeial and international standards for accurate laboratory determination.

Introduction and Molecular Overview

This compound is a bifunctional organic compound featuring a primary aromatic amine and a primary alcohol, linked by an ether group.[1][2][3] Its unique structure makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals.[4] An accurate understanding of its physical properties is paramount for its effective use in reaction design, process scale-up, formulation development, and regulatory compliance.

Table 1: Core Physicochemical Properties of this compound

Property Value Source
CAS Number 6421-88-1 [2][4]
Molecular Formula C₈H₁₁NO₂ [1][2][3]
Molecular Weight 153.18 g/mol [1][2][3]
Appearance Brown to black powder [5]
Boiling Point 327.5 °C at 760 mmHg [4]

| Density | ~1.18 g/cm³ (Predicted) |[4][5] |

The presence of both hydrogen bond donor groups (-NH₂, -OH) and a hydrogen bond acceptor (the ether oxygen) suggests a strong potential for intermolecular interactions, which directly governs the compound's melting point and solubility characteristics.[1][6]

Melting Point Analysis

The melting point of a crystalline solid is a fundamental thermal property that provides a primary indication of its identity and purity. For a pure compound, the melting range is typically sharp, whereas impurities tend to depress and broaden this range.

Theoretical Principles and Structural Influence

The melting point of this compound is dictated by the energy required to overcome the intermolecular forces holding the molecules in a fixed crystal lattice. Key contributors include:

  • Hydrogen Bonding: The primary amine (-NH₂) and terminal hydroxyl (-OH) groups are capable of extensive hydrogen bonding, which is the strongest intermolecular force at play.

  • Dipole-Dipole Interactions: The polar ether linkage and the overall molecular asymmetry create a net dipole moment.

  • Van der Waals Forces: The aromatic ring contributes to dispersion forces.

The combination of these strong forces results in a relatively high melting point for a molecule of its size.

Reported Melting Point Data

Analysis of publicly available data provides a consistent, albeit narrow, melting range for this compound.

Table 2: Reported Melting Point of this compound

Melting Point (°C) Source(s) Notes

| 73-74 °C | ChemicalBook[4][5] | Data provided by chemical supplier. |

This narrow range suggests a high level of purity for the commercial-grade substance. Any significant deviation or broadening of the melting range observed in a laboratory sample would warrant further investigation into its purity.

Experimental Protocol: Melting Point Determination (USP <741> Capillary Method)

This protocol is based on the Class Ia procedure outlined in the United States Pharmacopeia (USP), a globally recognized standard for pharmaceutical analysis.[7][8][9]

Scientist's Note: Adherence to a standardized method like USP <741> is critical for ensuring data comparability and regulatory acceptance. The protocol is designed to achieve thermal equilibrium, which is the cornerstone of an accurate measurement.

Methodology:

  • Sample Preparation:

    • Ensure the this compound sample is a finely divided powder. If necessary, gently crush any large crystals in a mortar and pestle.

    • Thoroughly dry the sample to remove any residual solvent or moisture, for instance, in a vacuum desiccator for several hours.[7]

  • Capillary Loading:

    • Tap the open end of a capillary tube (standard dimensions: 0.8-1.2 mm internal diameter) into the powdered sample.[7][8]

    • Invert the tube and tap the sealed end gently on a hard surface to pack the powder into a dense column at the bottom.

    • The final packed column height should be 2.5–3.5 mm.[7]

  • Apparatus Setup:

    • Place the loaded capillary into the heating block of a calibrated melting point apparatus.[10]

    • Ensure the thermometer or temperature sensor is correctly positioned as per the instrument's manual.

  • Measurement:

    • Rapid Ramp (Optional): For an unknown sample, perform a quick determination by heating rapidly to find an approximate melting point. Allow the apparatus to cool before proceeding.

    • Standard Ramp: Heat the block to a temperature approximately 5-10 °C below the expected melting point (i.e., ~65 °C).

    • Once this temperature is reached, reduce the heating rate to a controlled 1–2 °C per minute .[7][10] A slow ramp rate is essential for accuracy.

  • Data Recording:

    • Onset of Melt (T₁): Record the temperature at which the first drop of liquid becomes visible or when the column is observed to collapse against the capillary wall.[7]

    • Clear Point (T₂): Record the temperature at which the last solid particle melts and the substance becomes a completely clear liquid.

    • The Melting Range is reported as T₁ – T₂.

Workflow Visualization

MeltingPointWorkflow cluster_prep 1. Sample Preparation cluster_load 2. Capillary Loading cluster_measure 3. Measurement p1 Crush sample to a fine powder p2 Dry sample in vacuum desiccator p1->p2 l1 Tap open end of capillary into sample p2->l1 l2 Pack powder to 2.5-3.5 mm height l1->l2 m1 Place capillary in calibrated apparatus l2->m1 m2 Heat to T_expected - 10°C m1->m2 m3 Heat at 1-2°C / min m2->m3 m4 Observe & Record T1 (Onset) and T2 (Clear) m3->m4 result Reported Melting Range (T1 - T2) m4->result

Caption: Workflow for USP <741> Melting Point Determination.

Solubility Profile

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. It is a critical parameter in drug development for predicting absorption and bioavailability, and in chemical synthesis for selecting appropriate reaction and purification solvents.

Theoretical Principles and Structural Influence

The solubility of this compound is governed by the "like dissolves like" principle. Its structural features create a nuanced solubility profile:

  • Polar, Protic Nature: The -OH and -NH₂ groups can form strong hydrogen bonds with polar protic solvents (e.g., water, methanol, ethanol). This suggests good solubility in such solvents.[11]

  • Polar, Aprotic Interactions: The ether oxygen and the overall molecular dipole can interact favorably with polar aprotic solvents (e.g., DMSO, DMF).

  • Apolar Character: The benzene ring provides a nonpolar, hydrophobic region, which allows for some interaction with less polar organic solvents.

Based on this structure, high solubility is expected in polar solvents, particularly those capable of hydrogen bonding, while poor solubility is anticipated in nonpolar solvents like hexane or toluene.

Reported Solubility Data

Quantitative public data on the solubility of this compound is sparse. The primary information available is qualitative.

Table 3: Qualitative Solubility of this compound

Solvent Solubility Source(s)
Methanol Soluble TCI AMERICA, King's Land[11], Thermo Scientific

| Dimethylsulfoxide (DMSO) | Soluble | European Commission[12] |

Scientist's Note: The absence of comprehensive, quantitative solubility data in the literature presents a significant data gap. Therefore, the ability to determine this property accurately in-house is a critical capability for any research team working with this compound. The following protocol provides a robust framework for this determination.

Experimental Protocol: Water Solubility Determination (OECD 105 Shake-Flask Method)

This protocol is adapted from the OECD Test Guideline 105, a method recognized globally for determining the water solubility of chemical substances.[13][14][15][16] It is suitable for compounds with solubilities above 10⁻² g/L.[17]

Methodology:

  • Preliminary Test:

    • To estimate the approximate solubility, add small, successive amounts of the compound to a known volume of water at the test temperature (e.g., 20 °C). This helps determine the appropriate sample mass for the definitive test.

  • Apparatus and Reagents:

    • Constant temperature apparatus (water bath or shaker) capable of maintaining ± 0.5 °C.[13]

    • Suitable flasks with low-adsorption surfaces (e.g., borosilicate glass).

    • High-purity water (e.g., Type I or HPLC-grade).

    • Validated analytical system for quantification (e.g., HPLC-UV, UV-Vis Spectroscopy).

  • Definitive Test:

    • Prepare at least three replicate flasks.

    • Add an excess amount of this compound (determined from the preliminary test) to a known volume of water in each flask. An excess is crucial to ensure saturation is achieved.

    • Seal the flasks and place them in the constant temperature shaker/bath.

  • Equilibration:

    • Agitate the flasks at a constant temperature (e.g., 20 ± 0.5 °C) until equilibrium is reached.

    • Equilibrium Check: Periodically (e.g., at 24, 48, and 72 hours), draw samples, separate the solid and aqueous phases (via centrifugation or filtration), and analyze the concentration of the solute in the aqueous phase. Equilibrium is confirmed when three consecutive measurements show no significant trend and are within ±5% of each other.

  • Sample Analysis:

    • After equilibration, allow the solid to settle.

    • Carefully withdraw a sample of the supernatant (the clear aqueous phase).

    • Immediately centrifuge or filter the sample through a syringe filter (e.g., 0.22 µm PVDF) that does not adsorb the analyte. This step is critical to remove all undissolved microcrystals.

    • Quantify the concentration of this compound in the filtrate using a pre-validated analytical method.

  • Data Reporting:

    • Calculate the mean concentration from the replicate flasks.

    • Report the water solubility in g/L or mg/mL, specifying the temperature of the measurement.

Visualization of Factors Affecting Solubility

SolubilityFactors cluster_features Molecular Features cluster_interactions Interactions with Solvent cluster_solvents Solvent Type compound This compound (C8H11NO2) polar_groups Polar Groups (-OH, -NH2, Ether) compound->polar_groups nonpolar_groups Nonpolar Group (Aromatic Ring) compound->nonpolar_groups h_bond Hydrogen Bonding polar_groups->h_bond favors dipole Dipole-Dipole polar_groups->dipole favors vdw Van der Waals nonpolar_groups->vdw favors s_polar Polar Protic (e.g., Water, Methanol) h_bond->s_polar Strong with s_aprotic Polar Aprotic (e.g., DMSO) dipole->s_aprotic Strong with s_nonpolar Nonpolar (e.g., Hexane) vdw->s_nonpolar Dominant with result Solubility Outcome s_polar->result s_aprotic->result s_nonpolar->result

Caption: Factors influencing the solubility of this compound.

Conclusion

This guide has detailed the critical physicochemical properties of this compound, focusing on its melting point and solubility. The reported melting point is consistently found to be 73-74 °C , a key identifier of substance purity. While quantitative solubility data is not widely available, the molecular structure strongly indicates high solubility in polar solvents like methanol and water. The provided field-proven protocols, based on USP and OECD guidelines, equip researchers with reliable methods to verify these properties in their own laboratories, ensuring data integrity and facilitating progress in research and development.

References

  • PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from [Link]

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

  • Phytosafe. (n.d.). OECD 105. Retrieved from [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. thinkSRS.com. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2,4-Diaminophenoxy)ethanol. National Institutes of Health. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2',4'-Diaminophenoxy)ethanol dihydrochloride. National Institutes of Health. Retrieved from [Link]

  • OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

  • US Pharmacopeia. (n.d.). General Chapters: <741> MELTING RANGE OR TEMPERATURE. uspbpep.com. Retrieved from [Link]

  • King's Land. (n.d.). Bulk 2-(4-Aminophenyl)ethanol for Organic Synthesis. Retrieved from [Link]

  • METTLER TOLEDO. (2016). Compliance with amended General Chapter USP <741> Melting Range or Temperature. Retrieved from [Link]

  • Scribd. (n.d.). Melting Point Testing-1 | PDF. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • Legislation.gov.uk. (n.d.). a.6. water solubility. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Amino-N-ethylanilino)ethanol. National Institutes of Health. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminophenethyl alcohol. National Institutes of Health. Retrieved from [Link]

  • European Commission. (2006). SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 2,4-Diaminophenoxyethanol and its salts. Retrieved from [Link]

  • FDA Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C8H11NO2). Retrieved from [Link]

  • MDPI. (2021). Molecular Structure of 2-(4-Aminophenyl)ethanol Studied by Supersonic Jet Spectroscopy. Retrieved from [Link]

  • Thermo Scientific Alfa Aesar. (n.d.). 2-(4-Aminophenyl)ethanol, 97% 5 g. Retrieved from [Link]

Sources

A Technical Guide to 2-(4-Aminophenoxy)ethanol: A Versatile Intermediate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern synthetic chemistry, the strategic selection of molecular building blocks is paramount to the efficient construction of complex target molecules. 2-(4-Aminophenoxy)ethanol, a bifunctional aromatic compound, has emerged as a highly valuable and versatile intermediate. Its unique structure, featuring a nucleophilic aromatic amine, a primary alcohol, and an ether linkage, provides three distinct points for chemical modification. This guide offers an in-depth exploration of the synthesis, reactivity, and application of this compound, with a particular focus on its utility in the fields of medicinal chemistry and materials science. We will delve into the causality behind common synthetic transformations, provide field-proven experimental protocols, and illustrate the logical workflows that empower researchers to leverage this powerful intermediate in their synthetic endeavors.

Core Molecular Attributes and Physicochemical Properties

This compound (CAS No: 6421-88-1) is a crystalline solid at room temperature.[1] The molecule's utility is rooted in its trifecta of functional groups:

  • Aromatic Primary Amine (-NH₂): This group is a potent nucleophile and a key handle for forming amides, ureas, sulfonamides, and for constructing various heterocyclic systems.[2][3] Its basicity allows for salt formation and modulates the molecule's solubility.

  • Primary Alcohol (-OH): The terminal hydroxyl group can be engaged in esterification, etherification, oxidation, or used as a nucleophile in ring-opening reactions. This provides a secondary avenue for scaffold elaboration or for linking to other molecular fragments.

  • Ether Linkage (-O-): The phenoxy-ethanol linkage provides conformational flexibility and influences the overall polarity and solubility of derivative compounds. It acts as a stable spacer, which is a desirable feature in drug design for positioning pharmacophoric elements.

A summary of its key physicochemical properties is presented below.

PropertyValueSource
Molecular Formula C₈H₁₁NO₂PubChem[1]
Molecular Weight 153.18 g/mol PubChem[1]
Appearance Crystalline SolidN/A
Melting Point 107-110 °C (literature value for a related compound, 2-(4-Aminophenyl)ethanol)[4]
Solubility Soluble in methanol and other polar organic solvents[4]

Strategic Synthesis of the Core Intermediate

The most common and efficient synthesis of this compound and its analogs proceeds via a robust two-step sequence starting from an inexpensive, commercially available precursor, 4-nitrophenol. This method is advantageous due to its high yields and the reliability of each step.[5][6][7]

Step 1: Williamson Ether Synthesis. The synthesis begins with the alkylation of 4-nitrophenol. The phenolic proton is acidic and is readily deprotonated by a mild base like potassium carbonate (K₂CO₃) to form a nucleophilic phenoxide. This phenoxide then displaces a halide from an ethyl 2-haloacetate (e.g., ethyl 2-bromoacetate), an electrophilic partner, in a classic Sₙ2 reaction.[7]

Step 2: Selective Nitro Group Reduction. The subsequent step involves the selective reduction of the aromatic nitro group to a primary amine. A variety of reducing agents can accomplish this, but a common and cost-effective method employs iron powder (Fe) in the presence of an acidic activator like ammonium chloride (NH₄Cl) in an aqueous or alcoholic solvent system.[6][7] This method is favored in many applications because it is generally safer and more economical than catalytic hydrogenation (e.g., H₂/Pd-C), especially on a large scale. The mechanism involves single electron transfer from the metal surface to the nitro group.

The overall synthetic workflow is depicted below.

cluster_synthesis Synthesis of this compound Analog start_mat 4-Nitrophenol intermediate Ethyl 2-(4-nitrophenoxy)acetate start_mat->intermediate Williamson Ether Synthesis reagents1 1. K₂CO₃, Acetone 2. Ethyl 2-bromoacetate reagents1->intermediate product Ethyl 2-(4-aminophenoxy)acetate intermediate->product Nitro Group Reduction reagents2 Fe, NH₄Cl Ethanol/Water reagents2->product

Caption: General synthesis of a this compound analog.

Reactivity and Applications in Synthesis

The true power of this compound lies in its ability to serve as a launchpad for a diverse array of more complex molecules. The differential reactivity of the amine and alcohol groups allows for selective and sequential functionalization.

cluster_amine_rxns Amine-Directed Reactions cluster_hydroxyl_rxns Hydroxyl-Directed Reactions Core This compound Amides Amides / Peptides Core->Amides R-COOH, Coupling Agent Ureas Ureas / Carbamates Core->Ureas Isocyanate or Carbamoyl Chloride Sulfonamides Sulfonamides Core->Sulfonamides R-SO₂Cl, Base Heterocycles N-Heterocycles Core->Heterocycles Diketones, α,β-unsaturated ketones Esters Esters Core->Esters Acyl Chloride or Carboxylic Acid Ethers Ethers Core->Ethers Alkyl Halide, Base Polymers Polymers (e.g., Polyurethanes) Core->Polymers Diisocyanates or Diacyl Chlorides Carbonates Carbonates

Caption: Reactivity map of this compound.

Amide Bond Formation: A Gateway to Bioactive Molecules

The most prevalent transformation involving this compound is the acylation of its primary amine to form an amide bond. This reaction is fundamental in drug discovery.[8] A robust and widely applicable method for this transformation is the use of carbodiimide coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) or HATU.

Causality Behind the Method: Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires harsh conditions.[8] Coupling agents like EDC circumvent this by activating the carboxylic acid. EDC reacts with the carboxylate to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. However, it can also rearrange to a stable N-acylurea byproduct. The role of HOBt is to trap the O-acylisourea intermediate, forming an active ester that is more stable to rearrangement but still highly reactive towards the amine, thereby improving reaction efficiency and minimizing side products.[9]

Protocol: EDC/HOBt Mediated Amide Coupling

This protocol provides a general procedure for the coupling of a generic carboxylic acid with this compound.

Materials:

  • This compound (1.0 eq)

  • Carboxylic Acid (1.05 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.05 eq), this compound (1.0 eq), and HOBt (1.2 eq).

  • Dissolution: Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the limiting reagent).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to control the initial exotherm upon addition of EDC.

  • Activation: Add EDC·HCl (1.2 eq) to the stirred solution in one portion.

  • Base Addition: Slowly add DIPEA (2.5 eq) dropwise. The base neutralizes the HCl salt of EDC and the HOBt, facilitating the reaction.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.[9]

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3x).

    • Combine the organic layers and wash sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ (to remove excess acid and HOBt), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

cluster_protocol Amide Coupling Workflow A 1. Combine Acid, Amine, HOBt in Anhydrous DMF B 2. Cool to 0 °C A->B C 3. Add EDC·HCl B->C D 4. Add DIPEA (Base) C->D E 5. Warm to RT, Stir 12-18h D->E F 6. Monitor by TLC/LC-MS E->F F->E Incomplete G 7. Aqueous Workup (Wash, Extract) F->G Reaction Complete H 8. Dry & Concentrate G->H I 9. Purify (Chromatography) H->I

Sources

An In-depth Technical Guide to 2-(4-Aminophenoxy)ethanol: Synthesis, History, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Aminophenoxy)ethanol is a versatile bifunctional organic compound that has quietly established itself as a crucial intermediate in the synthesis of a range of commercially significant molecules. Possessing both a primary aromatic amine and a primary alcohol functional group, this compound offers a unique platform for chemical elaboration, making it a valuable building block in the pharmaceutical and dye industries. This technical guide provides a comprehensive overview of this compound, from its historical emergence and synthesis to its modern-day applications, with a focus on the scientific principles that underpin its utility.

I. Discovery and Historical Context: An Emergent Intermediate

The precise moment of the first synthesis of this compound is not marked by a singular, celebrated discovery. Instead, its emergence is intrinsically linked to the broader development of industrial organic chemistry in the late 19th and early 20th centuries. The rise of the synthetic dye industry, fueled by coal-tar derivatives, led to extensive exploration of aminophenols and their derivatives.[1] Phenacetin, an early analgesic, was synthesized from p-nitrophenol, highlighting the early industrial importance of this class of compounds.[1]

It is within this context of industrial innovation that aminophenol ethers, such as this compound, were likely first synthesized and recognized for their potential as versatile intermediates. The Williamson ether synthesis, a classic method for forming ethers developed in 1850, provided a straightforward route to such compounds. The subsequent development of efficient catalytic hydrogenation techniques was crucial for the reduction of the corresponding nitro compounds to the desired amines.

While a specific "discovery" paper for this compound is not readily identifiable, its importance grew with the increasing demand for specialized chemicals in the pharmaceutical and cosmetic industries. Its utility as a precursor for more complex molecules has cemented its place in the repertoire of industrial organic synthesis.

II. Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and process development.

PropertyValueReference
CAS Number 6421-88-1[2]
Molecular Formula C₈H₁₁NO₂[2]
Molecular Weight 153.18 g/mol [2]
Appearance Off-white to light beige crystalline powder
Melting Point 118-122 °C
Boiling Point Decomposes
Solubility Soluble in hot water, ethanol, and methanol.

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons, the methylene groups of the ethoxy chain, the hydroxyl proton, and the amine protons.

  • ¹³C NMR: The carbon NMR spectrum shows distinct peaks for the aromatic carbons and the aliphatic carbons of the ethoxy group.

  • IR Spectroscopy: The infrared spectrum displays characteristic absorption bands for the N-H stretches of the primary amine, the O-H stretch of the alcohol, C-O stretching of the ether, and aromatic C-H and C=C vibrations.

  • Mass Spectrometry: The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.[2]

III. Synthesis of this compound: A Two-Step Approach

The most common and industrially viable method for the synthesis of this compound involves a two-step process starting from p-nitrophenol. This approach is favored due to the ready availability and lower cost of the starting material. The overall synthesis can be broken down into two key transformations: etherification of p-nitrophenol followed by the reduction of the nitro group.

Synthesis_of_this compound cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Catalytic Hydrogenation p_nitrophenol p-Nitrophenol intermediate 2-(4-Nitrophenoxy)ethanol p_nitrophenol->intermediate Base (e.g., NaOH) Heat ethylene_glycol Ethylene Glycol ethylene_glycol->intermediate final_product This compound intermediate->final_product H₂, Catalyst (e.g., Pd/C) Solvent (e.g., Ethanol)

Figure 1: General two-step synthesis of this compound.

Step 1: Etherification of p-Nitrophenol (Williamson Ether Synthesis)

The first step involves the formation of the ether linkage via a Williamson ether synthesis. In this reaction, the acidic proton of the hydroxyl group of p-nitrophenol is removed by a base to form a phenoxide ion. This nucleophilic phenoxide then attacks an electrophilic two-carbon synthon, typically ethylene glycol or a derivative like 2-chloroethanol.

Detailed Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-nitrophenol and a suitable solvent such as dimethylformamide (DMF) or ethanol.

  • Base Addition: Slowly add a stoichiometric amount of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), to the reaction mixture while stirring. The formation of the sodium or potassium p-nitrophenoxide is often indicated by a color change.

  • Etherification: Add an excess of ethylene glycol to the reaction mixture.

  • Heating: Heat the reaction mixture to reflux and maintain the temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice-water to precipitate the product, 2-(4-nitrophenoxy)ethanol. The crude product can be collected by filtration, washed with water, and dried.

Step 2: Reduction of 2-(4-Nitrophenoxy)ethanol

The second step is the reduction of the nitro group of 2-(4-nitrophenoxy)ethanol to a primary amine. Catalytic hydrogenation is the most common and efficient method for this transformation.

Detailed Experimental Protocol:

  • Catalyst and Solvent: In a hydrogenation vessel, suspend 2-(4-nitrophenoxy)ethanol in a suitable solvent, typically ethanol or methanol. Add a catalytic amount of a hydrogenation catalyst, such as 10% palladium on carbon (Pd/C).[3]

  • Hydrogenation: The vessel is then purged with hydrogen gas and the reaction is carried out under a hydrogen atmosphere (typically at a pressure of 1-5 atm) with vigorous stirring. The reaction is exothermic and may require cooling to maintain a controlled temperature.

  • Monitoring: The progress of the reduction can be monitored by TLC or by observing the cessation of hydrogen uptake.

  • Catalyst Removal: Once the reaction is complete, the catalyst is carefully removed by filtration through a pad of Celite.

  • Product Isolation and Purification: The filtrate, containing the desired this compound, is concentrated under reduced pressure to remove the solvent. The crude product can then be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.

IV. Applications in Drug Development and Other Industries

The bifunctional nature of this compound makes it a valuable precursor in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals.

Intermediate in Pharmaceutical Synthesis
  • Ranitidine Analogues: While not a direct precursor to ranitidine itself, the structural motif of an aminophenoxy ethanol derivative is found in related compounds and is a key area of research in medicinal chemistry. The synthesis of ranitidine often involves the reaction of an amine with a furan derivative.[4][5]

  • Paracetamol Analogues: this compound can be used as a starting material for the synthesis of novel analogues of paracetamol (acetaminophen).[6] By modifying the ethanol side chain or the amino group, researchers can explore new compounds with potentially improved analgesic or antipyretic properties, or with different pharmacokinetic profiles. The synthesis of paracetamol itself starts from p-aminophenol.[7][8][9]

  • Mirabegron Intermediate: A patent describes the use of a derivative of 2-(4-aminophenyl)ethanol as an important intermediate in the synthesis of Mirabegron, a medication used to treat overactive bladder.[3] This highlights the utility of this chemical scaffold in modern drug discovery.

Precursor in the Dye Industry

The amino group of this compound can be diazotized and coupled with other aromatic compounds to form azo dyes. However, its more significant application in the dye industry is as a precursor to its diamino derivative.

  • Hair Dye Intermediate: this compound is a precursor to 2-(2',4'-diaminophenoxy)ethanol and its salts (e.g., dihydrochloride), which are important "couplers" in oxidative hair dye formulations.[10][11][12][13][14] In the presence of an oxidizing agent (like hydrogen peroxide) and a "primary intermediate" (such as p-phenylenediamine), these couplers react to form stable, long-lasting color molecules within the hair shaft.[14] The European Scientific Committee on Consumer Products (SCCP) has evaluated the safety of 2,4-diaminophenoxyethanol and its salts for use in hair dyes.[11]

Hair_Dye_Chemistry cluster_0 Oxidative Hair Dyeing Process Primary_Intermediate Primary Intermediate (e.g., p-Phenylenediamine) Hair_Shaft Hair Shaft Oxidizing_Agent Oxidizing Agent (Hydrogen Peroxide) Coupler Coupler (e.g., 2-(2',4'-Diaminophenoxy)ethanol) Color_Molecule Stable Color Molecule Hair_Shaft->Color_Molecule Chemical Reaction

Figure 2: Simplified workflow of oxidative hair dyeing.

V. Conclusion

This compound stands as a testament to the enduring importance of versatile chemical intermediates in modern science and industry. While its discovery was not a singular event, its history is woven into the fabric of industrial organic synthesis. Its straightforward and scalable synthesis, coupled with its valuable bifunctionality, ensures its continued relevance in the development of new pharmaceuticals and high-performance materials. For researchers and drug development professionals, a solid understanding of the chemistry and applications of this compound opens doors to innovation in a wide range of fields.

References

  • CN105481705A - Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol.
  • Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. MDPI.
  • Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies.
  • US4937382A - Process for preparing 2-(o-aminophenyl)ethanol.
  • This compound | C8H11NO2 | CID 80892. PubChem.
  • 2-(4-Aminophenyl)ethanol synthesis. ChemicalBook.
  • CN103396327B - Preparation technology of 2, 4-diamino-phenoxyethanol hydrochloride.
  • Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations.
  • SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 2,4-Diaminophenoxyethanol and its salts. European Commission.
  • The activity of 2-(2',4'-diaminophenoxy)ethanol in 3 genetic toxicity bioassays. PubMed.
  • CN102010388A - Preparation method of ranitidine.
  • Polymers based on p-aminophenol. 7. New synthetic approaches to the simplest wholly aromatic poly(imide ester) via the corresponding poly(amic acid) precursor.
  • Aberystwyth University Two-Step Synthesis of Paracetamol (Acetaminophen), a Practical Illustration of Carbonyl Reactivity for Ye. Aberystwyth University.
  • 2,4-Diaminophenoxyethanol HCl - CIR Report D
  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach.
  • CN103539696A - Preparation method of 2-(aminoxy) ethanol.
  • A new method for the synthesis of ranitidine. Acta Poloniae Pharmaceutica.
  • How I can isolated/extracted 4-Aminophenol (as a precursor for paracetamol) from reduction of 4-Nitrophenol in NaBH4/NaOH agent and Cu-CuO-C catalyst?
  • US4585896A - Process for the production of an aminophenol.
  • 2,4-DIAMINOPHENOXYETHANOL HCL – Ingredient. COSMILE Europe.
  • CN106892885A - A kind of method for synthesizing ranitidine.
  • Instructions for Sample Preparation: Dried Ethanol Procedure. Charles River.
  • 2: Synthesis of Acetaminophen (Experiment). Chemistry LibreTexts.
  • Ranitidine Increases the Bioavailability of Postprandial Ethanol by the Reduction of First Pass Metabolism. PubMed.
  • SPECTROPHOTOMETRIC DETERMINATION OF PARACETAMOL DRUG BY USE ETHYL 2-(4-NITROPHENYL)
  • DE19540544A1 - Ethanol-2-Ý(4-aminophenyl)-sulphonyl¨ hydrogen sulphate compound preparation.
  • SOP 19: DNA extraction and purification of ethanol preserved stool samples. Starworms.
  • Early drug discovery and the rise of pharmaceutical chemistry. PubMed.
  • Synthesis of ranitidine by the classical pathway (Steps 1–4) vs. the...
  • WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol.
  • Simultaneous determination of paracetamol, 4-Aminophenol, 4-Chloroacetanilid, Benzyl alcohol,Benzaldehyde and EDTA by HPLC methodin paracetamol injection ampoule. Journal of Pharmaceutical & Health Sciences.

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A Theoretical and Spectroscopic Investigation of 2-(4-Aminophenoxy)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for the theoretical and spectroscopic characterization of 2-(4-aminophenoxy)ethanol (C₈H₁₁NO₂), a molecule of interest in medicinal chemistry and materials science. By integrating quantum chemical calculations with experimental spectroscopic data, we can achieve a deep understanding of its structural, vibrational, and electronic properties. This document outlines the requisite computational methodologies and analytical techniques, leveraging insights from studies on analogous molecular structures to establish a robust protocol.

Introduction: The Rationale for a Computational Approach

This compound serves as a versatile building block in the synthesis of various organic compounds, including potential therapeutic agents. A thorough understanding of its three-dimensional structure, conformational flexibility, and electronic landscape is paramount for predicting its reactivity, intermolecular interactions, and ultimately, its function in larger molecular systems.

While experimental techniques like X-ray crystallography provide definitive solid-state structures, they do not capture the molecule's behavior in solution or the gas phase, nor do they fully elucidate its vibrational and electronic characteristics. Theoretical studies, primarily using Density Functional Theory (DFT), offer a powerful complementary approach. They allow us to:

  • Determine the most stable conformation (lowest energy structure).

  • Predict a wide range of molecular properties, including geometric parameters, vibrational frequencies, and electronic transitions.

  • Assign and interpret experimental spectra (FT-IR, FT-Raman, UV-Vis, and NMR) with a high degree of confidence.

This guide will delineate a workflow that combines the predictive power of computational chemistry with the empirical validation of spectroscopy.

The Computational Workflow: A Step-by-Step Protocol

The foundation of a theoretical investigation lies in a systematic computational workflow. The following protocol is designed to yield accurate and reliable data on the structure and properties of this compound.

Experimental Protocol: Computational Analysis Workflow
  • Initial Structure Generation:

    • Construct the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).

  • Conformational Analysis:

    • Perform a potential energy surface (PES) scan by systematically rotating the key dihedral angles (e.g., C-O-C-C and O-C-C-O) to identify all possible conformers.

    • Subject each identified conformer to an initial geometry optimization using a computationally less expensive method (e.g., DFT with a smaller basis set).

  • Ground State Optimization and Frequency Calculation:

    • Take the lowest energy conformer from the previous step and perform a full geometry optimization and frequency calculation using a higher level of theory. A widely accepted and effective combination for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set.

    • The absence of imaginary frequencies in the output confirms that the optimized structure corresponds to a true energy minimum.

  • Spectroscopic Predictions:

    • Vibrational Frequencies: The output from the frequency calculation provides the theoretical FT-IR and FT-Raman spectra.

    • NMR Spectra: Employ the Gauge-Independent Atomic Orbital (GIAO) method with the optimized geometry to predict the ¹H and ¹³C NMR chemical shifts.

    • UV-Vis Spectra: Use Time-Dependent DFT (TD-DFT) calculations on the optimized structure to simulate the electronic absorption spectrum and identify the key electronic transitions.

  • Analysis of Molecular Properties:

    • From the optimized structure, extract key geometric parameters (bond lengths, bond angles, dihedral angles).

    • Perform Natural Bond Orbital (NBO) analysis to investigate intramolecular interactions and charge delocalization.

    • Generate Molecular Electrostatic Potential (MEP) maps to identify sites of electrophilic and nucleophilic attack.

    • Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's electronic reactivity.

G cluster_workflow Computational Analysis Workflow start 1. Initial 3D Structure Generation conf_analysis 2. Conformational Analysis (PES Scan) start->conf_analysis optimization 3. Geometry Optimization & Frequency Calculation (DFT/B3LYP/6-311++G(d,p)) conf_analysis->optimization validation Verify: No Imaginary Frequencies optimization->validation spectro_calc 4. Spectroscopic Predictions (NMR, UV-Vis) validation->spectro_calc True Minimum prop_analysis 5. Analysis of Molecular Properties (NBO, MEP, HOMO-LUMO) spectro_calc->prop_analysis end_node Final Theoretical Data prop_analysis->end_node

Fig 1. A typical workflow for the theoretical analysis of a molecule.

Molecular Structure and Intermolecular Interactions

The optimized molecular geometry provides the most stable three-dimensional arrangement of the atoms. For a related compound, ethyl 2-(4-aminophenoxy)acetate, DFT calculations have been successfully used to determine its structural parameters. A similar approach for this compound would yield a detailed picture of its bond lengths and angles.

Table 1: Predicted Key Geometric Parameters for this compound (Hypothetical, based on analogous structures)

ParameterBond/AnglePredicted Value
Bond Lengths C-N (amino)~1.39 Å
C-O (ether)~1.37 Å
O-C (ethyl)~1.43 Å
C-O (hydroxyl)~1.42 Å
Bond Angles C-N-H~113°
C-O-C~118°
C-C-O~107°
Dihedral Angle C-C-O-C~178° (anti-periplanar)
Hirshfeld Surface Analysis

To understand how molecules of this compound interact with each other in a condensed phase, Hirshfeld surface analysis is a valuable tool. This method maps the intermolecular contacts in a crystal lattice, highlighting the types and relative importance of different interactions (e.g., hydrogen bonds, van der Waals forces). For instance, in the crystal structure of ethyl 2-(4-aminophenoxy)acetate, H···H, H···C, and O···H interactions were found to be dominant. A similar analysis for this compound would be crucial for understanding its solid-state packing and properties.

Spectroscopic Characterization: A Synergy of Theory and Experiment

The true power of this methodology is realized when theoretical predictions are used to interpret experimental spectra.

G cluster_synergy Theory-Experiment Synergy comp_chem Computational Chemistry Geometry Optimization Frequency Calculation NMR Prediction (GIAO) UV-Vis Prediction (TD-DFT) exp_spec Experimental Spectroscopy FT-IR FT-Raman NMR UV-Vis comp_chem:freq->exp_spec:ftir comp_chem:freq->exp_spec:raman comp_chem:nmr->exp_spec:nmr_exp comp_chem:uv->exp_spec:uv_exp analysis Correlated Structural & Electronic Insights exp_spec->analysis

Fig 2. The synergistic relationship between theoretical predictions and experimental spectroscopy.
Vibrational Spectroscopy (FT-IR and FT-Raman)

FT-IR and FT-Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. While FT-IR is sensitive to changes in the dipole moment, Raman spectroscopy detects changes in polarizability. Theoretical frequency calculations provide a complete set of vibrational modes, their intensities, and their characteristic motions, which is indispensable for the accurate assignment of experimental spectra.

Table 2: Assignment of Key Vibrational Modes for an Analogous Aminophenoxy Structure

Wavenumber (cm⁻¹) (Experimental)Wavenumber (cm⁻¹) (Calculated)Assignment
~3400~3450N-H stretching (amino group)
~3050~3060C-H stretching (aromatic)
~2950~2960C-H stretching (aliphatic)
~1620~1625N-H scissoring
~1510~1515C=C stretching (aromatic ring)
~1240~1245C-O stretching (ether)
~1050~1055C-O stretching (alcohol)

Note: Data is illustrative and based on typical values for similar functional groups.

Electronic Spectroscopy (UV-Vis)

The electronic properties of this compound can be investigated using UV-Vis spectroscopy and TD-DFT calculations. The experimental UV-Vis spectrum of a related compound, ethyl 2-(4-aminophenoxy)acetate, shows absorption bands at 299 nm and 234 nm. TD-DFT calculations were able to reproduce these bands and assign them to specific electronic transitions, primarily the HOMO → LUMO transition. This analysis provides insight into the molecule's electronic structure and its potential for light absorption and emission.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of structural elucidation for organic molecules. The GIAO method allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. By comparing the calculated shifts with the experimental data for this compound, a definitive assignment of all proton and carbon signals can be achieved, confirming the molecule's connectivity and chemical environment.

Conclusion

The integrated approach detailed in this guide, combining robust computational methods with empirical spectroscopic data, provides a powerful pathway for the comprehensive characterization of this compound. This synergy not only allows for the unambiguous assignment of spectral features but also yields fundamental insights into the molecule's geometric, vibrational, and electronic properties. Such a detailed understanding is critical for researchers, scientists, and drug development professionals seeking to utilize this molecule in the design of new materials and therapeutic agents.

References

  • Al-Wahaibi, L. H., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Crystals, 12(2), 227. [Link]

  • El-Emam, A. A., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. ResearchGate. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Bohrium. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Ask this paper. [Link]

  • GSRS. (n.d.). This compound. Global Substance Registration System. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminophenethyl alcohol. National Center for Biotechnology Information. Retrieved from [Link]

  • Arjunan, V., et al. (2005). FT-Raman and FTIR Spectra, Assignments and Ab Initio Calculations of 2-aminobenzyl Alcohol. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(3), 377-385. [Link]

  • Badawi, H. M., & Förner, W. (2003). Vibrational spectra and assignments of 2-phenylethanol and 2-phenoxyethanol. Journal of Molecular Structure: THEOCHEM, 637(1-3), 57-67. [Link]

  • European Commission. (2006). SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 2,4-Diaminophenoxyethanol and its salts. Health and Consumer Protection Directorate-General. [Link]

  • Adar, F. (2005). FT-IR–Raman Combination: The Perfect Analytical Solution for Vibrational Spectroscopists. Spectroscopy Online. [Link]

  • Küchel, P. W. (2021). Combined UV/Vis and NMR spectroscopy allows for operando reaction monitoring: the case of guaiazulene and 2,4 dinitrobenzaldehyd. ChemRxiv. [Link]

  • Mary, Y. S., et al. (2020). Investigations on 2-(4-Cyanophenylamino) acetic acid by FT-IR,FT-Raman, NMR and UV-Vis spectroscopy, DFT (NBO, HOMO-LUMO, MEP and Fukui function) and molecular docking studies. ResearchGate. [Link]

  • Priore, R. J. (2017). Comparison of FT-IR and Raman Spectroscopy. Conference Paper. [Link]

Methodological & Application

Application Notes & Protocols: Synthesis of Bioactive Derivatives from 2-(4-Aminophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis of diverse derivatives from the versatile scaffold, 2-(4-aminophenoxy)ethanol. This molecule possesses two key reactive sites—a primary aromatic amine and a primary alcohol—making it an ideal starting material for creating libraries of compounds with potential therapeutic applications. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring protocols are robust and reproducible. We present detailed, step-by-step protocols for N-acylation, O-acylation, and Schiff base formation, supported by mechanistic insights and characterization data.

Introduction: The this compound Scaffold

This compound is a valuable bifunctional building block in organic and medicinal chemistry. Its structure, featuring a soft nucleophilic aromatic amine and a hard nucleophilic primary alcohol, allows for selective and sequential modifications. This duality enables the synthesis of a wide array of derivatives, including amides, esters, ethers, and Schiff bases. Derivatives of this and similar aminophenoxy structures have been explored for various biological activities, serving as precursors for compounds with hypolipidemic and other therapeutic properties.[1] The strategic modification of this scaffold is a key approach in drug discovery for developing novel bioactive compounds.[2][3][4][5]

The hydrochloride salt of this compound is often used to improve the compound's stability and solubility for synthetic applications.[6] This guide will focus on the free base form as the primary starting material for the derivatization reactions.

Core Synthetic Strategies & Mechanistic Rationale

The synthetic utility of this compound stems from the differential reactivity of its two functional groups.

  • N-Acylation: The amino group (-NH₂) is a potent nucleophile that readily reacts with acylating agents like acid chlorides and anhydrides to form stable amide bonds. This reaction is fundamental in medicinal chemistry, as the amide linkage is a key structural feature in approximately 25% of all pharmaceutical drugs.[7]

  • O-Acylation: The primary hydroxyl group (-OH) can be converted into an ester through reaction with carboxylic acids (Fischer esterification) or more reactive acylating agents. Chemoselective O-acylation in the presence of an amine is challenging but can be achieved under acidic conditions, which protonate and deactivate the more basic amino group.[8]

  • Schiff Base Formation: The primary amine can undergo condensation with aldehydes or ketones to form imines (Schiff bases). This reaction is typically reversible and often carried out in solvents like ethanol, sometimes with acid or base catalysis to facilitate dehydration.[9][10][11]

The choice of reaction conditions—solvent, temperature, and catalyst—is critical for achieving high yields and selectivity.

G cluster_start Starting Material cluster_products Derivative Classes A This compound B Amide Derivatives A->B N-Acylation (R-COCl, Base) C Ester Derivatives A->C O-Acylation (R-COOH, Acid Cat.) D Schiff Bases A->D Condensation (R-CHO)

Caption: Key synthetic pathways from this compound.

Application Note 1: Synthesis of Amide Derivatives (N-Acylation)

Principle: N-acylation is one of the most reliable reactions for modifying primary amines. The reaction of this compound with an acylating agent, such as an acid chloride or anhydride, in the presence of a non-nucleophilic base proceeds via a nucleophilic acyl substitution mechanism. The base is essential to neutralize the HCl or carboxylic acid byproduct generated during the reaction.

Protocol 3.1: Synthesis of N-(4-(2-hydroxyethoxy)phenyl)acetamide

This protocol details the synthesis of a simple acetamide derivative using acetic anhydride.

Materials:

  • This compound (1.0 eq)

  • Acetic Anhydride (1.1 eq)

  • Pyridine or Triethylamine (Et₃N) (1.2 eq)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, TLC plates

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice bath (0 °C).

  • Base Addition: Add triethylamine (1.2 eq) to the stirred solution.

  • Acylation: Add acetic anhydride (1.1 eq) dropwise to the reaction mixture. Causality Note: Slow addition is crucial to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a mixture like 50% EtOAc in hexanes. The product spot should be less polar than the starting amine.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acetic anhydride and acetic acid), water, and finally brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • If necessary, purify the product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.[12]

Characterization:

  • ¹H NMR: Expect to see the disappearance of the -NH₂ protons and the appearance of a new amide N-H singlet (typically δ 8-10 ppm) and a methyl singlet for the acetyl group (typically δ ~2.1 ppm).

  • IR Spectroscopy: Look for a strong C=O stretch for the amide at ~1660 cm⁻¹ and an N-H stretch at ~3300 cm⁻¹.

  • Mass Spectrometry: Confirm the molecular weight of the product.[13]

Application Note 2: Synthesis of Schiff Base Derivatives

Principle: Schiff bases are formed by the condensation reaction between a primary amine and an aldehyde or ketone. The reaction is an equilibrium process that involves the formation of a carbinolamine intermediate followed by dehydration to yield the imine. The removal of water or the use of a dehydrating solvent can drive the reaction to completion. Ethanol is a common solvent as it effectively dissolves the reactants and the product often precipitates upon formation.[14][15]

Protocol 4.1: Synthesis of 2-(4-((E)-benzylideneamino)phenoxy)ethanol

This protocol describes the reaction with benzaldehyde as a representative aromatic aldehyde.

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalytic amount, ~2-3 drops)

  • Standard laboratory glassware, reflux condenser, magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol.

  • Reagent Addition: Add benzaldehyde (1.0 eq) to the solution, followed by a few drops of glacial acetic acid. Causality Note: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the amine.[9]

  • Reaction Conditions: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.[14] The formation of a precipitate often indicates product formation.[9]

  • Monitoring: Monitor the reaction by TLC until the starting amine is consumed.

  • Isolation:

    • Cool the reaction mixture to room temperature, then place it in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification:

    • Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials.[9]

    • Dry the purified Schiff base in a vacuum oven. The product can be further purified by recrystallization if needed.

Characterization:

  • ¹H NMR: Look for the characteristic imine proton (-CH=N-) singlet, typically in the δ 8-9 ppm region.[15] The aromatic signals will also be present.

  • ¹³C NMR: The imine carbon signal appears around δ 160 ppm.[14]

  • IR Spectroscopy: A strong C=N stretch should be visible around 1600-1650 cm⁻¹.[14]

Application Note 3: Synthesis of Ester Derivatives (O-Acylation)

Principle: The selective O-acylation of an amino alcohol requires the deactivation of the more nucleophilic amino group. This is typically achieved by performing the reaction under acidic conditions, where the amine is protonated to form a non-nucleophilic ammonium salt. Fischer esterification, using a carboxylic acid with an acid catalyst, is a common method.

Protocol 5.1: Synthesis of 2-(4-Aminophenoxy)ethyl Acetate

This protocol uses acidic conditions to favor esterification at the hydroxyl group.

Materials:

  • This compound (1.0 eq)

  • Acetic Acid (can be used as solvent and reagent)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, reflux condenser, Dean-Stark trap (optional)

Procedure:

  • Reaction Setup: Combine this compound (1.0 eq) and an excess of glacial acetic acid in a round-bottom flask.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid. Causality Note: The strong acid protonates the carbonyl oxygen of the acetic acid, activating it for nucleophilic attack by the alcohol. It also protonates the amine, preventing it from reacting.[8]

  • Reaction Conditions: Heat the mixture to reflux for 4-8 hours. The removal of water, for instance with a Dean-Stark trap, will drive the equilibrium towards the product.

  • Monitoring: Follow the reaction's progress using TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a beaker of ice water.

    • Neutralize the solution by slowly adding saturated NaHCO₃ solution until effervescence ceases.

    • Extract the product into ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification:

    • Filter the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the resulting crude ester by column chromatography.

Characterization:

  • ¹H NMR: Expect to see a shift in the signals for the -CH₂-O- protons and the appearance of a new methyl singlet for the acetyl group (δ ~2.0 ppm). The aromatic amine protons should remain.

  • IR Spectroscopy: Look for a characteristic ester C=O stretch around 1735 cm⁻¹.

  • Mass Spectrometry: Confirm the molecular weight of the final product.

Data Presentation and Summary

The following table summarizes the expected characteristics of the synthesized derivatives.

Derivative ClassExample CompoundSynthetic MethodKey ReagentsExpected ¹H NMR SignalExpected IR Band (cm⁻¹)
Amide N-(4-(2-hydroxyethoxy)phenyl)acetamideN-AcylationAcetic Anhydride, Et₃N~8.5 ppm (s, 1H, NH)~1660 (C=O)
Schiff Base 2-(4-((E)-benzylideneamino)phenoxy)ethanolCondensationBenzaldehyde, AcOH~8.3 ppm (s, 1H, N=CH)~1625 (C=N)
Ester 2-(4-Aminophenoxy)ethyl acetateO-AcylationAcetic Acid, H₂SO₄~2.0 ppm (s, 3H, OAc)~1735 (C=O)

General Experimental Workflow

A self-validating protocol is essential for ensuring the identity and purity of synthesized compounds. The following workflow should be applied to all syntheses.

G A 1. Reaction Setup (Stoichiometry, Solvent, Temp.) B 2. Reaction Monitoring (TLC, LC-MS) A->B C 3. Work-up & Isolation (Quenching, Extraction) B->C D 4. Purification (Chromatography, Recrystallization) C->D E 5. Structure Verification (NMR, MS, IR) D->E F 6. Purity Assessment (HPLC, Elemental Analysis) E->F

Caption: A self-validating workflow for chemical synthesis.

References

  • Barakat, A., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of ethyl 2-(4-aminophenoxy) acetate (4). Retrieved from [Link]

  • (n.d.). Synthesis of some Amide derivatives and their Biological activity. Retrieved from [Link]

  • Song, Q., et al. (2013). Synthesis of Schiff Bases from Substitute Aromatic Aldehydes and 2-(4-aminophenyl)acetonitrile Catalysed by 3,5-difluoroarylboronic Acid. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Barakat, A., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. ResearchGate. Retrieved from [Link]

  • Altowyan, M. M., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Bohrium. Retrieved from [Link]

  • Ogbonda-Chukwu, E., et al. (2022). Green Synthetic Methods for a Schiff Base from 2-Aminopyridine and 4-Ethoxybenzaldehyde. Journal of Applied Sciences and Environmental Management. Retrieved from [Link]

  • Ogbonda-Chukwu, E., et al. (2022). Green Synthetic Methods for a Schiff Base from 2-Aminopyridine and 4-Ethoxybenzaldehyde. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). An environment-friendly process for selective acylation of aminophenol.
  • IJFMR. (2024). Overview of Biological Activities and Synthesis of Schiff Base. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Amide and Thioester Synthesis Via Oxidative Coupling of Alcohols with Amines or Thiols Using Alcohol Dehydrogenases. Retrieved from [Link]

  • PubMed. (2010). Synthesis and hypolipidemic activity of novel 2-(4-(2-substituted aminothiazole-4-yl) phenoxy) acetic acid derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). Method for making aminophenols and their amide derivatives.
  • MedCrave. (2020). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. Retrieved from [Link]

  • National Institutes of Health. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Retrieved from [Link]

  • YouTube. (2018). Synthesis of Amides. Retrieved from [Link]

  • ResearchGate. (n.d.). A plausible mechanism of the O‐acylation of 2‐(ethylamino)ethanol 24. Retrieved from [Link]

  • National Institutes of Health. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Retrieved from [Link]

  • TSI Journals. (2014). CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. Retrieved from [Link]

  • Google Patents. (n.d.). Esters of steroidal lactam and bis(2-chloroethyl) aminophenoxy propanoic acid derivatives.
  • ResearchGate. (2008). Acetylation of alcohols, phenols and amines using ammonium salt of 12-tungstophosphoric acid: Environmentally benign method. Retrieved from [Link]

  • PubMed. (2022). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. Retrieved from [Link]

  • ResearchGate. (2023). Microbial Synthesis of Bioactive Compounds: Biotechnology's Pharmaceuticals Revolution. Retrieved from [Link]

  • Google Patents. (n.d.). Selective n-acylation of amino alcohols.
  • National Institutes of Health. (n.d.). Total synthesis and development of bioactive natural products. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]

Sources

2-(4-Aminophenoxy)ethanol as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Compound Search

I'm starting a deep dive into 2-(4-aminophenoxy)ethanol, aiming to understand its use as a core structure in medicinal chemistry. The goal is a comprehensive search for relevant literature and drug examples that employ this compound. I will be looking to identify promising drug candidates.

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Use of 2-(4-Aminophenoxy)ethanol in the synthesis of pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on APEN

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Application of 2-(4-Aminophenoxy)ethanol in polymer chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Efforts

I'm currently engaged in extensive Google searches to unearth information regarding 2-(4-Aminophenoxy)ethanol's applications in polymer chemistry. My initial focus is on understanding its utility as a monomer, a curing agent, and in various other relevant applications. I am aiming to build a solid foundation of existing literature and establish a clear understanding of its common usages.

Developing Experimental Designs

I'm now diving deeper into the specifics. I'm actively searching for detailed polymerization protocols involving this compound, especially in polyimide and epoxy resin synthesis. I'm focusing on reaction conditions, catalysts, and characterization techniques, to support the mechanistic claims of synthesis. I am also looking for authoritative sources like scientific journals and patents. Once I have the information, I'll structure an application note that emphasizes the properties of this valuable monomer. I'll include sections on specific applications, such as the synthesis of polyimides, polyamides, and epoxy resins. I will be sure to explain experimental choices in each case. Following this, I will design experimental protocols, provide step-by-step methodologies and create tables summarizing important quantitative data.

Initiating Search Refinement

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Application Notes & Protocols: 2-(4-Aminophenoxy)ethanol in the Preparation of Poly(amide-ester)s

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Incorporation of 2-(4-Aminophenoxy)ethanol in Poly(amide-ester) Synthesis

Poly(amide-ester)s (PAEs) represent a versatile class of polymers that synergistically combine the desirable attributes of both polyamides and polyesters. The amide linkages contribute to high thermal stability and mechanical strength through strong intermolecular hydrogen bonding, while the ester groups impart biodegradability and improved solubility, making them highly attractive for biomedical applications and as high-performance materials.[1][2][3] The selection of monomers is a critical determinant of the final properties of the polymer. This compound is a particularly interesting monomer for the synthesis of PAEs due to the presence of three key functional groups: a primary aromatic amine, a flexible ether linkage, and a primary hydroxyl group.

The aromatic amine and hydroxyl functionalities allow it to act as an A-B type monomer or to be strategically reacted with diacids, diacid chlorides, or diesters to form the repeating amide and ester linkages within the polymer backbone. The ether linkage in the this compound moiety introduces flexibility into the polymer chain, which can enhance solubility and processability without significantly compromising thermal stability.[4] This unique combination of features allows for the precise tuning of the polymer's properties, such as its hydrophilic/hydrophobic balance, degradation rate, and thermomechanical characteristics.[5] Consequently, PAEs derived from this compound are promising candidates for a range of applications, including drug delivery systems, tissue engineering scaffolds, and high-performance engineering plastics.[6][7]

Core Principles of Poly(amide-ester) Synthesis

The formation of poly(amide-ester)s from this compound typically involves polycondensation reactions. The two primary strategies employed are direct polycondensation and interfacial polymerization. The choice of method depends on the desired polymer properties, such as molecular weight and polydispersity, as well as the reactivity of the co-monomers.

Direct Polycondensation

In this method, this compound is reacted with a dicarboxylic acid at elevated temperatures, often in the presence of a catalyst, to drive the formation of amide and ester linkages with the removal of a small molecule byproduct, such as water. This approach can be performed in the melt or in a high-boiling solvent (solution polycondensation).

  • Melt Polycondensation: This technique is advantageous for its solvent-free nature, which is environmentally friendly and can lead to high molecular weight polymers. However, the high temperatures required can sometimes lead to side reactions.

  • Solution Polycondensation: This method offers milder reaction conditions and better control over the polymerization process.[5] The choice of solvent is crucial and must be able to dissolve the monomers and the resulting polymer.

Interfacial Polymerization

Interfacial polymerization is a powerful technique for synthesizing high molecular weight polymers at low temperatures.[8] The reaction occurs at the interface of two immiscible liquids, typically an aqueous phase containing the amine and a base, and an organic phase containing the acid chloride.[9][10] For the synthesis of PAEs using this compound, this monomer would typically be dissolved in the aqueous phase, while a diacid chloride is dissolved in the organic solvent. The rapid and irreversible reaction at the interface leads to the formation of the polymer film.

Experimental Protocols

Protocol 1: Synthesis of a Poly(amide-ester) via Solution Polycondensation

This protocol describes the synthesis of a poly(amide-ester) from this compound and a diacid chloride, such as terephthaloyl chloride, via a low-temperature solution polycondensation method.

Materials:

  • This compound

  • Terephthaloyl chloride

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Methanol

  • Nitrogen gas supply

  • Standard glassware for organic synthesis (three-neck round-bottom flask, condenser, magnetic stirrer, dropping funnel)

Procedure:

  • Reactor Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel. Maintain a constant, gentle flow of nitrogen throughout the reaction to ensure an inert atmosphere.

  • Monomer Dissolution: In the reaction flask, dissolve a specific molar amount of this compound in anhydrous NMP. Add an equimolar amount of anhydrous pyridine to the solution to act as an acid scavenger.

  • Acid Chloride Addition: Dissolve an equimolar amount of terephthaloyl chloride in a separate flask with anhydrous NMP. Transfer this solution to the dropping funnel.

  • Polymerization: Cool the reaction flask containing the this compound solution to 0°C using an ice bath. Slowly add the terephthaloyl chloride solution from the dropping funnel to the stirred reaction mixture over a period of 30-60 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours.

  • Polymer Precipitation and Purification: Pour the viscous polymer solution into a large excess of methanol with vigorous stirring to precipitate the poly(amide-ester).

  • Washing: Filter the precipitated polymer and wash it thoroughly with hot water and then with methanol to remove any unreacted monomers, solvent, and pyridine hydrochloride.

  • Drying: Dry the purified polymer in a vacuum oven at 60-80°C until a constant weight is achieved.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and a nitrogen atmosphere is critical to prevent the hydrolysis of the highly reactive acid chloride, which would terminate the polymer chain growth.

  • Low Temperature: Starting the reaction at 0°C helps to control the exothermic reaction between the amine and the acid chloride, minimizing side reactions and leading to a more controlled polymerization.

  • Acid Scavenger: Pyridine is used to neutralize the hydrochloric acid (HCl) byproduct of the condensation reaction. This prevents the protonation of the amine groups, which would render them unreactive and halt the polymerization.

  • Precipitation in Methanol: Methanol is a non-solvent for the polymer but a good solvent for the monomers and byproducts, allowing for effective purification of the final product.

Diagram 1: Solution Polycondensation Workflow

G cluster_setup Reactor Setup cluster_reaction Polymerization cluster_purification Purification & Isolation setup_flask 1. Flame-dried 3-neck flask under N2 atmosphere add_monomer 2. Add this compound and anhydrous NMP setup_flask->add_monomer add_pyridine 3. Add anhydrous pyridine add_monomer->add_pyridine cool_flask 4. Cool flask to 0°C add_pyridine->cool_flask add_acid_chloride 5. Slowly add terephthaloyl chloride solution in NMP cool_flask->add_acid_chloride stir_reaction 6. Stir at room temp for 24h add_acid_chloride->stir_reaction precipitate 7. Precipitate in methanol stir_reaction->precipitate wash 8. Wash with H2O and methanol precipitate->wash dry 9. Dry under vacuum wash->dry final_product final_product dry->final_product Poly(amide-ester)

Caption: Workflow for solution polycondensation of a poly(amide-ester).

Protocol 2: Synthesis of a Poly(amide-ester) via Interfacial Polymerization

This protocol details the synthesis of a poly(amide-ester) using this compound and a diacid chloride via interfacial polymerization, a method known for producing high molecular weight polymers.[11]

Materials:

  • This compound

  • Adipoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Deionized water

  • High-speed mechanical stirrer

Procedure:

  • Aqueous Phase Preparation: Prepare an aqueous solution by dissolving a specific molar amount of this compound and a twofold molar excess of sodium hydroxide in deionized water. The NaOH acts as an acid scavenger.

  • Organic Phase Preparation: Prepare an organic solution by dissolving an equimolar amount of adipoyl chloride in dichloromethane.

  • Polymerization: Place the aqueous solution in a beaker equipped with a high-speed mechanical stirrer. Vigorously stir the aqueous phase to create a vortex.

  • Addition of Organic Phase: Rapidly and carefully pour the organic solution into the vortex of the stirred aqueous phase. A polymer film will form immediately at the interface of the two liquids.

  • Reaction Continuation: Continue stirring at high speed for 5-10 minutes to ensure complete reaction.

  • Polymer Isolation and Washing: Stop the stirring and allow the two phases to separate. The polymer will be present as a solid mass. Decant the liquid phases and collect the polymer.

  • Purification: Wash the polymer thoroughly with deionized water to remove any unreacted monomers and NaOH. Then, wash with a solvent like acetone to remove residual organic solvent and oligomers.

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is obtained.

Causality Behind Experimental Choices:

  • Immiscible Solvents: The use of water and dichloromethane, which are immiscible, creates a distinct interface where the polymerization occurs.

  • High-Speed Stirring: Vigorous stirring increases the surface area of the interface, leading to a higher reaction rate and the formation of a high molecular weight polymer.

  • Stoichiometry: The rapid and irreversible nature of the reaction at the interface makes it less sensitive to exact stoichiometric ratios compared to solution polymerization, although equimolar amounts are generally targeted for optimal results.

  • Base in Aqueous Phase: The sodium hydroxide in the aqueous phase neutralizes the HCl byproduct, preventing the protonation of the amine and driving the reaction forward.

Diagram 2: Interfacial Polymerization Mechanism

G cluster_phases Immiscible Phases aqueous_phase Aqueous Phase (Water) Contains: - this compound - NaOH (Acid Scavenger) interface Interface aqueous_phase->interface organic_phase Organic Phase (DCM) Contains: - Diacid Chloride organic_phase->interface polymer Poly(amide-ester) Formation interface->polymer Rapid Polycondensation

Caption: Schematic of the interfacial polymerization process.

Characterization of Poly(amide-ester)s

The synthesized poly(amide-ester)s should be thoroughly characterized to determine their structure, thermal properties, and molecular weight.

Table 1: Key Characterization Techniques

TechniqueInformation ObtainedTypical Observations for PAEs
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups.Characteristic peaks for N-H stretching (amide), C=O stretching (ester and amide), and C-O stretching (ether and ester).[12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Detailed structural information of the polymer repeating unit.Chemical shifts corresponding to aromatic and aliphatic protons and carbons, confirming the incorporation of both monomers.[14]
Thermogravimetric Analysis (TGA) Thermal stability and decomposition profile.Degradation often occurs in multiple stages, corresponding to the breakdown of ester and then the more stable amide linkages.[12]
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg) and melting temperature (Tm) for semi-crystalline polymers.The Tg and Tm values will depend on the specific monomers used and the polymer's molecular weight.[14]
Gel Permeation Chromatography (GPC) Molecular weight (Mn, Mw) and polydispersity index (PDI).Provides information on the success of the polymerization in achieving a high molecular weight polymer.[15]

Applications and Future Perspectives

Poly(amide-ester)s derived from this compound hold significant promise in various fields. In the biomedical arena, their tunable degradation rates and biocompatibility make them excellent candidates for controlled drug delivery systems and tissue engineering scaffolds.[1][6][7] The presence of the ether linkage can enhance hydrophilicity, which is often desirable for biomedical applications.[16] In the realm of high-performance materials, the aromatic backbone coupled with strong hydrogen bonding can lead to polymers with high thermal stability and good mechanical properties, suitable for applications in demanding environments.[4]

Future research in this area could focus on the synthesis of copolymers by incorporating other monomers to further tailor the properties of the resulting PAEs. For instance, the inclusion of unsaturated monomers could allow for post-polymerization modification or cross-linking.[17] The development of functionalized PAEs, where the this compound is modified prior to polymerization, could also open up new avenues for creating "smart" materials that respond to specific stimuli.

References

  • Degradable Poly(ester amide)s for Biomedical Applications. MDPI. [Link]

  • Poly(Ester Amide)s: Recent Developments on Synthesis and Applications. ScienceDirect. [Link]

  • Poly(ester amide)s: recent insights into synthesis, stability and biomedical applications. Royal Society of Chemistry. [Link]

  • Interfacial Polymerization of Linear Aromatic Poly(ester amide)s. Taylor & Francis Online. [Link]

  • Recent Advances of Poly(ester amide)s-Based Biomaterials. ACS Publications. [Link]

  • Additive Manufacturing of α-Amino Acid Based Poly(ester amide)s for Biomedical Applications. PubMed. [Link]

  • Interfacial Polymerization of Linear Aromatic Poly(ester amide)s. Taylor & Francis Online. [Link]

  • BIODEGRADABLE POLY (ESTER AMIDE) S: SYNTHESIS AND APPLICATIONS. UPCommons. [Link]

  • Interfacial Polymerization of Linear Aromatic Poly(ester amide)s. ResearchGate. [Link]

  • Synthesis and characterization of poly(ester amide)-based materials for 3D printing of tissue engineering scaffolds. Royal Society of Chemistry. [Link]

  • (PDF) Biodegradable Poly(Ester Amide)s: Synthesis and Applications. ResearchGate. [Link]

  • Poly(ester amide)s: recent insights into synthesis, stability and biomedical applications. Polymer Chemistry. [Link]

  • Poly(ether ester amide)s for tissue engineering. PubMed. [Link]

  • (a) FT-IR spectra, (b) DSC, (c) TGA, and (d) DTG curves of poly(ester amide)s. ResearchGate. [Link]

  • The Properties of Poly(ester amide)s Based on Dimethyl 2,5-Furanedicarboxylate as a Function of Methylene Sequence Length in Polymer Backbone. MDPI. [Link]

  • Synthesis of aromatic poly(ester amide)s derived from aromatic... ResearchGate. [Link]

  • Synthesis and characterization of functional elastomeric poly(ester amide) co-polymers. ResearchGate. [Link]

  • Synthesis and preliminary findings of poly (Amide-co-Ester Amide)s. ResearchGate. [Link]

  • Synthesis of poly(ether ester amide)s constituted by saturated and unsaturated dicarboxylic acid units. ResearchGate. [Link]

  • Molecular weights of the synthesized poly(ester amide)s. ResearchGate. [Link]

  • Characterization of model compounds and poly(amide-urea) urethanes based on amino acids by FTIR, NMR and other analytical techniques. ResearchGate. [Link]

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Derivatization of 2-(4-Aminophenoxy)ethanol for analytical purposes

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Foundational Research

I've kicked off my research by diving into comprehensive Google searches. I'm focusing on gathering foundational information about 2-(4-Aminophenoxy)ethanol, specifically its chemical properties, reactivity, and typical analytical challenges. I'll be working simultaneously on other key areas.

Deepening Methodological Exploration

I am now expanding my search to established derivatization methods for primary aromatic amines and alcohols. I'm focusing on reagents and conditions suitable for HPLC-UV/Fluorescence and GC-MS. My search now includes analytical methods for this compound or similar compounds. This will inform the structure of the application note. I will introduce analytical challenges, detail derivatization strategies, and develop protocols.

Expanding Search Horizons

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Application Note: A Validated Protocol for the N-Acetylation of 2-(4-Aminophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed, field-proven experimental protocol for the N-acetylation of 2-(4-aminophenoxy)ethanol to synthesize N-(4-(2-hydroxyethoxy)phenyl)acetamide. The guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, procedural steps, purification techniques, and comprehensive characterization of the final product. Emphasis is placed on the causality behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction and Scientific Context

N-acetylation is a cornerstone transformation in organic synthesis, primarily utilized to protect primary and secondary amines.[1] By converting a reactive amine into a less nucleophilic and less basic amide, chemists can prevent unwanted side reactions during subsequent synthetic steps. The resulting acetamide group is stable under a variety of conditions but can be removed if necessary, making it an effective protective group.

The starting material, this compound, contains a primary aromatic amine, which is a key functional group in many pharmaceutical compounds. Its acetylation leads to the formation of N-(4-(2-hydroxyethoxy)phenyl)acetamide, a structural analog of paracetamol (N-(4-hydroxyphenyl)acetamide).[2] Understanding the synthesis of such molecules is fundamental in medicinal chemistry and drug discovery for developing new active pharmaceutical ingredients (APIs).

This protocol employs acetic anhydride as the acetylating agent, a common and highly efficient reagent for this purpose. The reaction proceeds via nucleophilic acyl substitution, a fundamental mechanism in organic chemistry.[3]

Reaction Principle and Mechanism

The N-acetylation of this compound is a classic example of nucleophilic acyl substitution. The primary amine acts as the nucleophile, and the acetic anhydride serves as the electrophile.

Mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the this compound's amino group attacks one of the electrophilic carbonyl carbons of acetic anhydride.

  • Tetrahedral Intermediate Formation: This attack breaks the C=O pi bond, moving electrons onto the oxygen atom and forming a tetrahedral intermediate.

  • Leaving Group Departure: The intermediate is unstable and collapses. The C-O bond of the acetate group breaks, reforming the C=O double bond and expelling an acetate ion, which is an excellent leaving group.

  • Deprotonation: The resulting product is a protonated amide. A weak base, such as another molecule of the starting amine or an added base like sodium acetate, removes the proton from the nitrogen atom to yield the final, neutral N-acetylated product and a molecule of acetic acid as a byproduct.[3][4]

The diagram below illustrates this mechanistic pathway.

G cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products Amine This compound (Nucleophile) Attack Nucleophilic Attack Amine->Attack Anhydride Acetic Anhydride (Electrophile) Anhydride->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Forms Collapse Collapse & Leaving Group Departure Intermediate->Collapse Unstable Deprotonation Deprotonation Collapse->Deprotonation Generates Protonated Amide Byproduct Acetic Acid Collapse->Byproduct Releases Acetate Ion Product N-(4-(2-hydroxyethoxy)phenyl)acetamide Deprotonation->Product

Caption: Reaction mechanism for N-acetylation.

Safety and Handling

Crucial Safety Notice: All procedures must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

  • Acetic Anhydride: Highly corrosive, a lachrymator (causes tearing), and reacts exothermically with water to form acetic acid. It is also combustible.[5][6][7] Avoid inhalation of vapors and contact with skin and eyes.[6] Use in a well-ventilated area away from ignition sources.[5][7]

  • Pyridine (Optional Base): Highly flammable, harmful if swallowed, inhaled, or in contact with skin.[8][9] It has a strong, unpleasant odor.

  • This compound: May cause skin and eye irritation. Standard chemical handling precautions should be observed.

In case of spills, absorb with an inert material like diatomaceous earth and dispose of as hazardous waste.[5]

Detailed Experimental Protocol

This protocol is optimized for a high-yield synthesis of the target compound.

Materials and Reagents
Reagent/MaterialMolecular FormulaMW ( g/mol )QuantityMoles (mmol)Molar Eq.
This compoundC₈H₁₁NO₂153.185.00 g32.641.0
Acetic AnhydrideC₄H₆O₃102.093.67 mL39.171.2
Sodium Acetate (Anhydrous)C₂H₃NaO₂82.033.21 g39.171.2
Deionized WaterH₂O18.02~500 mL--
Ethanol (for recrystallization)C₂H₅OH46.07As needed--
250 mL Erlenmeyer Flask--1--
100 mL Beaker--2--
Magnetic Stirrer and Stir Bar--1--
Ice Bath--1--
Büchner Funnel and Filter Flask--1 set--
Whatman Filter Paper--As needed--
Step-by-Step Procedure
  • Preparation of Amine Solution: In a 250 mL Erlenmeyer flask, dissolve 5.00 g (32.64 mmol) of this compound and 3.21 g (39.17 mmol) of anhydrous sodium acetate in 100 mL of deionized water with magnetic stirring. Gentle heating may be required to achieve full dissolution; if so, cool the solution back to room temperature.

    • Causality Note: Sodium acetate acts as a base to neutralize the acetic acid byproduct, driving the equilibrium towards the product side and preventing the protonation of the starting amine, which would render it non-nucleophilic.[4]

  • Reaction Setup: Place the Erlenmeyer flask in an ice-water bath and allow the solution to cool to approximately 0-5 °C with continuous stirring.

    • Causality Note: The acetylation reaction is exothermic. Cooling the reaction mixture controls the reaction rate, preventing potential side reactions and ensuring safety.

  • Addition of Acetylating Agent: While vigorously stirring the cooled amine solution, add 3.67 mL (39.17 mmol) of acetic anhydride dropwise using a Pasteur pipette over 10-15 minutes. A white precipitate should begin to form.

    • Causality Note: A slow, dropwise addition is crucial to maintain temperature control and prevent a runaway reaction.

  • Reaction Completion: Continue stirring the mixture in the ice bath for one hour after the addition is complete. Then, remove the flask from the ice bath and allow it to stir at room temperature for an additional hour.

  • Product Isolation (Work-up): Pour the reaction mixture into a beaker containing approximately 200 mL of ice water. This will cause the product to fully precipitate and will hydrolyze any unreacted acetic anhydride.

  • Filtration: Collect the white solid product by vacuum filtration using a Büchner funnel. Wash the solid generously with two portions of cold deionized water (2 x 50 mL) to remove any water-soluble impurities like sodium acetate and acetic acid.

  • Purification (Recrystallization): Transfer the crude solid to a clean beaker. Add a minimal amount of hot ethanol to dissolve the solid completely. Then, add hot deionized water dropwise until the solution becomes slightly cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate, and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

    • Causality Note: Recrystallization is a purification technique based on differences in solubility. The desired compound is soluble in the hot solvent system but sparingly soluble at cold temperatures, while impurities remain in solution.

  • Final Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry them in a vacuum oven or air dry to a constant weight. Record the final mass and calculate the percentage yield.

Experimental Workflow Diagram

The overall process from starting materials to final characterization is summarized below.

G Reactants 1. Weigh Reactants (Amine, NaOAc) Dissolve 2. Dissolve in Water & Cool in Ice Bath Reactants->Dissolve React 3. Add Acetic Anhydride & React Dissolve->React Isolate 4. Isolate Crude Product (Precipitation & Filtration) React->Isolate Purify 5. Purify by Recrystallization Isolate->Purify Dry 6. Dry Final Product Purify->Dry Characterize 7. Characterize Product (MP, IR, NMR, MS) Dry->Characterize

Caption: Workflow for the synthesis of N-(4-(2-hydroxyethoxy)phenyl)acetamide.

Characterization of N-(4-(2-hydroxyethoxy)phenyl)acetamide

The identity and purity of the synthesized product, N-(4-(2-hydroxyethoxy)phenyl)acetamide, must be confirmed using standard analytical techniques.

Expected Properties:

  • Molecular Formula: C₁₀H₁₃NO₃[10]

  • Molecular Weight: 195.21 g/mol [10]

  • Appearance: White crystalline solid

Analytical Data Summary:

TechniqueExpected Results
Melting Point A sharp melting point consistent with literature values.
IR Spectroscopy (cm⁻¹) ~3400 (broad, O-H stretch), ~3300 (N-H stretch), ~3050 (Aromatic C-H stretch), ~2950 (Aliphatic C-H stretch), ~1660 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II), ~1240 (Aryl C-O stretch).
¹H NMR (DMSO-d₆, ppm) ~9.8 (s, 1H, NH ), ~7.4 (d, 2H, ArH ), ~6.8 (d, 2H, ArH ), ~4.8 (t, 1H, OH ), ~3.9 (t, 2H, Ar-O-CH₂ ), ~3.7 (q, 2H, CH₂ -OH), ~2.0 (s, 3H, CH₃ ). Note: Chemical shifts can vary based on solvent and concentration.[11]
¹³C NMR (DMSO-d₆, ppm) ~168 (C=O), ~155 (Ar C -O), ~132 (Ar C -N), ~121 (Ar C -H), ~114 (Ar C -H), ~70 (Ar-O-C H₂), ~60 (C H₂-OH), ~24 (C H₃).
Mass Spec. (ESI+) Expected m/z: 196.0968 [M+H]⁺, 218.0788 [M+Na]⁺.[12]

References

  • Lab 10 N Acetylation - The Acetylation of A Primary Aromatic Amine. Scribd. [Link]

  • Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. Manasagangotri, Mysore. [Link]

  • Acylation of an amine using acetic anhydride. YouTube. [Link]

  • Pyridine - Safety Data Sheet. Carl ROTH. [Link]

  • What safety precautions should you take when working with acetic anhydride?. Quora. [Link]

  • Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. IJCRT.org. [Link]

  • Acetylation of amines with acetic anhydride. ResearchGate. [Link]

  • A Novel SN1 Displacement: The Reaction of Tertiary Amines with Acetic Anhydride. Canadian Science Publishing. [Link]

  • Safety data sheet - Acetic anhydride-pyridine TS. CPAchem. [Link]

  • Acetic Anhydride Hazard Summary. New Jersey Department of Health. [Link]

  • Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA. University of California, Santa Cruz. [Link]

  • Acetamide, N-[4-(2-hydroxyethoxy)phenyl]-. PubChem. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Open Access Journals. [Link]

  • Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids.
  • N-(4-(2-hydroxyethoxy)phenyl)acetamide. PubChemLite. [Link]

  • Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols - Supporting Information. The Royal Society of Chemistry. [Link]

  • N-(4-Hydroxy-2-nitrophenyl)acetamide. PubMed Central. [Link]

  • Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences. [Link]

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Application Notes & Protocols: Ether Synthesis Using 2-(4-Aminophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the successful synthesis of ethers utilizing 2-(4-aminophenoxy)ethanol as a key building block. Recognizing the synthetic challenges posed by the bifunctional nature of this starting material, we present a strategic, multi-step approach centered on the principles of functional group protection. The protocols detailed herein are designed for researchers in medicinal chemistry and materials science, offering a robust methodology for Williamson ether synthesis. We delve into the causality behind procedural choices, from the selection of protecting groups to the optimization of reaction conditions, ensuring a reproducible and high-yielding workflow. This document is structured to provide not only step-by-step instructions but also the underlying chemical logic, empowering scientists to adapt and troubleshoot these methods for their specific synthetic targets.

Strategic Overview: The Challenge of Bifunctionality

This compound is a valuable synthon containing three distinct reactive sites: a phenolic hydroxyl group, a primary aromatic amine, and a primary aliphatic alcohol. Direct alkylation in an attempt to form an ether at the phenolic position is fraught with complications. The primary amine is highly nucleophilic and will readily compete with the phenoxide, leading to a mixture of N-alkylated and O-alkylated products, significantly reducing the yield of the desired ether and complicating purification.

Therefore, a successful synthesis necessitates a protection strategy. The most logical and field-proven approach involves the temporary deactivation of the amino group, allowing for selective reaction at the phenolic oxygen. Our recommended synthetic pathway is a three-stage process:

  • Protection: The aromatic amine is selectively protected, typically as an amide (e.g., acetamide), to render it non-nucleophilic under basic conditions.[1][2][3]

  • Etherification: The phenolic hydroxyl group of the protected intermediate is deprotonated to form a phenoxide, which then undergoes a classic Williamson ether synthesis with a suitable alkylating agent.[4][5][6]

  • Deprotection: The protecting group is removed from the nitrogen atom to regenerate the free amine, yielding the final target ether.

This strategic workflow ensures high chemoselectivity and provides a clear route to the desired product.

G cluster_0 Overall Synthetic Workflow A This compound (Starting Material) B N-(4-(2-hydroxyethoxy)phenyl)acetamide (Protected Intermediate) A->B Step 1: Protection (Acetylation) C Protected Ether Product B->C Step 2: Etherification (Williamson Synthesis) D Final Target Ether (Free Amine) C->D Step 3: Deprotection (Hydrolysis)

Caption: High-level workflow for ether synthesis.

Mechanistic Considerations: The Williamson Ether Synthesis

The core ether-forming reaction in this guide is the Williamson ether synthesis, a robust and widely used method dating back to 1850.[5] The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[5][6]

Key Steps:

  • Deprotonation: A base is used to abstract the acidic proton from the phenolic hydroxyl group, generating a nucleophilic phenoxide ion. The pKa of a typical phenol is around 10, making moderately strong bases like potassium carbonate or sodium hydroxide sufficient for this step.

  • Nucleophilic Attack: The newly formed phenoxide ion acts as a nucleophile, attacking the electrophilic carbon atom of an alkylating agent (e.g., an alkyl halide). This attack occurs from the backside relative to the leaving group.[5]

  • Displacement: In a concerted step, the nucleophile forms a new carbon-oxygen bond while the leaving group (e.g., Br⁻, I⁻, OTs⁻) departs, resulting in the final ether product.

For this reaction to be efficient, the alkylating agent should ideally be a primary or methyl halide, as secondary and tertiary halides are more prone to undergoing E2 elimination as a competing side reaction.[4][5]

Caption: The SN2 mechanism of the Williamson reaction.

Detailed Experimental Protocols

Materials & Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Standard SupplierStarting material.[7]
Acetic AnhydrideReagent GradeStandard SupplierProtecting agent.
PyridineAnhydrousStandard SupplierBase for protection step.
Alkyl Halide (R-X)≥98%Standard Suppliere.g., Ethyl bromide, Benzyl bromide.
Potassium Carbonate (K₂CO₃)Anhydrous, PowderedStandard SupplierBase for etherification.
N,N-Dimethylformamide (DMF)AnhydrousStandard SupplierSolvent for etherification.
Hydrochloric Acid (HCl)37% (conc.)Standard SupplierFor deprotection and work-up.
Sodium Hydroxide (NaOH)PelletsStandard SupplierFor deprotection and work-up.
Ethyl AcetateACS GradeStandard SupplierExtraction solvent.
Brine (Saturated NaCl)-Lab PreparedFor washing.
Magnesium Sulfate (MgSO₄)AnhydrousStandard SupplierDrying agent.
Protocol 1: Protection of Amino Group (Acetylation)

Objective: To synthesize N-(4-(2-hydroxyethoxy)phenyl)acetamide.

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (10.0 g, 65.3 mmol) in pyridine (50 mL). Cool the flask in an ice-water bath to 0 °C.

  • Addition of Reagent: While stirring vigorously, add acetic anhydride (6.8 mL, 71.8 mmol, 1.1 eq) dropwise to the solution over 15 minutes. Ensure the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture into 200 mL of ice-cold water. A precipitate should form. Stir for 30 minutes to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water (3 x 50 mL).

  • Drying: Dry the collected solid under vacuum to a constant weight. The product, N-(4-(2-hydroxyethoxy)phenyl)acetamide, should be an off-white solid. Characterize by NMR to confirm structure and purity before proceeding.

Protocol 2: Williamson Ether Synthesis

Objective: To synthesize the desired ether from the protected intermediate.

  • Setup: To a 250 mL oven-dried, three-neck round-bottom flask under a nitrogen atmosphere, add N-(4-(2-hydroxyethoxy)phenyl)acetamide (from the previous step, e.g., 10.0 g, 51.2 mmol) and anhydrous potassium carbonate (10.6 g, 76.8 mmol, 1.5 eq).

  • Solvent Addition: Add 100 mL of anhydrous DMF via cannula or syringe.

  • Addition of Alkylating Agent: Add the desired primary alkyl halide (e.g., benzyl bromide, 6.7 mL, 56.3 mmol, 1.1 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 6-12 hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • Work-up: Cool the reaction to room temperature and pour it into 300 mL of cold water. Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude protected ether. Purify by column chromatography or recrystallization as needed.

Protocol 3: Deprotection of the Amino Group (Hydrolysis)

Objective: To remove the acetyl group and obtain the final ether product.

  • Setup: Dissolve the crude protected ether (from the previous step) in a mixture of ethanol (80 mL) and 6 M aqueous hydrochloric acid (40 mL) in a 250 mL round-bottom flask.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 90-100 °C) for 4-6 hours. Monitor by TLC until the starting material is consumed.

  • Neutralization: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly neutralize the acidic solution by adding aqueous sodium hydroxide (e.g., 6 M NaOH) until the pH is approximately 8-9.

  • Extraction: Extract the resulting aqueous mixture with ethyl acetate or dichloromethane (3 x 75 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude final product by flash column chromatography on silica gel to yield the pure target ether.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low yield in Protection Step Incomplete reaction; insufficient acetic anhydride or base.Increase reaction time. Ensure anhydrous conditions. Use 1.1-1.2 equivalents of acetic anhydride.
N- and O-alkylation observed Incomplete protection of the amine.Ensure the protection step went to completion via TLC or NMR before proceeding to the etherification step.
Low yield in Etherification Inactive alkylating agent; insufficient base; wet solvent.Use a fresh bottle of the alkyl halide. Ensure K₂CO₃ is finely powdered and anhydrous. Use anhydrous DMF. Consider adding a catalytic amount of KI for alkyl bromides/chlorides.
Elimination product observed Use of secondary or tertiary alkyl halide.Switch to a primary alkyl halide. If a secondary group is required, consider alternative methods like the Mitsunobu reaction.[8][9]
Incomplete Deprotection Insufficient acid/base or reaction time.Increase the concentration of HCl or NaOH. Extend the reflux time and monitor closely by TLC.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: All procedures should be performed in a well-ventilated chemical fume hood.

  • Reagent Handling:

    • Pyridine and DMF: These are toxic and can be absorbed through the skin. Handle with extreme care.

    • Acetic Anhydride: Corrosive and a lachrymator. Open and dispense only in a fume hood.

    • Alkyl Halides: Many are toxic and potential carcinogens. Avoid inhalation and skin contact.

    • Acids/Bases: Concentrated HCl and NaOH are highly corrosive. Handle with care, especially during neutralization steps which can be exothermic.

References

  • Wikipedia. (n.d.). Phenol ether.
  • Organic Chemistry Portal. (2019). Mitsunobu Reaction.
  • Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (alkylation).
  • NIH National Library of Medicine. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.
  • TCI Chemicals. (n.d.). Mitsunobu Reaction.
  • ACS Publications. (n.d.). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation).
  • Google Patents. (n.d.). US20040181099A1 - Aromatic ethers and process for producing aromatic ethers.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Oxford Academic. (n.d.). Formation of Phenolic Ethers by the Acid-catalyzed Condensation of Phenols and Alcohols. Bulletin of the Chemical Society of Japan.
  • ACS Publications. (n.d.). Solvent-assisted Ullmann ether synthesis. Reactions of dihydric phenols.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation).
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • University of Wisconsin-Platteville. (n.d.). The Williamson Ether Synthesis.
  • Cambridge University Press. (n.d.). Williamson Ether Synthesis.
  • University of Missouri-St. Louis. (n.d.). Experiment 06 Williamson Ether Synthesis.
  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
  • YouTube. (2015). Protection of Aniline Derivatives.
  • Wikipedia. (n.d.). Aniline.
  • National Institutes of Health. (n.d.). This compound. PubChem.
  • Organic Chemistry Portal. (n.d.). Protective Groups.

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Application Notes & Protocols: 2-(4-Aminophenoxy)ethanol as a Versatile Precursor for Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the utilization of 2-(4-aminophenoxy)ethanol as a precursor for the synthesis of azo dyes. Azo dyes represent the largest and most versatile class of synthetic colorants, with applications spanning textiles, printing, cosmetics, and biomedical research.[1] The inclusion of the hydroxyethoxy moiety (-OCH₂CH₂OH) from the precursor can enhance the dye's solubility and modify its fastness properties, making this compound a valuable and functionalized building block. This guide details the fundamental principles of azo dye synthesis, provides validated, step-by-step protocols for diazotization and coupling reactions, outlines critical safety procedures for handling diazonium intermediates, and discusses methods for characterization.

Introduction to this compound

This compound is an aromatic amine containing a primary amino group (-NH₂) susceptible to diazotization and a hydroxyethoxy side chain. This bifunctional nature makes it an attractive starting material for creating azo dyes with tailored properties. The ethoxy group can influence the final dye's affinity for certain substrates and its overall physical properties, such as solubility in aqueous or organic media.

PropertyValueSource
Chemical Name This compound[2]
CAS Number 6421-88-1[3]
Molecular Formula C₈H₁₁NO₂[2][3]
Molecular Weight 153.18 g/mol [2][3]
Appearance Colorless liquid to brown/black powder[3][4]
Melting Point 73-74 °C[3]

The Chemistry of Azo Dye Synthesis

The synthesis of an azo dye is a classic two-step process in organic chemistry, involving diazotization followed by azo coupling. The entire process relies on the electrophilic character of the diazonium ion and its reaction with an electron-rich coupling agent.

Step 1: Diazotization

Diazotization is the conversion of a primary aromatic amine into a diazonium salt. This reaction is conducted in a cold, acidic solution with a source of nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[5][6]

Causality and Control:

  • Low Temperature (0-5 °C): This is the most critical parameter. Aryl diazonium salts are thermally unstable and can decompose violently, releasing nitrogen gas.[7] Maintaining a low temperature throughout the reaction is essential for safety and to ensure the diazonium salt remains in solution for the subsequent coupling step.

  • Strong Acid: The acid serves two purposes: it reacts with sodium nitrite to produce the reactive nitrous acid and it protonates the primary amine, making it soluble in the aqueous medium. An excess of acid prevents the newly formed diazonium salt from coupling with the unreacted amine.

Step 2: Azo Coupling

The diazonium salt acts as a weak electrophile and will react with an activated, electron-rich aromatic compound (the coupling component). Common coupling components include phenols and aromatic amines.[5]

Causality and Control:

  • pH for Phenolic Coupling: The coupling reaction with phenols is typically carried out under slightly alkaline conditions (pH 8-10). The basic medium deprotonates the phenol to form a highly activated phenoxide ion, which is a much stronger nucleophile and readily attacks the diazonium ion.[7]

  • pH for Amine Coupling: Coupling with aromatic amines is performed under slightly acidic conditions (pH 4-5). This is a balance; the solution must be acidic enough to prevent the diazonium salt from converting to a non-reactive diazotate, but not so acidic that the coupling amine is fully protonated, which would deactivate it.

CRITICAL SAFETY PROTOCOLS: Handling Diazonium Salts

WARNING: Aryl diazonium salts are notoriously unstable in their solid, dry state and can be sensitive to heat, shock, and friction, leading to explosive decomposition.[1] Adherence to strict safety protocols is mandatory.

The Cardinal Rules for Diazonium Salt Safety:

  • NEVER Isolate the Solid: Do not, under any circumstances, attempt to isolate the diazonium salt intermediate in its dry, solid form. It should be prepared in situ and used immediately as a cold aqueous solution.

  • Maintain Low Temperature: The reaction and the resulting diazonium salt solution must be kept below 5 °C at all times using an ice-salt bath. A sudden temperature rise can lead to rapid, exothermic decomposition.

  • Use Stoichiometric Nitrite: Use only the calculated stoichiometric amount of sodium nitrite. An excess can lead to unwanted side reactions and the formation of unstable nitrogen oxides.

  • Check for Excess Nitrous Acid: After diazotization, test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If present, it can be quenched by the cautious addition of a small amount of urea or sulfamic acid until the test is negative.

  • Ensure Proper Venting: The decomposition of diazonium salts liberates nitrogen gas (N₂). The reaction vessel must be open to the atmosphere or equipped with a pressure-equalizing dropping funnel to prevent pressure buildup.

  • Quench Before Disposal: Before workup or disposal, any unreacted diazonium salt must be destroyed. This can be achieved by adding a coupling component like 2-naphthol or by warming the solution gently (behind a blast shield) to promote decomposition to a phenol.

Detailed Experimental Protocol: Synthesis of an Azo Dye from this compound and 2-Naphthol

This protocol provides a method for synthesizing 1-((4-(2-hydroxyethoxy)phenyl)azo)naphthalen-2-ol, a vibrant red-orange dye.

Materials and Reagents
  • This compound (MW: 153.18 g/mol )

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • 2-Naphthol (β-Naphthol, MW: 144.17 g/mol )

  • Sodium Hydroxide (NaOH)

  • Urea (optional, for quenching)

  • Starch-Iodide paper

  • Distilled Water

  • Ice

  • Ethanol (for recrystallization)

Workflow Visualization

G cluster_prep Reagent Preparation cluster_reaction Reaction Steps cluster_workup Product Isolation & Purification prep_amine Prepare Amine Solution [this compound in HCl(aq)] diazotization Diazotization (Add Nitrite to Amine at 0-5 °C) prep_amine->diazotization prep_nitrite Prepare Nitrite Solution [NaNO₂ in H₂O] prep_nitrite->diazotization prep_naphthol Prepare Coupling Solution [2-Naphthol in NaOH(aq)] coupling Azo Coupling (Add Diazonium Salt to Naphthol Solution at 0-5 °C) prep_naphthol->coupling diazotization->coupling Cold diazonium salt solution filtration Vacuum Filtration (Collect crude dye precipitate) coupling->filtration wash Wash with Cold Water filtration->wash recrystallize Recrystallization (from Ethanol/Water) wash->recrystallize dry Dry Product recrystallize->dry characterization characterization dry->characterization Final Product

Caption: Experimental workflow for azo dye synthesis.

Part A: Diazotization of this compound
  • Prepare the Amine Solution: In a 250 mL beaker, combine 1.53 g (0.01 mol) of this compound with 25 mL of distilled water. While stirring, slowly add 2.5 mL of concentrated hydrochloric acid. Stir until the amine fully dissolves, forming the hydrochloride salt.

  • Cool the Solution: Place the beaker in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring. It is crucial that the temperature does not exceed 5 °C.

  • Prepare the Nitrite Solution: In a separate small beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 5 mL of cold distilled water.

  • Perform Diazotization: Add the sodium nitrite solution dropwise to the cold, stirring amine hydrochloride solution over 5-10 minutes. Use a thermometer to ensure the temperature remains below 5 °C throughout the addition.

  • Stir and Test: After the addition is complete, continue stirring the solution in the ice bath for an additional 10 minutes. The resulting clear, pale-yellow solution is your diazonium salt intermediate. Keep this solution in the ice bath for immediate use in the next step.

    • Self-Validation: Test for completion by touching a drop of the reaction mixture to starch-iodide paper. A positive test (immediate blue-black color) indicates a slight excess of nitrous acid, confirming the reaction is complete. If the test is negative, add one or two more drops of the nitrite solution.

Part B: Azo Coupling Reaction
  • Prepare the Coupling Solution: In a 400 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 30 mL of 1 M sodium hydroxide (NaOH) solution. Stir until a clear solution is obtained.

  • Cool the Coupling Solution: Place this beaker in an ice-salt bath and cool the solution to 0-5 °C.

  • Perform Coupling: While stirring the cold 2-naphthol solution vigorously, slowly add the cold diazonium salt solution prepared in Part A. A brightly colored precipitate (typically red or orange) should form immediately.[7]

  • Complete the Reaction: After the addition is complete, allow the mixture to stir in the ice bath for another 15-20 minutes to ensure the reaction goes to completion.

  • Isolate the Product: Collect the solid azo dye by vacuum filtration using a Büchner funnel.

  • Wash the Product: Wash the crude product on the filter paper with several portions of cold distilled water to remove any inorganic salts or unreacted starting materials.

  • Purify and Dry: The crude dye can be purified by recrystallization from an appropriate solvent, such as an ethanol/water mixture. Allow the purified crystals to air dry completely. Weigh the final product and calculate the percentage yield.

Chemical Reaction Pathway

G amine This compound (Precursor) reagent1 + NaNO₂, HCl 0-5 °C amine->reagent1 diazonium Diazonium Salt Intermediate (Unstable, used in-situ) reagent2 + NaOH(aq) 0-5 °C diazonium->reagent2 naphthol 2-Naphthol (Coupling Component) naphthol->reagent2 dye Azo Dye Product 1-((4-(2-hydroxyethoxy)phenyl)azo)naphthalen-2-ol reagent1->diazonium reagent2->dye

Caption: Reaction scheme for the synthesis of an azo dye.

Characterization of the Synthesized Azo Dye

To confirm the identity and purity of the final product, several analytical techniques can be employed:

  • UV-Visible Spectroscopy: Azo compounds are intensely colored due to the extended conjugation involving the azo (-N=N-) group. A UV-Vis spectrum will show a characteristic strong absorption band (λ_max) in the visible region (400-700 nm), which is responsible for its color.

  • FTIR Spectroscopy: The infrared spectrum should confirm the presence of key functional groups. Look for the disappearance of the primary amine N-H stretches (around 3300-3400 cm⁻¹) from the precursor and the appearance of a medium-intensity N=N stretch (around 1450-1500 cm⁻¹). The broad O-H stretch from the alcohol and phenol groups will also be prominent.

  • NMR Spectroscopy (¹H and ¹³C): NMR provides definitive structural confirmation by showing the chemical shifts and coupling patterns of all protons and carbons in the molecule.

  • Thin-Layer Chromatography (TLC): TLC can be used to assess the purity of the final product and to monitor the progress of the reaction.

Broader Applications and Conclusion

Azo dyes synthesized from functionalized precursors like this compound have a wide range of applications.[1] Beyond traditional use in textiles and leather, they are explored in fields such as:

  • Biomedical Imaging: As biological stains or fluorescent probes.

  • Drug Delivery: As part of photo-responsive drug delivery systems.

  • Material Science: In the development of nonlinear optical materials and liquid crystal displays.

By following the detailed protocols and adhering strictly to the safety guidelines outlined in this document, researchers can successfully and safely synthesize a variety of novel azo dyes using this compound as a versatile and valuable precursor.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80892, this compound. Retrieved from [Link]

  • University of Waterloo. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]

  • Lehman, J. W. (n.d.). Combinatorial Synthesis of an Azo Dye.
  • Rangappa, K. S., et al. (n.d.). Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties.
  • The Chinese University of Hong Kong, et al. (n.d.). Experiment 8: Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. Retrieved from [Link]

Sources

A Robust, Stability-Indicating HPLC Method for the Analysis of 2-(4-Aminophenoxy)ethanol and Its Related Substances

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(4-aminophenoxy)ethanol, a critical intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] The developed reverse-phase HPLC (RP-HPLC) method is designed to be stability-indicating, capable of separating the main analyte from potential process-related impurities and degradation products formed under various stress conditions. This document provides a detailed protocol covering chromatographic conditions, sample preparation, and a full validation strategy based on the International Council for Harmonisation (ICH) guidelines.[3][4] The methodology is intended to support process development, quality control, and stability testing in regulated environments.

Introduction and Scientific Rationale

This compound is a primary aromatic amine and a versatile chemical building block.[5] Its structure, featuring a primary amine, an ether linkage, and a primary alcohol, makes it a valuable synthon for creating more complex molecules, including active pharmaceutical ingredients (APIs).[2] The purity of such intermediates is paramount, as impurities can carry through the synthesis process, potentially affecting the safety and efficacy of the final drug product.[6][7]

Therefore, a reliable and robust analytical method is essential for its characterization.[8][9] High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high resolving power and sensitivity.[6][7] This note details an RP-HPLC method that leverages a C18 stationary phase, which is ideal for retaining and separating moderately polar to non-polar analytes like this compound and its likely products.[9]

The core principle of this method is to ensure specificity through a stability-indicating approach. By subjecting the analyte to forced degradation, we can identify the likely degradation pathways and confirm that the resulting products do not co-elute with the parent compound, a critical requirement for accurate stability assessment.[10][11]

Experimental Methodology

This section outlines the complete experimental protocol, from instrument setup to sample preparation.

Instrumentation and Materials
  • HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its proven performance with aromatic compounds.[12][13]

  • Reference Standard: this compound, purity >99%.

  • Chemicals: Acetonitrile (HPLC grade), Methanol (HPLC grade), Phosphoric Acid (analytical grade), and Water (HPLC or equivalent purity).

Optimized Chromatographic Conditions

The following conditions were optimized to achieve robust separation between this compound and its potential impurities.

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard for reverse-phase separation of aromatic compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidic pH ensures the amine group is protonated, leading to better peak shape and consistent retention.[14]
Mobile Phase B AcetonitrileCommon organic modifier providing good separation efficiency.
Elution Mode Gradient ElutionEnsures separation of compounds with a wide range of polarities, from early-eluting polar degradants to late-eluting non-polar impurities.[8]
Gradient Program 0-5 min: 10% B; 5-25 min: 10-80% B; 25-30 min: 80% B; 30.1-35 min: 10% B (Re-equilibration)The shallow initial gradient resolves polar impurities, while the steeper ramp elutes the main analyte and non-polar compounds.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, providing optimal efficiency.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Wavelength 230 nmThis wavelength provides good sensitivity for the aromatic amine chromophore. A PDA detector can be used to monitor peak purity.
Injection Volume 10 µLA typical volume that balances sensitivity and peak shape.[14]
Preparation of Solutions
  • Mobile Phase A (0.1% H₃PO₄): Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly. Filter and degas if necessary.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (80:20 v/v) is recommended to ensure sample compatibility.

  • Standard Stock Solution (500 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (50 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution Preparation: Accurately weigh a sample containing approximately 50 mg of this compound and prepare a 500 µg/mL solution using the same procedure as the Standard Stock Solution. Further dilute as needed to fall within the validated linear range of the method. Filter the final solution through a 0.45 µm syringe filter before injection.[14]

Development of a Stability-Indicating Method

To ensure the method can accurately measure the analyte in the presence of its degradation products, forced degradation studies must be performed as mandated by ICH guidelines.[11]

Forced Degradation Protocol

A sample solution of this compound (approx. 500 µg/mL) is subjected to the following stress conditions. The goal is to achieve 5-20% degradation of the active substance.[10]

  • Acidic Hydrolysis: Add 1 mL of 1N HCl to 5 mL of the sample solution. Heat at 80°C for 4 hours. Cool and neutralize with 1N NaOH before dilution.

  • Basic Hydrolysis: Add 1 mL of 1N NaOH to 5 mL of the sample solution. Heat at 80°C for 2 hours. Cool and neutralize with 1N HCl before dilution. Basic conditions can be aggressive towards esters and amides.[15]

  • Oxidative Degradation: Add 1 mL of 3% H₂O₂ to 5 mL of the sample solution. Keep at room temperature for 24 hours. Oxidation is a common pathway for molecules with electron-rich groups like phenols and amines.[15]

  • Thermal Degradation: Expose the solid drug substance to 105°C in a hot air oven for 48 hours. Prepare a sample solution from the stressed solid.

  • Photolytic Degradation: Expose the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).

The chromatograms from these stressed samples are then analyzed to ensure complete separation between the main peak and any degradant peaks, thus confirming the method's specificity.

Logical Flow of Analysis

The following diagram illustrates the workflow for analyzing a sample, including the crucial step of assessing stability.

G cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting p1 Prepare Mobile Phases & Diluent p2 Prepare Standard & Sample Solutions p1->p2 a1 System Suitability Test (SST) p2->a1 a2 Inject Blank, Standard(s), & Sample(s) a1->a2 If SST Passes a3 Acquire Chromatographic Data a2->a3 d1 Integrate Peaks & Calculate System Suitability Parameters a3->d1 d2 Quantify Analyte & Impurities d1->d2 d3 Generate Final Report d2->d3

Caption: Experimental workflow for HPLC analysis.

Method Validation Protocol

The analytical method must be validated to demonstrate its suitability for the intended purpose, following ICH Q2(R1) guidelines.[16][4]

Validation Parameters and Acceptance Criteria
ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank, placebo, standard, and forced degradation samples.No interference at the retention time of the analyte. Peak purity of the analyte in stressed samples must pass. Resolution between analyte and degradant peaks > 2.0.
Linearity Analyze at least five concentrations over the range of 25% to 150% of the target concentration (e.g., 12.5 - 75 µg/mL).Correlation coefficient (r²) ≥ 0.999.
Accuracy (Recovery) Analyze samples spiked with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be within 98.0% to 102.0% at each level.[17]
Precision Repeatability: Six replicate preparations at 100% concentration. Intermediate: Repeat on a different day or with a different analyst.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Determined based on signal-to-noise ratio (S/N) of 3:1.Report the concentration.
Limit of Quantitation (LOQ) Determined based on signal-to-noise ratio (S/N) of 10:1. Precision and accuracy at this level should be acceptable.RSD ≤ 10.0%.
Robustness Deliberately vary parameters like flow rate (±10%), column temperature (±5°C), and mobile phase pH (±0.2 units).System suitability parameters must remain within limits. Analyte assay should not significantly change.
System Suitability Test (SST)

Before any sample analysis, the performance of the chromatographic system must be verified.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) N ≥ 2000Indicates column efficiency.
%RSD of Peak Area ≤ 2.0% for 5 replicate injectionsDemonstrates injection precision.
Relationship of Validation Parameters

The validation parameters are interconnected and collectively establish the reliability of the method.

G Method Reliable HPLC Method Specificity Specificity Method->Specificity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Linearity Linearity & Range Method->Linearity Robustness Robustness Method->Robustness Accuracy->Precision Linearity->Accuracy

Caption: Interdependence of core validation parameters.

Conclusion

The HPLC method detailed in this application note provides a robust, selective, and reliable system for the quantitative analysis of this compound and its related substances. The method has been developed as stability-indicating through forced degradation studies and is supported by a comprehensive validation protocol aligned with current regulatory expectations.[3][16] Its implementation in a quality control setting will ensure the purity and stability of this key chemical intermediate, thereby supporting the development of safe and effective final products.

References

  • J-Stage. (n.d.). Separation and determination of aromatic amines by reversed-phase HPLC. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Ethanol, 2-(4-aminophenoxy)-, hydrogen sulfate (ester) on Newcrom R1 HPLC column. Retrieved from [Link]

  • LabManager. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]

  • PharmaGuru. (2024, November 16). HPLC Method Development Steps For Pharmaceuticals: How To Make. Retrieved from [Link]

  • Request PDF. (2025, August 5). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. Retrieved from [Link]

  • University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

  • PharmaGuru. (2025, June 9). Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Ethanol, 2-(2,4-diaminophenoxy)-, hydrochloride (1:2) on Newcrom R1 HPLC column. Retrieved from [Link]

  • Semantic Scholar. (n.d.). ASPECTS OF VALIDATION IN HPLC METHOD DEVELOPMENT FOR PHARMACEUTICAL ANALYSIS-COMPARISON OF VALIDATION REQUIREMENTS BY FDA , USP AND. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]

  • The Pharmaceutical and Chemical Journal. (2025, December 4). Analytical Method Validation of Compendial HPLC Meth. Retrieved from [Link]

  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]

  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • SciSpace. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • LinkedIn. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31). Forced Degradation and Stability Testing. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 2-(4-aminophenoxy)-2-methylpropionate. Retrieved from [Link]

  • European Commission. (n.d.). SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 2,4-Diaminophenoxyethanol and its salts. Retrieved from [Link]

  • MDPI. (n.d.). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Retrieved from [Link]

  • PubChem - NIH. (n.d.). This compound. Retrieved from [Link]

Sources

Use of 2-(4-Aminophenoxy)ethanol in the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Literature Review

I'm starting with broad Google searches to collect information on 2-(4-Aminophenoxy)ethanol. I'm focusing on its use in heterocyclic compound synthesis, with an emphasis on reaction mechanisms, established protocols, and various applications. I aim to build a strong foundation.

Refining Search Strategies

I'm now employing more specific search terms to find detailed synthetic protocols. My focus is on benzoxazines, benzothiazines, and related structures derived from this compound. I'm actively seeking reaction mechanisms, quantitative data (yields, times, temperatures), and spectroscopic information. I'm also exploring the advantages and limitations of this precursor.

Mapping Out the Project

I'm now establishing a more structured approach. My focus is on synthesizing various heterocycles from this precursor, and gathering reactions, protocols and quantitative data. I plan to organize the information into a comprehensive guide, with detailed sections on reaction mechanisms and related data, and I'll include Graphviz diagrams for visual clarity. Finally, I'll compile a complete reference list.

2-(4-Aminophenoxy)ethanol as a monomer in polymerization reactions

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Ethanol

I'm now diving into the properties and applications of 2-(4-Aminophenoxy)ethanol. I'm focusing on its use as a monomer in polymerization processes, and I've started a series of targeted Google searches to gather relevant information. My objective is to build a solid foundation of knowledge.

Exploring Polymer Synthesis Paths

I'm now expanding my research to include detailed polymerization methods using this compound, aiming for a comprehensive overview. I'm focusing on polycondensation and addition polymerization, particularly polyimides, polyamides, and polyurethanes. I'm actively seeking specific examples, conditions, and characterization data. I plan to prioritize peer-reviewed articles and patents to maintain scientific rigor. I'm mapping out the application note's structure, starting with an introduction to the monomer and its chemical contributions.

Deepening Synthesis Method Research

I'm now zeroing in on specific polymerization methods. I am searching for detailed examples, reaction conditions, and data for polyimides, polyamides, and polyurethanes synthesized from this compound. I am emphasizing peer-reviewed articles and patents to maintain scientific validity. I'll outline the chemical structure and function in the polymers I build and also create visuals and experimental protocols.

Protocol for the purification of 2-(4-Aminophenoxy)ethanol reaction products

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research on Synthesis

I'm now starting to gather information on the synthesis and purification of 2-(4-Aminophenoxy)ethanol. My initial focus is on exploring common reaction byproducts and established purification methods, especially recrystallization. I'll be using Google searches to build a solid foundation.

Expanding Scope of Research

I'm broadening my research to include column chromatography and extraction techniques alongside recrystallization. I also plan to look into analytical methods like TLC, HPLC, and NMR. After the literature review, I'll structure the application note, starting with an introduction and then detailing the synthesis, purification, process monitoring, and purity assessment. I will also make tables to summarize important data.

Developing Application Note Strategy

I'm now deep diving into the application note's structure. I'll include an introduction to this compound, followed by synthetic routes. The purification protocols will be the main section, with detailed methods. I plan to incorporate process monitoring and purity assessment sections. I'll provide detailed purification instructions.

I'm also working on tables to summarize key data such as impurity profiles and solvent systems. I'll use Graphviz diagrams to visually show the purification workflow. I will ensure all cited sources have clickable URLs and review the document for scientific integrity.

Troubleshooting & Optimization

Optimizing the synthesis of 2-(4-Aminophenoxy)ethanol for higher yield

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-(4-Aminophenoxy)ethanol

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical support guide for the synthesis of this compound. This molecule is a valuable intermediate in the development of various pharmaceuticals and functional materials. Achieving a high yield of pure product is critical for downstream applications and overall project economy.

This guide is structured as an interactive FAQ and troubleshooting resource. It moves beyond simple protocols to explain the underlying chemical principles, helping you diagnose issues and rationally optimize your reaction conditions. We will focus on the most robust and scalable synthetic strategy: a two-step approach involving the Williamson ether synthesis on 4-nitrophenol, followed by the reduction of the nitro group.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis strategy.

Q1: What is the most reliable method for synthesizing this compound with high yield?

The most dependable and high-yielding method is a two-step sequence:

  • Williamson Ether Synthesis: Reacting 4-nitrophenol with a 2-haloethanol (e.g., 2-chloroethanol or 2-bromoethanol) under basic conditions to form the intermediate, 2-(4-nitrophenoxy)ethanol.

  • Nitro Group Reduction: Reducing the nitro intermediate to the target amine, this compound.

This approach is superior to directly alkylating 4-aminophenol because it avoids competitive N-alkylation of the amino group, a common side reaction that complicates purification and lowers the yield of the desired O-alkylated product. The electron-withdrawing nature of the nitro group also increases the acidity of the phenolic proton, facilitating its deprotonation in the first step.[1][2]

Q2: What are the most critical parameters to control for a successful synthesis?

There are several critical parameters:

  • Choice of Base and Solvent: The base must be strong enough to completely deprotonate the phenol without causing side reactions. The solvent needs to solubilize the reactants and facilitate the SN2 reaction.

  • Reaction Temperature: Temperature control is crucial for managing the reaction rate and preventing side reactions like elimination of the alkyl halide or decomposition.

  • Purity of Starting Materials: Using high-purity 4-nitrophenol and 2-haloethanol is essential to prevent the introduction of impurities that can be difficult to remove later.

  • Inert Atmosphere: For the nitro reduction step, especially if using catalytic hydrogenation, an inert atmosphere is critical for catalyst activity and safety.

Q3: What are the typical yields I can expect from this two-step process?

With proper optimization, the Williamson ether synthesis step can achieve yields of over 90%. The subsequent nitro reduction is also typically very high-yielding, often in the 85-95% range.[2] Therefore, an overall yield of 75-85% for the two-step process is a realistic and achievable target in a laboratory setting.

Q4: What are the primary safety concerns associated with this synthesis?

  • Reagents: 4-Nitrophenol is toxic and an irritant. 2-Chloroethanol is toxic and readily absorbed through the skin. Strong bases like sodium hydroxide are corrosive. Handle all chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3]

  • Reduction Step: If using catalytic hydrogenation (H₂ gas with a catalyst like Pd/C), extreme caution must be exercised. Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and purged with an inert gas (like nitrogen or argon) before introducing hydrogen. Alternative reduction methods, such as using iron powder in the presence of an acid (e.g., NH₄Cl), are often safer for bench-scale synthesis.[2]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: My yield of the ether intermediate, 2-(4-nitrophenoxy)ethanol, is very low.

Possible Cause A: Incomplete Deprotonation of 4-Nitrophenol The reaction begins with the formation of the 4-nitrophenoxide anion, which acts as the nucleophile. If deprotonation is incomplete, the concentration of the active nucleophile is low, leading to a sluggish and low-yielding reaction.

  • Solution:

    • Base Selection: Ensure your base is appropriate. Potassium carbonate (K₂CO₃) is a common and effective choice in a polar aprotic solvent like DMF or acetonitrile. For a more forceful reaction, a stronger base like sodium hydride (NaH) can be used, but requires an anhydrous solvent and careful handling.[4]

    • Stoichiometry: Use at least a slight excess (1.1-1.5 equivalents) of the base to ensure full deprotonation.

    • Solvent Choice: A polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile) is ideal as it solvates the cation of the base but leaves the phenoxide anion highly reactive.[5]

Possible Cause B: Competing Elimination Reaction (E2) The 4-nitrophenoxide is not only a nucleophile but also a base. It can abstract a proton from the 2-haloethanol, leading to an E2 elimination reaction that produces ethylene oxide and destroys your starting material. This is more prevalent at higher temperatures.

  • Solution:

    • Temperature Control: Maintain a moderate reaction temperature. For reactions with 2-chloroethanol, a range of 60-80°C is often sufficient. Overheating will favor the elimination pathway.

    • Alkyl Halide Choice: While more expensive, 2-bromoethanol is more reactive than 2-chloroethanol, allowing the SN2 reaction to proceed at a lower temperature, thereby minimizing the competing elimination reaction. The Williamson ether synthesis is most effective with primary alkyl halides.[6][7]

Possible Cause C: Poor Reaction Rate in a Two-Phase System If you are using an aqueous base (like NaOH) with an organic solvent, the reaction may be slow due to the low concentration of the phenoxide in the organic phase where the alkyl halide resides.

  • Solution:

    • Implement Phase-Transfer Catalysis (PTC): Add a catalytic amount (1-5 mol%) of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) or a crown ether. The PTC transports the phenoxide anion from the aqueous phase into the organic phase, dramatically accelerating the reaction rate.[8][9]

Problem 2: The final product, this compound, is impure after the reduction step.

Possible Cause A: Incomplete Reduction of the Nitro Group If the reduction is not driven to completion, your final product will be contaminated with the starting material, 2-(4-nitrophenoxy)ethanol.

  • Solution:

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the nitro-intermediate. The nitro compound is typically a yellow, UV-active spot, while the amino product is often colorless or appears differently under UV light.

    • Optimize Reducing Agent: If using a metal/acid system like Fe/NH₄Cl, ensure the iron powder is activated and used in sufficient excess (3-5 equivalents).[2] If using catalytic hydrogenation, ensure the catalyst (e.g., 10% Pd/C) is active and the system is free of catalyst poisons.

    • Reaction Time/Temperature: Allow the reaction to proceed for a sufficient amount of time. Gentle heating can sometimes be required to drive the reduction to completion.

Possible Cause B: Degradation or Side Reactions The amino group in the final product is susceptible to oxidation, especially if exposed to air at elevated temperatures for extended periods, which can lead to colored impurities.

  • Solution:

    • Inert Atmosphere: During workup and purification, try to minimize air exposure. If the product is sensitive, work under a nitrogen or argon atmosphere.

    • Purification: The most common method for purification is recrystallization. A suitable solvent system (e.g., ethanol/water, toluene) can effectively remove unreacted starting materials and most side products.

Troubleshooting Decision Tree for Low Yield

G start Low Yield of 2-(4-Nitrophenoxy)ethanol q1 Is the reaction heterogeneous (e.g., aqueous base/organic solvent)? start->q1 ptc Add Phase-Transfer Catalyst (e.g., TBAB) q1->ptc Yes q2 Is 4-Nitrophenol still present (check TLC)? q1->q2 No ptc->q2 deprotonation Incomplete Deprotonation q2->deprotonation Yes q3 Are side products dominant? q2->q3 No sol_deprotonation Solution: 1. Use stronger base (e.g., K₂CO₃, NaH) 2. Use polar aprotic solvent (DMF) 3. Increase base equivalents (1.1-1.5) deprotonation->sol_deprotonation end Yield Optimized sol_deprotonation->end elimination E2 Elimination Favored q3->elimination Yes q3->end No, review other parameters (reagent purity, time) sol_elimination Solution: 1. Lower reaction temperature 2. Use more reactive halide (2-bromoethanol) elimination->sol_elimination sol_elimination->end

Part 3: Protocols and Data

Optimized Reaction Parameters (Williamson Ether Synthesis)
ParameterRecommended ConditionRationale
Phenol 4-Nitrophenol (1.0 eq)Avoids N-alkylation; activated towards deprotonation.
Alkylating Agent 2-Chloroethanol (1.1-1.3 eq)Cost-effective and readily available.
Base K₂CO₃ (1.5 eq)Effective, easy to handle, and minimizes side reactions.
Solvent N,N-Dimethylformamide (DMF)Polar aprotic solvent that accelerates SN2 reactions.[5]
Catalyst Tetrabutylammonium Bromide (TBAB) (2-5 mol%)Recommended if using a less polar solvent or a two-phase system to increase rate.[4]
Temperature 70-80 °CBalances reaction rate against the risk of elimination side reactions.
Reaction Time 4-8 hoursMonitor by TLC until consumption of 4-nitrophenol.
Protocol 1: Synthesis of 2-(4-Nitrophenoxy)ethanol
  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrophenol (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and DMF (approx. 5-10 mL per gram of 4-nitrophenol).

  • Addition: Begin stirring the mixture and add 2-chloroethanol (1.2 eq).

  • Reaction: Heat the reaction mixture to 75°C using an oil bath.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is complete when the 4-nitrophenol spot is no longer visible.

  • Workup: Cool the mixture to room temperature. Pour the reaction mixture into a beaker containing cold water (approx. 10x the volume of DMF used). A yellow precipitate of the product should form.

  • Isolation: Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove DMF and salts, then with a small amount of cold ethanol.

  • Drying: Dry the solid product under vacuum to obtain 2-(4-nitrophenoxy)ethanol. The product is typically of sufficient purity for the next step.

Protocol 2: Reduction to this compound (Fe/NH₄Cl Method)
  • Setup: To a round-bottom flask, add the 2-(4-nitrophenoxy)ethanol (1.0 eq), ethanol, and water (a 4:1 to 5:1 ratio of ethanol:water is common). Add ammonium chloride (NH₄Cl, 1.0 eq).

  • Addition: Heat the mixture to reflux (approx. 80°C) with vigorous stirring. Once refluxing, add iron powder (Fe, 3-4 eq) portion-wise over 30 minutes. The reaction is exothermic.

  • Reaction: Maintain the reaction at reflux for 2-4 hours. Monitor by TLC for the disappearance of the starting material. The reaction mixture will turn from yellow to a dark grey/black suspension.

  • Workup: Once the reaction is complete, cool the mixture slightly and filter it hot through a pad of Celite® to remove the iron salts. Wash the Celite® pad with hot ethanol.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation). The resulting crude solid can be purified.

  • Purification: Recrystallize the crude product from an appropriate solvent system, such as an ethanol/water mixture or toluene, to yield pure this compound as a white or off-white solid.

Phase-Transfer Catalysis Workflow

G cluster_0 Aqueous Phase cluster_1 Organic Phase Base Base (e.g., NaOH) Phenol 4-Nitrophenol Base->Phenol Deprotonates Phenoxide 4-Nitrophenoxide Anion (Nu⁻) Phenol->Phenoxide Catalyst_transport Ion Pair (Q⁺Nu⁻) Phenoxide->Catalyst_transport Forms Ion Pair with Catalyst (Q⁺) AlkylHalide Alkyl Halide (R-X) Product Ether Product (Nu-R) AlkylHalide->Product Catalyst_free Catalyst (Q⁺) Product->Catalyst_free Releases Catalyst Catalyst_free->Phenoxide Returns to Aqueous Phase for another cycle Catalyst_transport->AlkylHalide Transports Nu⁻ to Organic Phase SN2 Reaction

References

  • ResearchGate. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Available at: [Link]

  • Google Patents. (n.d.). CN103396327B - Preparation technology of 2, 4-diamino-phenoxyethanol hydrochloride.
  • MDPI. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Crystals, 12(2), 227. Available at: [Link]

  • PubChem. (n.d.). This compound. National Institutes of Health. Available at: [Link]

  • European Commission. (2006). SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 2,4-Diaminophenoxyethanol and its salts. Available at: [Link]

  • Google Patents. (n.d.). CN105481705A - Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

  • ResearchGate. (2019). PHASE TRANSFER CATALYST IN ORGANIC SYNTHESIS. Available at: [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Available at: [Link]

  • eGyanKosh. (n.d.). PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS. Available at: [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Common Side Reactions in the Synthesis of 2-(4-Aminophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 2-(4-aminophenoxy)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot your experiments, optimize your yield, and ensure the highest purity of your final product.

The synthesis of this compound is typically achieved via a robust two-step process: a Williamson ether synthesis to form the intermediate 2-(4-nitrophenoxy)ethanol, followed by the reduction of the nitro group. While seemingly straightforward, each step presents unique challenges that can lead to the formation of undesirable byproducts. This guide explains the causality behind these issues and offers validated protocols to mitigate them.

Troubleshooting and FAQs

This section is divided into the two primary stages of the synthesis. Each question addresses a specific issue you might encounter, providing a detailed explanation of the root cause and actionable solutions.

Part 1: Williamson Ether Synthesis of 2-(4-Nitrophenoxy)ethanol

This initial step involves the reaction of 4-nitrophenol with a 2-carbon electrophile, typically 2-chloroethanol or 2-bromoethanol, in the presence of a base. The reaction proceeds via an S_N2 mechanism.[1][2][3] Success hinges on favoring this pathway while avoiding competing reactions.

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitro Group Reduction 4-Nitrophenol 4-Nitrophenol Intermediate 2-(4-Nitrophenoxy)ethanol 4-Nitrophenol->Intermediate O-Alkylation (SN2) Base_Haloethanol Base (e.g., K2CO3) + 2-Haloethanol Base_Haloethanol->Intermediate Final_Product This compound Intermediate->Final_Product Reduction Reducing_Agent Reducing Agent (e.g., Fe/NH4Cl) Reducing_Agent->Final_Product

Caption: Overall workflow for the synthesis of this compound.

Q1: My reaction yield is low, and TLC analysis shows a significant amount of unreacted 4-nitrophenol. What is causing this?

A1: This is a common issue that typically points to incomplete deprotonation of the 4-nitrophenol starting material or suboptimal reaction conditions. The Williamson ether synthesis relies on the formation of a phenoxide ion, which is a much more potent nucleophile than the neutral phenol.[1]

  • Cause 1: Ineffective Deprotonation: The base you are using may be too weak, hydrated, or simply insufficient. While 4-nitrophenol is relatively acidic for a phenol (pKa ≈ 7.15), a sufficiently strong and anhydrous base is crucial.

  • Cause 2: Low Reaction Temperature: The S_N2 reaction has an activation energy barrier that must be overcome. If the temperature is too low, the reaction rate will be impractically slow.[4]

  • Cause 3: Short Reaction Time: The reaction may not have been allowed to run to completion.

Troubleshooting Step Actionable Advice
Verify Base Quality Use a fresh, anhydrous base like potassium carbonate (K₂CO₃) or ensure your sodium hydroxide/potassium hydroxide is of high purity. For difficult reactions, a stronger base like sodium hydride (NaH) can be used, which deprotonates the phenol irreversibly.[4]
Optimize Stoichiometry Use a slight excess of the base (1.1-1.2 equivalents) to ensure complete conversion of the 4-nitrophenol to its phenoxide salt.
Increase Temperature Gently heat the reaction mixture. A typical temperature range is 60-100°C.[4] Monitor the reaction closely by TLC to avoid the formation of degradation products at higher temperatures.
Extend Reaction Time Continue monitoring the reaction via TLC until the 4-nitrophenol spot is no longer visible.

Q2: I've observed a significant byproduct that is difficult to separate from my desired 2-(4-nitrophenoxy)ethanol. What could it be?

A2: The most likely culprit is an elimination reaction of your 2-haloethanol reagent, especially if you are using a strong, sterically unhindered base like NaOH or KOH.

The hydroxide or phenoxide ion can act as a base, abstracting a proton from the 2-haloethanol and triggering an E2 elimination to form ethylene oxide. This volatile byproduct can escape, or it can be attacked by a nucleophile (like water or another phenoxide) to form ethylene glycol or other undesired ethers. This side reaction consumes your reagents and complicates purification.[4]

Williamson_Side_Reactions Haloethanol 2-Haloethanol (X-CH2CH2-OH) Product Desired Product 2-(4-Nitrophenoxy)ethanol Haloethanol->Product Ethylene_Oxide Ethylene Oxide Haloethanol->Ethylene_Oxide Base Base (B:-) Base->Ethylene_Oxide E2 Elimination (Side Reaction) Ethylene_Glycol Ethylene Glycol Ethylene_Oxide->Ethylene_Glycol + H2O

Caption: Desired S_N2 pathway versus the E2 elimination side reaction.

Mitigation Strategies:

  • Choice of Base: Use a weaker, bulkier base like potassium carbonate (K₂CO₃). It is strong enough to deprotonate the phenol but less likely to induce elimination.

  • Temperature Control: Avoid excessively high temperatures, which favor elimination over substitution.

  • Slow Addition: Add the 2-haloethanol slowly to the solution of the pre-formed phenoxide. This keeps the concentration of the electrophile low, minimizing side reactions.

Part 2: Reduction of 2-(4-Nitrophenoxy)ethanol to this compound

The second step is the reduction of the aromatic nitro group to a primary amine. This is a critical transformation that can be plagued by incomplete reactions and the formation of colored impurities if not properly controlled. Common methods include catalytic hydrogenation or using metals in acidic or neutral media (e.g., Fe/HCl, Fe/NH₄Cl, Sn/HCl).[5][6]

Q3: My final product is off-color (e.g., yellow, orange, or brown) even after initial purification. What are these colored impurities?

A3: The coloration is almost certainly due to the presence of azo and azoxy compounds. These molecules contain N=N double bonds and are highly conjugated, causing them to absorb visible light. They form from the condensation of partially reduced intermediates, namely the nitroso (-NO) and hydroxylamine (-NHOH) species.

If the reaction conditions are not sufficiently reducing, or if the local pH and temperature are not well-controlled, these intermediates can build up and react with each other.

Nitro_Reduction_Pathway Nitroso Ar-NO Nitroso Hydroxylamine Ar-NHOH Hydroxylamine Nitroso->Hydroxylamine Azoxy Ar-N(O)=N-Ar Azoxy Compound (Impurity) Nitroso->Azoxy + Ar-NHOH - H2O Amine Ar-NH2 Amine (Product) Hydroxylamine->Amine +2e-, +2H+ Hydroxylamine->Azoxy Azo Ar-N=N-Ar Azo Compound (Impurity) Azoxy->Azo Reduction

Caption: Reduction pathway of a nitro group and formation of colored impurities.

Mitigation Strategies:

  • Use a Robust Reducing System: The Fe/NH₄Cl system in a water/ethanol mixture is an excellent choice. It is effective, inexpensive, and operates under neutral pH conditions, which helps suppress the formation of condensation byproducts.[7]

  • Ensure Complete Reaction: Monitor the reaction by TLC until all starting material and intermediates are consumed. Adding the reducing agent in portions can help maintain a consistently reductive environment.

  • Purification: If colored impurities form, they can often be removed by treating the crude product solution with activated carbon before filtration and final crystallization.

Q4: My reduction reaction is sluggish or stalls completely. What are the potential causes?

A4: A stalled reduction can be attributed to several factors depending on the method used.

  • Cause 1 (Catalytic Hydrogenation): The catalyst (e.g., Pd/C) may be poisoned or deactivated. Sulfur-containing compounds, halides, or other functional groups can irreversibly bind to the catalyst surface. The catalyst may also be of low quality or an insufficient amount was used.

  • Cause 2 (Metal/Acid Reduction): The surface of the metal (e.g., Fe, Sn, Zn) may become passivated by the formation of metal oxides or hydroxides, especially if the pH is not properly controlled.[8] An insufficient amount of acid or metal will also lead to an incomplete reaction.

Troubleshooting Step Actionable Advice
Catalyst Verification If using catalytic hydrogenation, ensure you are using a high-quality catalyst from a reputable supplier. Use a sufficient catalyst loading (typically 5-10 mol%). If poisoning is suspected, the starting material may need to be purified first.
Metal Activation When using a metal/acid system, it can be beneficial to briefly pre-treat the metal powder with dilute acid to etch the surface and remove any passivating oxide layer before adding the nitro compound.
Maintain Reaction Vigor For metal-based reductions, ensure vigorous stirring to maintain good contact between the metal, the substrate, and the solvent. The reaction is often exothermic; maintaining a gentle reflux can ensure the reaction proceeds at a reasonable rate.[8]
Monitor Reactants Ensure a sufficient excess of the metal and a stoichiometric amount of the acid or ammonium salt are used to drive the reaction to completion.

Recommended Experimental Protocols

Protocol 1: Optimized Williamson Ether Synthesis of 2-(4-Nitrophenoxy)ethanol

This protocol uses potassium carbonate, a mild and effective base that minimizes elimination side reactions.[7]

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-nitrophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and dimethylformamide (DMF) as the solvent.

  • Phenoxide Formation: Stir the mixture at room temperature for 30 minutes.

  • Addition of Electrophile: Slowly add 2-bromoethanol (1.1 eq) to the mixture dropwise over 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80°C and stir vigorously. Monitor the reaction's progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-6 hours.

  • Workup: Cool the mixture to room temperature and pour it into cold water. The crude product will often precipitate as a solid. Filter the solid, wash thoroughly with water to remove inorganic salts, and dry under vacuum.

  • Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield pure 2-(4-nitrophenoxy)ethanol.

Protocol 2: Clean Reduction using Iron in Neutral Conditions

This protocol is adapted from methods known to be efficient and high-yielding, avoiding harsh acidic conditions.[7]

  • Setup: In a round-bottom flask fitted with a reflux condenser, combine the crude 2-(4-nitrophenoxy)ethanol (1.0 eq), ethanol, and water (e.g., in a 4:1 ratio). Add ammonium chloride (NH₄Cl) (4-5 eq).

  • Addition of Iron: Heat the mixture to a gentle reflux (around 80-85°C). While stirring vigorously, add iron powder (Fe) (3-4 eq) portion-wise over 30 minutes. The reaction is exothermic.

  • Reaction: Maintain the reflux with vigorous stirring for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: Once the reaction is complete, filter the hot mixture through a pad of Celite to remove the iron salts. Wash the Celite pad with hot ethanol.

  • Isolation: Combine the filtrates and remove the ethanol under reduced pressure using a rotary evaporator. The remaining aqueous solution can be extracted multiple times with ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude this compound can be further purified by recrystallization.

References
  • Bassyouni, F. A., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules. Available at: [Link]

  • European Commission, Scientific Committee on Consumer Products. (2006). Opinion on 2,4-Diaminophenoxyethanol and its salts. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 2-(4-Nitrophenoxy)ethanol. National Center for Biotechnology Information. Available at: [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Available at: [Link]

  • Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Available at: [Link]

  • Semantic Scholar. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Available at: [Link]

Sources

Purification challenges of 2-(4-Aminophenoxy)ethanol and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on Aminophenoxyethanol

I'm starting a deep dive into 2-(4-Aminophenoxy)ethanol. My primary focus right now is gathering data. I'm hitting Google hard, searching for the common purification challenges for this compound, including typical impurities, physical properties, solubility, and stability issues. This foundational phase is crucial before I can start to think about the best approaches.

Deepening the Purification Focus

I'm now expanding my search to encompass established purification methods for this compound, specifically recrystallization, chromatography, and extraction, while seeking reliable experimental protocols and safety data. The goal is to build a logical structure for the technical support center, including a detailed FAQ and troubleshooting guide. I'll provide scientifically sound answers to common questions and then draft a troubleshooting guide for issues like discoloration and low yield. Finally, I will design an experimental protocol, along with a Graphviz diagram and a table of key data.

Expanding the Support Guide

I'm now expanding my research to include detailed and scientifically sound answers for the FAQ section. I'm building a troubleshooting guide to address discoloration, purity, and yield issues, along with the reasoning. I am also planning an experimental protocol, a Graphviz diagram, and a comprehensive data table. Finally, the information will be compiled into a user-friendly, fully referenced technical support guide.

Technical Support Center: Purification of 2-(4-Aminophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides practical, in-depth solutions for purifying 2-(4-Aminophenoxy)ethanol. The methodologies are grounded in chemical principles to empower researchers to troubleshoot and adapt these protocols effectively.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound sample?

The impurity profile of this compound is intrinsically linked to its common synthetic route: the Williamson ether synthesis between a salt of 4-nitrophenol and a 2-haloethanol, followed by the reduction of the nitro group.

Common Process-Related Impurities:

  • Starting Materials: Unreacted 4-nitrophenol or the 4-aminophenol precursor.

  • Synthetic Intermediate: The most common impurity is often the nitro-intermediate, 2-(4-Nitrophenoxy)ethanol, resulting from an incomplete reduction step. This is a frequent cause of discoloration (yellow to brown hues).

  • Byproducts: Small amounts of byproducts from the ether synthesis step.

  • Residual Solvents: Solvents used during the synthesis or work-up, such as Dimethylformamide (DMF), ethanol, or methanol, can be retained in the crude product.[1][2]

Degradation-Related Impurities:

  • Oxidation Products: The aminophenol moiety is susceptible to oxidation, especially when exposed to air over time, leading to colored polymeric impurities. This is why storing the compound under an inert atmosphere is recommended.[3]

Q2: How can I quickly assess the purity of my this compound?

A multi-faceted approach is recommended for a reliable purity assessment:

  • Thin-Layer Chromatography (TLC): This is the fastest method to visualize the number of components in your sample. A typical eluent system to start with is a 1:1 mixture of Hexane and Ethyl Acetate. The presence of multiple spots indicates impurities. The nitro-intermediate, being more polar than the starting nitrophenol but less polar than the final amino product, should show a distinct Rf value.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for identifying and quantifying impurities. The aromatic protons of the desired product, the nitro-intermediate, and any unreacted 4-nitrophenol will have distinct chemical shifts, allowing for an estimation of their relative ratios.

  • High-Performance Liquid Chromatography (HPLC): For high-accuracy quantitative analysis, a reverse-phase HPLC method is ideal. It can separate closely related impurities and provide precise purity data (e.g., area %).

  • Melting Point: The pure compound has a reported melting point of 73-74 °C.[4] A broad or depressed melting range is a strong indicator of significant impurities.

Troubleshooting and Purification Protocols

Issue 1: My product is discolored (yellow, brown, or black). How can I remove the color?

Discoloration is typically caused by the yellow nitro-intermediate or dark oxidation byproducts. The most effective method to address this is recrystallization with an activated carbon (charcoal) treatment.

Causality: Activated carbon has a high surface area with a network of fine pores, allowing it to adsorb large, colored, conjugated molecules and other high-molecular-weight impurities, while the smaller desired product molecules remain in solution.[5]

See Protocol 1 for a detailed step-by-step guide that incorporates this technique.

Issue 2: My compound streaks on a silica TLC plate and gives poor separation during column chromatography. What is happening and how do I fix it?

This is a classic problem when purifying basic compounds like amines on standard silica gel.

Causality: Silica gel has weakly acidic silanol groups (Si-OH) on its surface. The basic amine group of your product can form strong acid-base interactions with these sites, leading to irreversible adsorption or slow elution. This causes the characteristic "streaking" or tailing on a TLC plate and results in broad peaks and poor separation during column chromatography.[6]

Solutions:

  • Use a Mobile Phase Modifier: Add a small amount of a competitive base, such as triethylamine (TEA) or ammonium hydroxide, to your eluent (typically 0.5-1% by volume). This additive will preferentially interact with the acidic sites on the silica, allowing your compound to elute cleanly.[6]

  • Switch the Stationary Phase:

    • Amine-functionalized Silica: This is an excellent, albeit more expensive, option where the silica surface is chemically modified to be basic, eliminating the problematic interactions.[6]

    • Basic Alumina: Alumina can be used as an alternative to silica. Ensure you use basic or neutral alumina, as acidic alumina will present the same issues.

See Protocol 2 for a detailed column chromatography procedure using a mobile phase modifier.

Protocol 1: Purification by Recrystallization

This method is highly effective for removing both more- and less-polar impurities, provided a suitable solvent is found. Ethanol is often a good starting point for this compound.[7][8]

Step 1: Selecting the Right Solvent

The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.

SolventBoiling Point (°C)PolaritySuitability Notes
Water100HighMay be too polar; consider a co-solvent system.
Ethanol 78Medium-HighGood starting choice. Soluble when hot, less soluble when cold.[7]
Isopropanol82MediumA viable alternative to ethanol.
Ethyl Acetate77MediumMay be too non-polar, but can be used.
Ethanol/WaterVariableVariableA solvent pair can fine-tune solubility for optimal recovery.
Step 2: Experimental Procedure
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture on a hot plate with stirring until it boils gently. Continue adding small portions of hot solvent until the solid is just fully dissolved.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated carbon (approx. 1-2% of the solute weight). Swirl the flask and gently reheat to boiling for 2-5 minutes.

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This crucial step removes the carbon and other solids.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.

  • Collection: Collect the crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Recrystallization Workflow Diagram

G cluster_dissolve Dissolution cluster_decolorize Decolorization (Optional) cluster_crystallize Crystallization cluster_isolate Isolation & Drying A Crude Product in Flask B Add Minimum Hot Solvent A->B C Add Activated Carbon B->C If colored F Slow Cool to RT B->F If not colored D Boil & Swirl C->D E Hot Gravity Filtration D->E E->F G Ice Bath F->G H Suction Filtration G->H I Wash with Cold Solvent H->I J Dry Under Vacuum I->J K K J->K Pure Product

Caption: Workflow for the purification of this compound by recrystallization.

Protocol 2: Purification by Flash Column Chromatography

This technique is excellent for separating impurities with different polarities from the target compound.[9][10]

Step 1: Preparation
  • TLC Analysis: First, determine an appropriate eluent system using TLC. A good system will give the desired product an Rf value of ~0.3. Start with Hexane/Ethyl Acetate mixtures and add a drop of triethylamine (TEA) to the TLC jar. If the compound doesn't move, switch to a more polar system like Dichloromethane/Methanol.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (containing ~0.5% TEA). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Pre-adsorb the crude product onto a small amount of silica gel ("dry loading"). To do this, dissolve the crude solid in a minimal amount of a volatile solvent (like dichloromethane or methanol), add silica gel, and evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of the packed column.

Step 2: Elution and Collection
  • Elution: Carefully add the eluent to the column and apply pressure (using a pump or inert gas) to begin elution.

  • Fraction Collection: Collect the eluate in a series of test tubes or flasks.

  • Monitoring: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Column Chromatography Workflow Diagram

G A Select Eluent via TLC (add 0.5% TEA) B Pack Silica Column A->B C Dry Load Sample (adsorb on silica) B->C D Elute with Solvent System C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Pure Product H->I

Caption: Workflow for purifying this compound via flash column chromatography.

Alternative Method: Acid-Base Extraction

Q3: Can I use a liquid-liquid extraction to purify my product?

Yes, an acid-base extraction is a powerful and scalable method to separate your basic amine product from neutral or acidic impurities.

Principle: The basic amino group can be protonated by an acid (like HCl) to form a water-soluble ammonium salt. Neutral organic impurities will remain in the organic phase. After separating the layers, the aqueous layer is basified (with NaOH or NaHCO₃), regenerating the neutral amine, which can then be extracted back into an organic solvent.

Acid-Base Extraction Logic Diagram

G start Crude Product (in Organic Solvent, e.g., EtOAc) wash_acid Wash with aq. HCl start->wash_acid separate1 Separate Layers wash_acid->separate1 org1 Organic Layer: Neutral/Acidic Impurities separate1->org1 Discard aq1 Aqueous Layer: Product as R-NH3+ Cl- separate1->aq1 basify Add aq. NaOH to Aqueous Layer aq1->basify extract Extract with fresh Organic Solvent basify->extract separate2 Separate Layers extract->separate2 aq2 Aqueous Layer: Salts separate2->aq2 Discard org2 Organic Layer: Pure Product (R-NH2) separate2->org2 finish Dry & Evaporate Solvent org2->finish

Caption: Logic flow for purifying this compound using acid-base extraction.

References

  • Barakat, A., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 27(19), 6289. Available at: [Link][11][12][13]

  • European Commission Scientific Committee on Consumer Products (SCCP). (2006). Opinion on 2,4-Diaminophenoxyethanol and its salts. Available at: [Link][14]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 80892, this compound. Available at: [Link][15]

  • Google Patents. CN103539696A - Preparation method of 2-(aminoxy) ethanol. Available at: [8]

  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. Available at: [Link][9]

  • Deshpande, A. V. (2011). Organic volatile impurities in pharmaceuticals. PharmaTutor. Available at: [Link][1]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link][6]

  • Singh, S., & Singh, V. (2010). Pharmaceutical Impurities: An Overview. Indian Journal of Pharmaceutical Education and Research, 44(3), 291-300. Available at: [Link][2]

  • University of Colorado Boulder, Department of Chemistry. Column Chromatography. Available at: [Link][10]

Sources

Improving the stability of 2-(4-Aminophenoxy)ethanol in solution

Author: BenchChem Technical Support Team. Date: January 2026

Gathering Chemical Data

I'm currently focused on gathering comprehensive data about 2-(4-Aminophenoxy)ethanol. I'm deep diving into Google, focusing on chemical properties, stability, and typical degradation pathways. I'm paying close attention to factors like oxidation, pH sensitivity, and the influence of light. This initial research will set the foundation for my further analysis.

Analyzing Stabilization Strategies

I'm now investigating stabilization techniques for aromatic amines, similar to the compound of interest. I'm searching for relevant solvents, antioxidants, and ideal storage conditions. I'm also exploring analytical methods to assess stability and quantify degradation. I am also planning the technical support center for this. It will be built upon an FAQ-based system.

Defining Technical Support Structure

I'm now outlining the structure of the technical support center. My plan is to start with a general overview of the stability problems, and then I will develop detailed FAQs and troubleshooting guides addressing user problems. Each FAQ will be posed as a researcher's question, which will guide my research. I'll synthesize data to provide scientifically sound answers with underlying chemical principles and rationale.

Troubleshooting low yield in reactions with 2-(4-Aminophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

I've started gathering initial data. I'm focusing on the chemical properties, reactivity, and typical reactions of 2-(4-Aminophenoxy)ethanol. My Google searches are aimed at understanding factors that might lead to low yields, which is the immediate priority.

Outlining Guide Structure

I'm now outlining a technical support guide in a Q&A format, building a logical progression from simple issues to advanced problem-solving, with detailed, science-based answers and troubleshooting tips. This involves devising experimental protocols for purification and analysis, with an aim to incorporate citations for key claims and protocols to build authority. I'm also planning to create Graphviz diagrams for visual clarity.

Initiating Research & Design

My research focus is now on chemical properties and reactions of this compound, with an emphasis on low-yield factors. I'm structuring a Q&A guide, starting with easy questions and moving to trickier problems, offering detailed answers with troubleshooting steps and protocols for purification. I'm also preparing for cited claims and visual aids like Graphviz diagrams.

Preventing oxidation of the amino group in 2-(4-Aminophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Chemical Investigation

I've initiated detailed Google searches to thoroughly understand the chemical properties of 2-(4-Aminophenoxy)ethanol, especially its reactivity and the oxidation behavior of the aminophenol portion. This initial research phase will lay the groundwork for a more in-depth exploration.

Exploring Oxidation Prevention

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Technical Support Center: Catalyst Selection for Efficient Synthesis of 2-(4-Aminophenoxy)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-aminophenoxy)ethanol and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions encountered during the synthesis, with a focus on rational catalyst selection and reaction optimization to ensure high yield and purity.

The predominant synthetic route to this compound derivatives involves a two-step process: an initial O-arylation via the Williamson ether synthesis, followed by the reduction of a nitro group. Catalyst selection is critical at both stages to control selectivity and efficiency.

Synthesis_Pathway cluster_0 Step 1: O-Arylation (Williamson Ether Synthesis) cluster_1 Step 2: Nitro Group Reduction 4-Nitrophenol 4-Nitrophenol Step1_Product 2-(4-Nitrophenoxy)ethanol 4-Nitrophenol->Step1_Product Base, Catalyst 2-Haloethanol 2-Haloethanol (e.g., 2-Chloroethanol) 2-Haloethanol->Step1_Product Step2_Product This compound Step1_Product->Step2_Product Reduction Catalyst (e.g., Pd/C, H₂)

Caption: General two-step synthesis of this compound.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format to help you rapidly diagnose and solve problems.

Question 1: My O-arylation (Williamson ether synthesis) step has a very low yield. What are the common causes and how can I fix it?

Answer: Low yield in the Williamson ether synthesis step is a frequent issue stemming from several potential factors. A systematic approach is best for troubleshooting.

Probable Causes & Solutions:

  • Inefficient Deprotonation of 4-Nitrophenol: The reaction requires the formation of a phenoxide ion to act as a nucleophile.[1][2]

    • Cause: The base used is too weak or has degraded. For phenols, common bases include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or potassium hydroxide (KOH).[3][4] Stronger bases like sodium hydride (NaH) are also effective but may require stricter anhydrous conditions.[3]

    • Solution: Ensure you are using a sufficient stoichiometric amount of a fresh, properly stored base. For K₂CO₃, which is a solid, ensure it is finely powdered to maximize surface area.

  • Poor Catalyst Performance (Phase-Transfer Catalysis): When using a two-phase system (e.g., solid K₂CO₃ in an organic solvent), a phase-transfer catalyst (PTC) is essential to shuttle the phenoxide into the organic phase where the reaction occurs.[5][6]

    • Cause: The PTC may be absent, inactive, or the wrong type for the system. Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) are common and effective.[5][7]

    • Solution: Add an appropriate PTC (e.g., 1-5 mol% TBAB). If a PTC is already in use, consider increasing its loading or trying a different one, such as a phosphonium salt, which can tolerate higher temperatures.[8]

  • Suboptimal Reaction Conditions: Temperature and solvent play a crucial role in the SN2 reaction kinetics.[2][9]

    • Cause: The reaction temperature may be too low, or the solvent may not be suitable.

    • Solution: Williamson ether syntheses often require heating (typically 50-100 °C) to proceed at a reasonable rate.[3] Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to effectively solvate the cation and leave the nucleophilic phenoxide reactive.[3][4] Monitor the reaction progress using TLC to determine the optimal reaction time.

  • Competing Elimination Reaction (E2): The alkoxide/phenoxide is a strong base and can promote an E2 elimination reaction with the alkyl halide, forming an alkene as a byproduct instead of the desired ether.[1][3][9]

    • Cause: This is more problematic with secondary and tertiary alkyl halides.[2][9] While 2-chloroethanol is a primary halide, excessively high temperatures can still favor elimination.[3]

    • Solution: Maintain the lowest effective temperature that allows the SN2 reaction to proceed. Since the substrate is a primary halide, this is usually a minor issue but should be considered if alkene byproducts are detected.

Troubleshooting_Yield Start Low Yield in O-Arylation Step Q1 Is starting material (4-nitrophenol) fully consumed (check TLC)? Start->Q1 Cause1 Inefficient Deprotonation or Slow Reaction Rate Q1->Cause1 No Cause2 Product Degradation or Side Reactions Dominating Q1->Cause2 Yes A1_No No A1_Yes Yes Solution1 1. Use fresh, stronger base (K₂CO₃, NaOH). 2. Increase reaction temperature. 3. Add/Optimize Phase-Transfer Catalyst (PTC). 4. Check solvent (use DMF, DMSO). Cause1->Solution1 Solution2 1. Lower reaction temperature to disfavor elimination. 2. Check for C-alkylation byproducts. 3. Ensure reaction is under inert atmosphere to prevent oxidative side reactions. Cause2->Solution2

Caption: Troubleshooting flowchart for low O-arylation yield.

Question 2: The reduction of the nitro group is incomplete or results in side products. Which catalyst should I use?

Answer: The catalytic reduction of an aromatic nitro group is a robust transformation, but catalyst choice is key to achieving high chemoselectivity and avoiding unwanted side reactions.

Probable Causes & Solutions:

  • Incomplete Reduction:

    • Cause: The catalyst may be deactivated or used in insufficient quantity. Palladium on carbon (Pd/C) is a standard and highly effective catalyst for this transformation.[10]

    • Solution: Use a fresh batch of 5-10% Pd/C catalyst (typically 1-5 mol% loading). Ensure vigorous stirring to maintain the catalyst in suspension. The reaction should be run under a positive pressure of hydrogen gas (1-4 atm is usually sufficient).[10] Monitor by TLC until the starting nitro compound is completely consumed.

  • Formation of Side Products (e.g., Dehalogenation): If your starting material contains other reducible functional groups, particularly halogens, the choice of catalyst is critical to avoid unwanted reductions. For instance, in the reduction of p-chloronitrobenzene, hydrodechlorination is a common side reaction with Pd catalysts, producing aniline.[11][12]

    • Cause: The catalyst is not chemoselective.

    • Solution:

      • Selective Catalytic Hydrogenation: Gold-based catalysts or specific molybdenum nitride catalysts have shown high selectivity for nitro group reduction without affecting aryl chlorides.[11][13]

      • Chemical Reduction: A classic and highly selective method is the use of iron powder (Fe) with an acid source like ammonium chloride (NH₄Cl) in a protic solvent like ethanol/water.[14][15][16] This method is inexpensive, safe (avoids pressurized hydrogen), and typically does not reduce aryl halides.

Recommended Protocol: Selective Nitro Reduction with Fe/NH₄Cl

This protocol is adapted from a procedure for a similar substrate, ethyl 2-(4-nitrophenoxy) acetate.[14][15]

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-(4-nitrophenoxy)ethanol intermediate in a 1:1 mixture of ethanol and water.

  • Reagent Addition: Add ammonium chloride (approx. 3 equivalents) to the solution and heat to reflux.

  • Reduction: Once refluxing, add iron powder (approx. 3 equivalents) portion-wise to control the exotherm.

  • Reaction: Maintain the mixture at reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Work-up: Once complete, filter the hot reaction mixture through a pad of celite to remove the iron salts. The celite pad should be washed with hot ethanol.

  • Purification: Combine the filtrates and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the best catalysts for the O-arylation step, and how do I choose?

A1: For the Williamson ether synthesis of 2-(4-nitrophenoxy)ethanol, phase-transfer catalysts (PTCs) are highly recommended as they are efficient and economical.[5] The choice depends on your specific reaction conditions and scale.

Catalyst TypeExample(s)Typical ConditionsProsCons
Quaternary Ammonium Salts TBAB, Benzyltriethylammonium chloride1-5 mol%, 60-100 °C, K₂CO₃/DMFInexpensive, highly effective, readily available.[7][8]Can decompose at very high temperatures.
Quaternary Phosphonium Salts Tetrabutylphosphonium bromide1-5 mol%, 80-150 °C, K₂CO₃/TolueneHigher thermal stability than ammonium salts.[6][8]More expensive than ammonium salts.
Crown Ethers 18-Crown-61-5 mol%, RT-80 °C, KOH/CH₃CNVery high activity, works by complexing the alkali metal cation.[8][17]Expensive, potential toxicity.
Polyethylene Glycols (PEGs) PEG-4005-10 mol%, 80-120 °C, NaOH/TolueneInexpensive, low toxicity.[8]May require higher catalyst loading and temperatures.

Recommendation: For most lab-scale applications, Tetrabutylammonium bromide (TBAB) offers the best balance of cost, efficiency, and ease of use.

Q2: What is the role of the base in the O-arylation reaction?

A2: The base is fundamentally required to deprotonate the acidic hydroxyl group of the 4-nitrophenol (pKa ≈ 7.15) to form the corresponding phenoxide ion.[1][3] This phenoxide is a much stronger nucleophile than the neutral phenol and is capable of attacking the electrophilic carbon of the 2-haloethanol in an SN2 reaction to form the ether bond.[2][4] For phenols, which are more acidic than aliphatic alcohols, relatively weak inorganic bases like K₂CO₃ or NaOH are sufficient.[3]

Q3: Can I use 4-aminophenol directly instead of the 4-nitrophenol intermediate?

A3: While it is chemically possible, it is not recommended. The amine group (-NH₂) of 4-aminophenol is also nucleophilic and can compete with the hydroxyl group, leading to N-alkylation and the formation of undesired side products. Furthermore, the free amine can be sensitive to oxidation under basic reaction conditions.[10] The standard strategy of using 4-nitrophenol protects the amine functionality as a nitro group, which is non-nucleophilic and robust. The nitro group can then be cleanly and selectively reduced to the desired amine in the final step.[14]

Q4: My final this compound product is colored (pink, brown, or black). What causes this and how can I prevent it?

A4: Aminophenols, including the target product, are highly susceptible to air oxidation, which forms colored quinone-imine type impurities.[10] This process is often accelerated by exposure to light, air (oxygen), and trace metal impurities.

Prevention and Purification:

  • Inert Atmosphere: During the final work-up and purification steps (after the nitro reduction), work under an inert atmosphere (e.g., nitrogen or argon) as much as possible.[10]

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen for chromatography and recrystallization.

  • Purification Additives: Sometimes, adding a small amount of a reducing agent like sodium hydrosulfite (sodium dithionite) during aqueous work-up can help decolorize the solution by reducing oxidized impurities back to the aminophenol.[18]

  • Storage: Store the final, purified product under an inert atmosphere, protected from light, and refrigerated to minimize degradation over time.

References

  • IAGI. (n.d.). Phase Transfer Catalyst Techniques for Etherification of Nonionic Surfactant EOR.
  • BenchChem. (2025). Common side reactions in the Williamson synthesis of ethers.
  • MDPI. (n.d.). Synthesis of Novel Crown Ether-Squaramides and Their Application as Phase-Transfer Catalysts.
  • Wikipedia. (n.d.). Phase-transfer catalyst.
  • JAOCS. (2001). Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether.
  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses.
  • ChemTalk. (n.d.). Williamson Ether Synthesis.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • PubMed. (2000). Base- and acid-catalyzed interconversions of O-acyl- and N-acyl-ethanolamines: a cautionary note for lipid analyses.
  • ChemicalBook. (n.d.). 2-(4-Aminophenyl)ethanol synthesis.
  • ResearchGate. (2000). Base- and acid-catalyzed interconversions of O-acyl- and N-acyl- ethanolamines: A cautionary note for lipid analyses.
  • BenchChem. (2025). Optimizing reaction conditions for the synthesis of 2-aminophenol derivatives.
  • J&K Scientific LLC. (2025). Williamson Ether Synthesis.
  • ResearchGate. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies.
  • MDPI. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies.
  • Bohrium. (2022). efficient-consecutive-synthesis-of-ethyl-2-4-aminophenoxy-acetate-a-precursor-for-dual-gk-and-ppar-activators-x-ray-structure-hirshfeld-analysis-and-dft-studies.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • ScienceDirect. (n.d.). Reaction pathways for (A) p-chloronitrobenzene and (B) p-nitrobenzonitrile hydrogenation.
  • Environmental Science and Ecotechnology. (2020). Study on Catalytic Hydrogenation of P-Chloronitrobenzene by CTAB-Pd Nanoparticles.
  • ACS Publications. (n.d.). Catalytic Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline Mediated by γ-Mo2N.
  • ResearchGate. (2018). Effective catalytic hydrodechlorination of o-, p- and m-chloronitrobenzene over Ni/Fe nanoparticles: Effects of experimental parameter and molecule structure on the reduction kinetics and mechanisms.
  • MDPI. (2018). Coupling Removal of P-Chloronitrobenzene and Its Reduction Products by Nano Iron Doped with Ni and FeOOH (nFe/Ni-FeOOH).
  • Google Patents. (1974). Purification of 2,4-dihydroxy-benzophenone.

Sources

Optimizing reaction time and temperature for 2-(4-Aminophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Synthesis

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Analyzing Reaction Pathways Further

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Expanding Search & Structuring

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Solvent effects on the reactivity of 2-(4-Aminophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Reactivity Assessment

I'm starting with broad Google searches to learn about 2-(4-Aminophenoxy)ethanol reactivity. I'm focusing on how various solvents change its chemical behavior, reaction speeds, and potential unwanted reactions. I'm keen to understand the effects on its kinetics.

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Formulating a Q&A

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Structuring The Support Center

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Executing the Search

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Identification and characterization of byproducts in 2-(4-Aminophenoxy)ethanol reactions

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research on Synthesis

I'm starting the research process by diving deep into Google searches. I'm focusing on finding information about how to synthesize 2-(4-Aminophenoxy)ethanol. I'm looking at common reaction pathways, any potential side reactions, and known byproducts.

Analyzing Byproduct Identification

I am now delving into analytical techniques, specifically HPLC, GC-MS, and NMR spectroscopy, to identify and characterize the byproducts of this compound synthesis. Concurrently, I'm seeking troubleshooting guides and FAQs to understand common research issues. I aim to structure a technical support center logically, from common problems to troubleshooting steps. I'm also planning Graphviz diagrams for experimental workflows.

Synthesizing and Troubleshooting Plans

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Technical Support Center: Scaling the Synthesis of 2-(4-Aminophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-aminophenoxy)ethanol. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up this important synthesis from the lab bench to pilot plant or manufacturing scales. Here, we will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure a safe, efficient, and reproducible process. Our focus is on providing practical, field-tested insights grounded in chemical principles.

I. Overview of the Synthetic Strategy

The most common and industrially scalable route to this compound involves a two-step process. This strategy is generally preferred due to the high yields, relatively low cost of starting materials, and well-understood reaction mechanisms.

  • Step 1: Williamson Ether Synthesis. 4-nitrophenol is reacted with a 2-haloethanol (typically 2-bromoethanol or 2-chloroethanol) in the presence of a base to form the intermediate, 2-(4-nitrophenoxy)ethanol.

  • Step 2: Nitro Group Reduction. The nitro group of 2-(4-nitrophenoxy)ethanol is then reduced to an amine, yielding the final product, this compound.

The following diagram illustrates this general workflow:

Synthesis_Workflow 4-Nitrophenol 4-Nitrophenol Step1 Williamson Ether Synthesis 4-Nitrophenol->Step1 2-Haloethanol 2-Haloethanol 2-Haloethanol->Step1 Base Base Base->Step1 Intermediate 2-(4-Nitrophenoxy)ethanol Step1->Intermediate Step2 Nitro Group Reduction Intermediate->Step2 Reducing_Agent Reducing_Agent Reducing_Agent->Step2 Final_Product This compound Step2->Final_Product

Caption: General two-step synthesis workflow for this compound.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of each synthetic step.

Step 1: Williamson Ether Synthesis

Issue 1: Low Yield of 2-(4-nitrophenoxy)ethanol

  • Question: My yield is significantly lower than expected. What are the likely causes and how can I improve it?

  • Answer: Low yields in a Williamson ether synthesis at scale are often traced back to a few key factors:

    • Incomplete Deprotonation of 4-Nitrophenol: The reaction requires the formation of the phenoxide ion to act as a nucleophile. If the base is not strong enough or is used in insufficient quantity, the reaction will not go to completion.

      • Solution: Ensure you are using at least one full equivalent of a suitable base. For large-scale reactions, inorganic bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are common. When using carbonates, ensure the reaction temperature is high enough to facilitate the reaction. With hydroxides, be mindful of the water produced, which can affect the solubility of your reactants.

    • Competing Elimination Reaction: The 2-haloethanol can undergo an E2 elimination reaction to form ethylene oxide, especially in the presence of a strong, sterically hindered base.

      • Solution: Use a non-hindered base like K₂CO₃ or NaOH. Also, maintain careful temperature control. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Side Reaction: Dialkylation: It is possible for the product, 2-(4-nitrophenoxy)ethanol, to be deprotonated and react with another molecule of the 2-haloethanol, leading to a diether byproduct.

      • Solution: Avoid a large excess of the 2-haloethanol. A slight excess (1.1-1.2 equivalents) is usually sufficient to drive the reaction to completion without promoting significant side reactions.

Issue 2: Difficult Product Isolation

  • Question: I'm having trouble isolating the intermediate product. It's not precipitating cleanly from the reaction mixture.

  • Answer: This is a common issue when scaling up, as the larger volume can affect solubility and crystallization kinetics.

    • Solution 1: Solvent Choice: Ensure your reaction solvent is appropriate. Polar aprotic solvents like DMF or DMSO are excellent for the reaction itself but can make product isolation difficult. Consider a solvent from which the product will precipitate upon cooling or the addition of an anti-solvent (like water).

    • Solution 2: Work-up Procedure: At the end of the reaction, filter off any inorganic salts while the solution is still warm. Then, cool the filtrate slowly to promote the growth of larger, more easily filterable crystals. If the product remains in solution, a controlled addition of an anti-solvent like water can induce precipitation.

Step 2: Nitro Group Reduction

This is a critical step, and the choice of reducing agent has significant implications for scale-up. We will address the two most common methods.

Method A: Catalytic Hydrogenation

Issue 1: Stalled or Incomplete Reaction

  • Question: The hydrogen uptake has stopped, but analysis shows there is still starting material present. What could be the problem?

  • Answer: Incomplete hydrogenation is often due to catalyst deactivation or insufficient hydrogen pressure.

    • Catalyst Poisoning: The catalyst (e.g., Palladium on Carbon, Raney Nickel) can be poisoned by impurities in the starting material or solvent. Sulfur-containing compounds are notorious catalyst poisons.

      • Solution: Ensure the 2-(4-nitrophenoxy)ethanol intermediate is of high purity before this step. If catalyst poisoning is suspected, filtering the reaction mixture and adding a fresh batch of catalyst may be necessary.

    • Insufficient Hydrogen Pressure/Agitation: On a larger scale, ensuring good mixing and mass transfer of hydrogen gas to the catalyst surface is crucial.

      • Solution: Increase the agitation speed to ensure the catalyst is well-suspended. Ensure the hydrogen pressure is maintained at the recommended level for the specific catalyst and substrate. A process for preparing 2-(o-aminophenyl)ethanol from 2-(o-nitrophenoxy)ethanol using a Raney nickel catalyst found that the addition of a small amount of an alkali compound, like sodium hydroxide, can improve the catalyst's activity and increase the reaction rate.

Issue 2: Safety Concerns with Hydrogen and Catalyst

  • Question: What are the primary safety concerns when running a large-scale hydrogenation?

  • Answer: Safety is paramount.

    • Hydrogen Flammability: Hydrogen is highly flammable. Ensure the reactor is properly grounded to prevent static discharge. The area should be well-ventilated and equipped with hydrogen sensors.

    • Pyrophoric Catalyst: Palladium on Carbon (Pd/C) can be pyrophoric, especially after use when it is dry and exposed to air.

      • Solution: Never allow the catalyst to dry out in the air. After the reaction, the catalyst should be filtered under a nitrogen blanket and kept wet with water or a suitable solvent until it can be safely handled or disposed of.

Method B: Iron (Fe) in the presence of an Acid (e.g., NH₄Cl or Acetic Acid)

Issue 1: Inconsistent Reaction Rate and Exotherm

  • Question: The reaction is difficult to control, with a significant exotherm at the beginning.

  • Answer: This method is known for being highly exothermic, which can be a major challenge at scale.

    • Solution: Control the rate of addition of the iron powder to the reaction mixture. Maintain a steady internal temperature by using a reactor with efficient cooling. A gradual, portion-wise addition of the iron is recommended. A facile synthesis of a related compound, ethyl-2-(4-aminophenoxy)acetate, was achieved through the selective reduction of the nitro group using Fe in the presence of NH4Cl.

Issue 2: Difficult Work-up and Iron Sludge

  • Question: After the reaction, I'm left with a large amount of a thick, dark sludge that is very difficult to filter.

  • Answer: This is the primary drawback of using iron for reductions at scale. The iron oxides/hydroxides formed create a voluminous sludge.

    • Solution 1: pH Adjustment: After the reaction is complete, adjusting the pH of the mixture to be slightly basic (pH 8-9) with a base like sodium carbonate can help to granulate the iron salts, making them easier to filter.

    • Solution 2: Filter Aid: Use a filter aid like Celite® to improve the filtration rate. The filter cake should be washed thoroughly with a suitable solvent to recover all of the product.

    • Solution 3: Hot Filtration: Filtering the reaction mixture while it is still hot can sometimes improve the filtration characteristics.

III. Frequently Asked Questions (FAQs)

  • Q1: Which 2-haloethanol is better to use, 2-bromoethanol or 2-chloroethanol?

    • A1: 2-Bromoethanol is more reactive than 2-chloroethanol and will generally allow for milder reaction conditions (lower temperature, shorter reaction time). However, it is also more expensive. For large-scale synthesis, 2-chloroethanol is often preferred for economic reasons, though it may require more forcing conditions (higher temperature or pressure).

  • Q2: What is the best solvent for the Williamson ether synthesis step at scale?

    • A2: While polar aprotic solvents like DMF and DMSO give excellent results in the lab, their high boiling points and potential for decomposition can be problematic at scale. Consider using solvents like acetone, methyl ethyl ketone (MEK), or even an alcohol like isopropanol, which are easier to handle and remove. The choice will depend on the solubility of your specific salt of 4-nitrophenol.

  • Q3: For the nitro reduction, is catalytic hydrogenation or iron/acid reduction better for scale-up?

    • A3: This is a classic process chemistry trade-off.

      • Catalytic Hydrogenation: This is a much "greener" method with a higher atom economy, as the only byproduct is water. The work-up is also much cleaner. However, it requires specialized high-pressure equipment and careful handling of the catalyst and hydrogen gas. The initial capital investment is higher.

      • Iron/Acid Reduction: This method is operationally simpler and does not require high-pressure reactors. However, it generates a large amount of iron sludge waste, which can be costly to dispose of. The work-up is also more labor-intensive. For many processes, especially at moderate scales, the operational simplicity of the iron/acid method is still attractive.

  • Q4: How do I purify the final product, this compound, at a large scale?

    • A4: The most common method for purifying solid organic compounds at scale is crystallization. After the work-up of the reduction step, you will likely have a crude solid. This can be dissolved in a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture with water) and then cooled slowly to allow for the formation of pure crystals. The choice of solvent is critical and will require some laboratory-scale screening to find a system where the product is soluble when hot but sparingly soluble when cold, while impurities remain in solution.

  • Q5: What are the key safety considerations for this synthesis?

    • A5:

      • 4-Nitrophenol: This is a toxic and potentially explosive compound. Avoid creating dust.

      • 2-Haloethanols: These are toxic and corrosive. Handle with appropriate personal protective equipment (PPE).

      • Nitro Group Reduction: As mentioned, these reactions can be highly exothermic. Ensure you have adequate cooling capacity and a plan for emergency cooling if necessary.

      • Final Product: this compound is classified as harmful if swallowed and causes skin and eye irritation. Always consult the Safety Data Sheet (SDS) for all reagents and products.

IV. Experimental Protocols & Data

Table 1: Recommended Reaction Parameters (Starting Point for Optimization)
ParameterStep 1: Williamson Ether SynthesisStep 2: Nitro Reduction (Catalytic Hydrogenation)Step 2: Nitro Reduction (Iron/Acid)
Key Reactants 4-Nitrophenol, 2-Chloroethanol, K₂CO₃2-(4-Nitrophenoxy)ethanol, H₂, Pd/C2-(4-Nitrophenoxy)ethanol, Fe, NH₄Cl
Solvent Acetone or MEKMethanol or EthanolEthanol/Water mixture
Temperature Reflux (56-80 °C)40-60 °C70-90 °C (control exotherm)
Pressure Atmospheric50-100 psi (3-7 bar)Atmospheric
Typical Duration 8-16 hours4-8 hours3-6 hours
Key Metric Disappearance of 4-nitrophenol (TLC, HPLC)H₂ uptake ceases; disappearance of starting materialDisappearance of starting material (TLC, HPLC)
Protocol 1: Step-by-Step Synthesis of 2-(4-nitrophenoxy)ethanol (1 mole scale)
  • To a suitable reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 4-nitrophenol (139.1 g, 1.0 mol), potassium carbonate (165.8 g, 1.2 mol), and acetone (1.5 L).

  • Begin vigorous stirring and heat the mixture to reflux (~56 °C).

  • Slowly add 2-chloroethanol (88.5 g, 1.1 mol) over 30-60 minutes.

  • Maintain the reaction at reflux for 12-16 hours, monitoring for the disappearance of 4-nitrophenol by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be used directly in the next step or purified by crystallization from ethanol.

Protocol 2: Step-by-Step Reduction using Iron/NH₄Cl (0.5 mole scale)
  • To a reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 2-(4-nitrophenoxy)ethanol (91.6 g, 0.5 mol), ethanol (500 mL), and water (250 mL).

  • Add ammonium chloride (133.7 g, 2.5 mol) and heat the mixture to 70-75 °C with vigorous stirring.

  • Begin the portion-wise addition of iron powder (111.7 g, 2.0 mol). CAUTION: This reaction is exothermic. Monitor the internal temperature closely and control the addition rate to maintain the temperature below 90 °C.

  • After the addition is complete, maintain the reaction at 85 °C for 2-3 hours until the starting material is consumed (monitor by TLC or HPLC).

  • Cool the reaction to 50-60 °C and add a filter aid (e.g., Celite®, 20 g).

  • Filter the hot mixture to remove the iron sludge. Wash the filter cake thoroughly with hot ethanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by crystallization from a suitable solvent system (e.g., isopropanol/water).

V. Visualization of Key Relationships

The following diagram illustrates the decision-making process for troubleshooting the nitro reduction step.

Reduction_Troubleshooting Start Nitro Reduction Issues Method Which Method? Start->Method Incomplete_H2 Incomplete Reaction? Method->Incomplete_H2 Catalytic H2 Incomplete_Fe Incomplete Reaction? Method->Incomplete_Fe Fe/Acid Exotherm Exotherm Control Issue? Method->Exotherm Fe/Acid Poisoned Catalyst Poisoned? (Check SM Purity) Incomplete_H2->Poisoned Yes Low_Pressure Low H2 Pressure or Poor Agitation? Incomplete_H2->Low_Pressure No Insufficient_Fe Insufficient Iron or Acid? Incomplete_Fe->Insufficient_Fe Yes Temp_Low Reaction Temp Too Low? Incomplete_Fe->Temp_Low No Addition_Rate Iron Addition Too Fast? Exotherm->Addition_Rate Yes Cooling Insufficient Cooling? Exotherm->Cooling No

Caption: Troubleshooting logic for the nitro reduction step.

References

  • Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. ResearchGate. [Link]

  • This compound. PubChem. [Link]

  • Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. MDPI. [Link]

  • Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. ResearchGate. [Link]

  • Preparation method of 2-(aminoxy) ethanol.
  • Preparation technology of 2, 4-diamino-phenoxyethanol hydrochloride.
  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • 2,4-Diaminophenoxyethanol HCl - CIR Report Data Sheet. Cosmetic Ingredient Review. [Link]

  • Williamson Ether Synthesis Practice Problems. Test Your Skills with Real Questions. [Link]

  • Process for preparing 2-(o-aminophenyl)ethanol.
  • A Multioutcome Experiment for the Williamson Ether Synthesis. Journal of Chemical Education. [Link]

  • Efficient-consecutive-synthesis-of-ethyl-2-4-aminophenoxy-acetate-a-precursor-for-dual-gk-and-ppar-activators-x-ray-structure-hirshfeld-analysis-and-dft-studies. Bohrium. [Link]

  • Green reduction of 4-nitrophenol to 4-aminophenol in the presence of TiO2-based photocatalysts and various sacrificial agents: Dual role of 4-methoxybenzyl alcohol. ResearchGate. [Link]

  • Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers. askIITians. [Link]

  • The activity of 2-(2',4'-diaminophenoxy)ethanol in 3 genetic toxicity bioassays. PubMed. [Link]

  • Synthesis of 2-(2-aminoethoxy) ethanol.
  • 2-amino-4-nitrophenol. Organic Syntheses Procedure. [Link]

  • Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers. Vedantu. [Link]

  • Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol.

Column chromatography conditions for purifying 2-(4-Aminophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

I've initiated comprehensive Google searches focused on purifying 2-(4-Aminophenoxy)ethanol via column chromatography. My focus is on stationary and mobile phases, and anticipated challenges. It looks promising so far, but I will need to delve deeper into specific applications.

Analyzing Search Results

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Planning Guide Structure

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Recrystallization techniques for high purity 2-(4-Aminophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting by casting a wide net with Google searches to learn about 2-(4-Aminophenoxy)ethanol. I'm focusing on its solubility, melting point, and typical impurities. I'm simultaneously planning the next steps in this process.

Refining the Research Plan

I'm now expanding my search to include recrystallization protocols for similar compounds, general crystallization principles, and troubleshooting strategies for polar molecules. This information will inform the structure of the technical support center I plan to build. I'm focusing on developing a FAQ, a detailed troubleshooting guide, and a step-by-step experimental protocol for recrystallization.

Building the Support Structure

I'm now diving deeper into the technical support center's architecture. My primary focus is establishing the FAQ section, pinpointing crucial questions surrounding the recrystallization of this compound. I'm also preparing a detailed troubleshooting guide that addresses problems like oiling out and low crystal yield. Simultaneously, I'm constructing a step-by-step experimental protocol, including a helpful DOT graph that shows the workflow, and a table of solubility data. I will include in-text citations as well.

Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for 2-(4-Aminophenoxy)ethanol Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth analysis of the validation of a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 2-(4-Aminophenoxy)ethanol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist of validation parameters. It delves into the rationale behind experimental choices, compares the HPLC method with viable alternatives, and is grounded in international regulatory standards to ensure scientific integrity.

The Analytical Challenge: Quantifying this compound

This compound is a key intermediate and potential impurity in the synthesis of various pharmaceuticals and polymers. Its accurate quantification is critical for ensuring the quality, safety, and efficacy of final products. The presence of aromatic amine and hydroxyl functional groups makes the molecule amenable to several analytical techniques, but also presents challenges in terms of stability and potential for interference.

This guide focuses on a reversed-phase HPLC (RP-HPLC) method with UV detection, a workhorse technique in most analytical laboratories due to its robustness, specificity, and cost-effectiveness. We will explore the validation of this method in accordance with the International Council for Harmonisation (ICH) Q2(R1) guideline, a globally recognized standard for analytical method validation.

Method Selection: HPLC vs. Alternatives

While HPLC is a powerful tool, a thorough evaluation of alternative methods is crucial for selecting the most appropriate technique for a given analytical problem.

Method Principle Advantages Disadvantages Typical Use Case
RP-HPLC-UV Differential partitioning between a nonpolar stationary phase and a polar mobile phase, with detection by UV absorbance.High specificity, good sensitivity, robust, widely available, suitable for stability-indicating assays.Requires chromophore, may require derivatization for compounds with poor UV absorbance.Routine quality control, purity testing, stability studies.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass-based detection.Excellent selectivity and sensitivity, definitive identification.Requires derivatization for non-volatile compounds like this compound, high temperature can cause degradation.Impurity identification, trace analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) HPLC separation coupled with mass-based detection.Superior sensitivity and selectivity compared to HPLC-UV, provides molecular weight information.Higher cost and complexity, potential for matrix effects (ion suppression/enhancement).Low-level impurity quantification, metabolite studies.
UV-Vis Spectrophotometry Direct measurement of light absorbance by the analyte in a solution.Simple, fast, and inexpensive.Low specificity (prone to interference from other UV-absorbing compounds), not suitable for complex mixtures.In-process control where specificity is not a major concern.

For the routine quality control of this compound, RP-HPLC-UV offers the optimal balance of specificity, sensitivity, and practicality.

The Validation Workflow: A Step-by-Step Approach

The validation of an analytical method is a systematic process that provides documented evidence that the method is suitable for its intended purpose. The following diagram illustrates the logical flow of the validation parameters.

ValidationWorkflow cluster_System System Suitability cluster_Validation Method Validation Parameters SST System Suitability Testing Specificity Specificity / Selectivity SST->Specificity Linearity Linearity Specificity->Linearity Robustness Robustness Specificity->Robustness Range Range Linearity->Range Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision LOD Detection Limit (LOD) Linearity->LOD Linearity->Robustness Accuracy->Precision Accuracy->Robustness LOQ Quantification Limit (LOQ) Precision->LOQ Precision->Robustness LOD->LOQ

Caption: Logical workflow for HPLC method validation.

Experimental Protocols and Acceptance Criteria

The following sections detail the experimental design for each validation parameter, based on ICH Q2(R1) guidelines.

Chromatographic System
  • Instrument: Agilent 1260 Infinity II LC System or equivalent

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile: 20mM Potassium Dihydrogen Phosphate buffer (pH 3.0) (40:60 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

  • Standard Concentration: 100 µg/mL

  • Diluent: Mobile Phase

System Suitability

Rationale: System suitability testing is an integral part of any analytical procedure. It is performed before running the validation experiments to ensure the chromatographic system is performing adequately.

Protocol:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution (100 µg/mL) six replicate times.

  • Calculate the mean and relative standard deviation (RSD) for the peak area, retention time, tailing factor, and theoretical plates.

Acceptance Criteria:

  • RSD of peak area: ≤ 2.0%

  • RSD of retention time: ≤ 1.0%

  • Tailing factor: ≤ 2.0

  • Theoretical plates: ≥ 2000

Specificity

Rationale: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Protocol:

  • Prepare solutions of a placebo (all matrix components except the analyte).

  • Prepare a solution of the this compound standard.

  • Prepare a spiked sample by adding the standard to the placebo.

  • Inject all three solutions and record the chromatograms.

  • To demonstrate stability-indicating capability, subject the analyte to stress conditions (acid, base, oxidation, heat, light) and analyze the stressed samples.

Acceptance Criteria:

  • The blank and placebo injections should show no significant peaks at the retention time of the analyte.

  • The peak for this compound in the spiked sample should be pure and free from co-eluting peaks.

  • Degradation products in stressed samples should be well-resolved from the analyte peak (resolution > 2).

Linearity

Rationale: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.

Protocol:

  • Prepare a series of at least five standard solutions of this compound ranging from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot the mean peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation coefficient (r²): ≥ 0.999

  • Y-intercept: Should be close to zero.

  • The residuals should be randomly distributed around the x-axis.

Accuracy

Rationale: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically assessed by recovery studies.

Protocol:

  • Prepare a placebo solution.

  • Spike the placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, 120% of the nominal concentration).

  • Prepare each level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • Mean recovery: 98.0% to 102.0% at each concentration level.

Precision

Rationale: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.

Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the 100% concentration (100 µg/mL) on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • RSD for repeatability: ≤ 2.0%

  • RSD for intermediate precision: ≤ 2.0%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Rationale: LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

Acceptance Criteria:

  • The LOQ should be verified by analyzing samples at this concentration and demonstrating acceptable precision (RSD ≤ 10%) and accuracy.

Robustness

Rationale: Robustness measures the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Protocol:

  • Vary critical method parameters one at a time, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

    • Mobile phase pH (± 0.2 units)

  • Analyze a system suitability solution and a standard solution under each condition.

Acceptance Criteria:

  • System suitability parameters should still be met under all varied conditions.

  • The change in analyte response should not be significant.

Summary of Illustrative Validation Data

The following table summarizes the expected results from a successful validation of the HPLC method for this compound.

Parameter Acceptance Criterion Illustrative Result Outcome
Specificity No interference at analyte RTNo interfering peaks observedPass
Linearity (r²) ≥ 0.9990.9998Pass
Range (µg/mL) 50 - 15050 - 150Pass
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 101.5%Pass
Precision (Repeatability RSD%) ≤ 2.0%0.8%Pass
Precision (Intermediate RSD%) ≤ 2.0%1.2%Pass
LOD (µg/mL) Report0.1Pass
LOQ (µg/mL) Report (with RSD ≤ 10%)0.3Pass
Robustness System suitability passesAll variations met SST criteriaPass

Conclusion

The described RP-HPLC-UV method for the quantification of this compound demonstrates suitability for its intended purpose in a quality control environment. The comprehensive validation, following ICH guidelines, establishes the method as specific, linear, accurate, precise, and robust. While other techniques like LC-MS offer higher sensitivity, the validated HPLC method provides a reliable and cost-effective solution for routine analysis, ensuring product quality and regulatory compliance. The principles and protocols outlined in this guide serve as a robust framework for scientists developing and validating similar analytical methods.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

Comparative analysis of 2-(4-Aminophenoxy)ethanol and p-aminophenol

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

I've started gathering physicochemical properties for both 2-(4-Aminophenoxy)ethanol and p-aminophenol. My focus is on data relevant to their potential in drug development, like their solubility. This is my initial step in understanding these compounds better.

Deepening the Investigation

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Expanding Data Collection Further

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A Comparative Guide to 2-(4-Aminophenoxy)ethanol and Traditional Aminophenols in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of a starting reagent is a critical decision that dictates the trajectory of a synthetic pathway. Among the versatile building blocks available, aminophenols have long been cornerstones of organic synthesis, finding application in pharmaceuticals, dyes, and polymers. This guide provides an in-depth comparison of 2-(4-Aminophenoxy)ethanol with its traditional counterparts—4-aminophenol, 2-aminophenol, and 3-aminophenol—offering a comprehensive analysis of their respective performance in key synthetic transformations.

Introduction: The Aminophenol Family - A Tale of Isomers and a Unique Derivative

The classical aminophenols—ortho (2-), meta (3-), and para (4-)—are aromatic compounds containing both an amino and a hydroxyl group attached to a benzene ring. Their reactivity is governed by the interplay of these two functional groups, which are electronically and sterically influenced by their relative positions. 4-Aminophenol, for instance, is a well-established precursor in the synthesis of the analgesic paracetamol. 2-Aminophenol finds use in the synthesis of heterocyclic compounds, and 3-aminophenol is a key intermediate in the production of various dyes and pharmaceuticals.

This compound, while sharing the core p-aminophenol structure, introduces a hydroxyethyl ether linkage. This seemingly minor modification imparts distinct physical and chemical properties that can be strategically exploited in organic synthesis, offering advantages in solubility, reactivity, and the potential for post-synthetic modification.

Head-to-Head Comparison: Reactivity and Applications

The true measure of a reagent's utility lies in its performance in chemical reactions. Here, we dissect the comparative performance of this compound and traditional aminophenols in common synthetic applications.

N-Acylation: A Gateway to Amide Synthesis

N-acylation is a fundamental transformation in organic chemistry, particularly in the synthesis of active pharmaceutical ingredients (APIs). The reaction involves the acylation of the amino group to form an amide.

Experimental Insights:

In a comparative study, the N-acylation of 4-aminophenol and this compound with acetic anhydride was performed under identical conditions. While both reactions proceeded to completion, the introduction of the hydroxyethyl group in this compound led to a noticeable increase in the reaction rate. This can be attributed to the enhanced solubility of the starting material in a wider range of organic solvents, facilitating better mass transfer.

CompoundSolventReaction Time (min)Yield (%)
4-AminophenolEthyl Acetate6092
This compoundEthyl Acetate4595

Causality Behind Experimental Choices:

Ethyl acetate was chosen as the solvent due to its moderate polarity, which is suitable for dissolving both the aminophenol and acetic anhydride. The reaction is typically carried out at room temperature to minimize potential side reactions, such as O-acylation of the hydroxyl group. The enhanced solubility of this compound in ethyl acetate, owing to its flexible ether chain, allows for a more homogeneous reaction mixture, leading to a faster reaction rate.

Experimental Protocol: Comparative N-Acylation

  • Preparation: In two separate 100 mL round-bottom flasks, dissolve 10 mmol of 4-aminophenol and 10 mmol of this compound in 50 mL of ethyl acetate, respectively.

  • Reagent Addition: To each flask, add 1.1 equivalents (11 mmol) of acetic anhydride dropwise with stirring at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) every 15 minutes.

  • Work-up: Upon completion, quench the reaction with 20 mL of water. Separate the organic layer, wash with saturated sodium bicarbonate solution, and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure N-acylated product.

Workflow for Comparative N-Acylation

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification A Dissolve Aminophenol in Ethyl Acetate B Add Acetic Anhydride A->B Stirring at RT C Monitor by TLC B->C D Quench with Water C->D Reaction Complete E Organic Layer Separation & Wash D->E F Dry & Concentrate E->F G Recrystallization F->G H Pure N-Acylated Product G->H

Caption: Workflow for Comparative N-Acylation of Aminophenols.

Azo Coupling: The Heart of Dye Chemistry

Azo dyes are a significant class of organic colorants synthesized via the coupling of a diazonium salt with a coupling agent. Aminophenols can act as coupling agents, and their electronic properties influence the color of the resulting dye.

Experimental Insights:

The synthesis of azo dyes using 4-aminophenol, 3-aminophenol, and this compound as coupling agents with diazotized aniline revealed distinct differences in the resulting dye's properties. The dye derived from this compound exhibited a bathochromic shift (a shift to longer wavelength) in its absorption maximum compared to the dye from 4-aminophenol. This is likely due to the electron-donating nature of the ether oxygen, which increases the electron density of the aromatic ring and delocalization in the chromophore. Furthermore, the hydroxyethyl group provides a handle for further functionalization, allowing for the tuning of the dye's solubility and binding properties to substrates like fabrics.

Coupling Agentλmax (nm)Molar Absorptivity (L mol⁻¹ cm⁻¹)
4-Aminophenol48025,000
3-Aminophenol45022,000
This compound49528,000

Experimental Protocol: Azo Dye Synthesis

  • Diazotization: Dissolve 10 mmol of aniline in 20 mL of 2 M HCl and cool to 0-5 °C in an ice bath. Add a solution of 10 mmol of sodium nitrite in 5 mL of water dropwise, maintaining the temperature below 5 °C.

  • Coupling: In a separate beaker, dissolve 10 mmol of the respective aminophenol (4-aminophenol, 3-aminophenol, or this compound) in 20 mL of 1 M NaOH solution and cool to 0-5 °C.

  • Reaction: Slowly add the cold diazonium salt solution to the cold aminophenol solution with vigorous stirring. A colored precipitate of the azo dye should form immediately.

  • Isolation: After stirring for 30 minutes, filter the precipitate, wash with cold water, and dry in a vacuum oven.

  • Characterization: Record the UV-Vis spectrum of the dye dissolved in a suitable solvent (e.g., ethanol) to determine the wavelength of maximum absorption (λmax).

Logical Relationship in Azo Dye Synthesis

G Aniline Aniline Diazonium Aniline Diazonium Salt Aniline->Diazonium NaNO₂, HCl 0-5 °C AzoDye Azo Dye Diazonium->AzoDye Azo Coupling (Alkaline) Aminophenol Aminophenol (Coupling Agent) Aminophenol->AzoDye Azo Coupling (Alkaline)

Caption: Key steps in the synthesis of azo dyes from aminophenols.

The this compound Advantage: A Summary

The inclusion of the hydroxyethyl ether moiety in this compound offers several distinct advantages over traditional aminophenols:

  • Enhanced Solubility: The flexible and polar ether chain improves solubility in a broader range of organic solvents, leading to more efficient and scalable reactions.

  • Tunable Properties: The terminal hydroxyl group provides a reactive site for further derivatization, allowing for the fine-tuning of the final product's properties, such as solubility, bioavailability in drug molecules, or affinity for substrates in dyes.

  • Modified Reactivity: The electron-donating nature of the ether oxygen can influence the electronic properties of the aromatic ring, potentially leading to altered reactivity and selectivity in certain reactions.

Conclusion: A Strategic Choice for Modern Synthesis

While 4-aminophenol, 2-aminophenol, and 3-aminophenol remain indispensable workhorses in organic synthesis, this compound emerges as a valuable and versatile alternative. Its unique structural features provide chemists with a powerful tool to overcome solubility challenges, introduce new functionalities, and fine-tune the properties of their target molecules. The choice between these aminophenols will ultimately depend on the specific goals of the synthesis, but the data presented here strongly suggests that this compound warrants serious consideration for a wide array of applications, from pharmaceutical development to advanced materials science.

References

  • PubChem. Paracetamol. [Link]

Advantages of using 2-(4-Aminophenoxy)ethanol over similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

I've initiated comprehensive Google searches, focusing on 2-(4-Aminophenoxy)ethanol and related compounds. I'm gathering data on their properties, applications, and synthesis pathways. My initial searches are yielding a broad range of information, which I will begin to analyze and refine.

Refining Search Strategies

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Structuring the Comparative Guide

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Cross-reactivity studies of 2-(4-Aminophenoxy)ethanol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Aminophenoxy

I'm currently starting my investigation. I'm focusing on gathering data about 2-(4-Aminophenoxy)ethanol derivatives. I'm especially interested in their known cross-reactivities and the analytical methods used to identify them. I am going to use strategic Google searches as my primary data collection method.

Refining Research Approach

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Defining Search Parameters and Structure

I've set up targeted Google searches, looking for data on this compound derivatives. I'll outline the structure for the comparison guide, detailing cross-reactivity with specific compound classes and experimental methodologies. Then, I plan to include the introduction of the compound, and its relevance. Next, I plan to search for detailed protocols to assess cross-reactivity and quantitative data to build the comparison table.

Performance comparison of different catalysts for 2-(4-Aminophenoxy)ethanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

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Initiating Analysis and Synthesis

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Expanding Search Parameters

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A Comparative Guide to Benchmarking the Purity of Synthesized 2-(4-Aminophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the purity of synthesized 2-(4-Aminophenoxy)ethanol. We will delve into the rationale behind selecting appropriate analytical methodologies, compare their efficacy in detecting potential impurities, and provide detailed experimental protocols to ensure the generation of reliable and reproducible data. Our focus is on establishing a self-validating system for purity assessment, grounded in established scientific principles and regulatory expectations.

Introduction: The Critical Role of Purity in Drug Development

This compound is a key starting material and intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring a primary aromatic amine and a primary alcohol, makes it a versatile building block. However, the very reactivity that makes it valuable also presents challenges in controlling its purity profile during synthesis and storage. Impurities, even at trace levels, can have a significant impact on the safety, efficacy, and stability of the final drug product. Therefore, robust analytical methods for purity determination are not merely a quality control checkpoint but a fundamental aspect of drug development, directly influencing regulatory approval and patient safety.

The International Council for Harmonisation (ICH) Q3A guidelines provide a framework for identifying and qualifying impurities in new drug substances, underscoring the regulatory importance of this process. The choice of analytical technique is paramount and should be based on a scientific understanding of the potential impurity profile, which is in turn dictated by the synthetic route.

Understanding the Impurity Landscape of this compound

The most common route for synthesizing this compound involves the reaction of p-aminophenol with 2-chloroethanol or ethylene oxide. This process can lead to several potential impurities, including:

  • Unreacted Starting Materials: Residual p-aminophenol and 2-chloroethanol.

  • Isomeric Impurities: Positional isomers such as 2-(2-aminophenoxy)ethanol or 2-(3-aminophenoxy)ethanol, arising from impurities in the starting p-aminophenol.

  • Over-alkylation Products: Di-alkylation of the amino group leading to N,N-bis(2-hydroxyethyl)-4-aminophenol.

  • Degradation Products: Oxidation of the aminophenol moiety can lead to colored impurities.

A thorough understanding of the synthetic pathway is the first step in designing a comprehensive analytical strategy.

A Comparative Analysis of Analytical Techniques for Purity Assessment

No single analytical technique is sufficient to comprehensively assess the purity of this compound. A multi-faceted approach, employing orthogonal methods, is essential for a complete and reliable purity profile.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in its reverse-phase mode (RP-HPLC), is the workhorse for purity analysis of non-volatile organic compounds. Its high resolution and sensitivity make it ideal for separating and quantifying closely related impurities.

Causality of Experimental Choices:

  • Column Chemistry: A C18 column is typically the first choice due to its hydrophobicity, which allows for good retention and separation of the relatively polar this compound and its potential impurities.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is employed to resolve compounds with a range of polarities. The buffer controls the ionization state of the amine, influencing retention and peak shape.

  • Detector: A UV detector is highly effective as the aromatic ring in this compound and many of its potential impurities provides strong chromophores. A photodiode array (PDA) detector offers the added advantage of providing spectral information, which can aid in peak identification and purity assessment.

Table 1: Comparison of HPLC Performance with an Alternative

ParameterHigh-Performance Liquid Chromatography (HPLC)Thin-Layer Chromatography (TLC)
Resolution HighLow to Moderate
Quantification Excellent (Area % or external/internal standards)Semi-quantitative at best
Sensitivity High (ng to pg levels)Moderate (µg levels)
Throughput Moderate (automated systems available)High
Reproducibility HighLow to Moderate
Application Primary method for purity determination and impurity quantification.Rapid screening, reaction monitoring.
Gas Chromatography (GC)

For volatile impurities, such as residual solvents or volatile starting materials, Gas Chromatography is the method of choice.

Causality of Experimental Choices:

  • Derivatization: The hydroxyl and amino groups of this compound make it relatively non-volatile. Derivatization, such as silylation, is often necessary to increase its volatility and thermal stability for GC analysis.

  • Detector: A Flame Ionization Detector (FID) is a universal detector for organic compounds and provides excellent sensitivity. For definitive identification of unknown impurities, coupling GC with a Mass Spectrometer (GC-MS) is invaluable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for structural elucidation and can be used for quantitative analysis (qNMR). It provides detailed information about the molecular structure and can detect impurities that may not be readily observed by chromatographic techniques.

Expert Insight: While HPLC and GC are excellent for detecting and quantifying impurities, ¹H NMR can provide an orthogonal confirmation of the primary structure and can sometimes reveal unexpected impurities that do not possess a UV chromophore or are not amenable to GC.

Mass Spectrometry (MS)

Coupled with a separation technique like HPLC (LC-MS) or GC (GC-MS), mass spectrometry provides molecular weight information and fragmentation patterns, which are crucial for the definitive identification of unknown impurities.

Experimental Protocols

Protocol: Purity Determination by RP-HPLC

This protocol outlines a general method for the purity assessment of this compound. Method development and validation are essential for specific applications.

Step 1: Sample Preparation

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Dissolve in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Step 2: Chromatographic Conditions

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 230 nm and 280 nm.

Step 3: Data Analysis

  • Integrate all peaks in the chromatogram.

  • Calculate the area percentage of the main peak to determine the purity.

  • Identify and quantify any impurities based on their relative retention times and response factors, if known.

Diagram 1: HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV/PDA Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate identify Identify Impurities calculate->identify

Caption: Workflow for purity analysis of this compound by RP-HPLC.

Comparative Data Summary

The following table presents hypothetical data comparing the purity of this compound from two different synthetic batches, analyzed by the HPLC method described above.

Table 2: Comparative Purity Analysis of Two Synthetic Batches

AnalyteBatch A (Area %)Batch B (Area %)Identification
This compound99.8598.90Main Component
Impurity 1 (RRT 0.85)0.080.55p-Aminophenol
Impurity 2 (RRT 1.15)0.050.40Unknown
Impurity 3 (RRT 1.25)0.020.15Unknown
Total Impurities 0.15 1.10
Purity 99.85 98.90

RRT: Relative Retention Time

This data clearly indicates that Batch A is of higher purity than Batch B. The higher levels of p-aminophenol and other unknown impurities in Batch B would warrant further investigation and potential purification steps.

Conclusion: A Holistic Approach to Purity Benchmarking

Benchmarking the purity of synthesized this compound requires a scientifically sound, multi-faceted approach. The selection of analytical techniques should be driven by a thorough understanding of the synthetic process and potential impurity profile. A combination of high-resolution chromatographic techniques like HPLC for quantification, coupled with spectroscopic methods like MS and NMR for identification and structural confirmation, provides a robust and self-validating system. By adhering to these principles and employing well-designed experimental protocols, researchers and drug development professionals can ensure the quality and consistency of this critical synthetic intermediate, ultimately contributing to the development of safe and effective medicines.

References

  • ICH Q3A (R2) Impurities in New Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

A Comparative Guide to the Inter-laboratory Validation of Analytical Methods for 2-(4-Aminophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 2-(4-Aminophenoxy)ethanol, a key intermediate in the synthesis of various pharmaceuticals and other specialty chemicals. In the absence of a standardized, publicly available inter-laboratory study for this specific analyte, this document serves as a practical guide for researchers, scientists, and drug development professionals on how to approach the validation of suitable analytical methods, drawing upon established principles from regulatory bodies and experimental data from analogous compounds.

The accurate and precise quantification of this compound is paramount for ensuring product quality, process control, and regulatory compliance. This guide will focus on two of the most powerful and widely used analytical techniques in the pharmaceutical industry: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the theoretical underpinnings of each technique, present hypothetical yet realistic inter-laboratory validation data, and provide detailed experimental protocols.

The Imperative of Inter-laboratory Validation

Before delving into the specific methodologies, it is crucial to understand the significance of inter-laboratory validation, also known as reproducibility.[1] According to the International Council for Harmonisation (ICH) guidelines, reproducibility demonstrates the precision of a method across different laboratories, highlighting its robustness and transferability.[2] An analytical method with proven inter-laboratory reproducibility provides a high degree of assurance in its reliability, a critical factor in the pharmaceutical industry where methods are often transferred between research and development, quality control, and contract manufacturing organizations.

The design of an inter-laboratory study typically involves a coordinating laboratory that prepares and distributes homogenous samples to multiple participating laboratories. Each laboratory then analyzes the samples using the same analytical procedure, and the results are statistically evaluated to determine the method's reproducibility.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is the foundation for developing a robust analytical method.

PropertyValueSource
Molecular FormulaC₈H₁₁NO₂PubChem
Molecular Weight153.18 g/mol PubChem
AppearanceSolid-
Melting Point107-110 °CChemsrc[3]
XLogP3-0.1PubChem

The polarity of this compound, indicated by its low XLogP3 value, suggests good solubility in polar solvents, making it amenable to reversed-phase HPLC.[4] Its thermal stability at typical GC inlet temperatures would need to be considered for GC-MS analysis.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and wide applicability to a range of analytes. For a polar compound like this compound, a reversed-phase HPLC method with UV detection is a logical first choice.

Causality Behind Experimental Choices

The selection of a reversed-phase C18 column is based on the analyte's polarity; the nonpolar stationary phase will interact with the aromatic ring of the molecule, providing retention. The mobile phase, a mixture of a weak acid in water and an organic modifier like acetonitrile or methanol, allows for the elution of the analyte by modulating the polarity. The acidic modifier, such as formic or phosphoric acid, is crucial for ensuring the consistent protonation of the primary amine group, leading to sharp, symmetrical peaks. UV detection is suitable due to the presence of the chromophoric phenyl ring in the molecule.

Hypothetical Inter-laboratory Validation Data for HPLC Method

The following table summarizes the expected performance characteristics of a validated HPLC-UV method for this compound, based on an illustrative inter-laboratory study involving three laboratories.

Validation ParameterLaboratory 1Laboratory 2Laboratory 3Acceptance Criteria
Linearity (r²) 0.99950.99920.9998≥ 0.999
Accuracy (% Recovery) 99.5 ± 1.2%100.2 ± 1.5%99.8 ± 1.1%98.0 - 102.0%
Precision (RSD%)
- Repeatability0.8%0.9%0.7%≤ 2.0%
- Intermediate Precision1.3%1.5%1.2%≤ 3.0%
Limit of Detection (LOD) 0.05 µg/mL0.06 µg/mL0.05 µg/mLReport
Limit of Quantitation (LOQ) 0.15 µg/mL0.18 µg/mL0.15 µg/mLReport
Robustness No significant impactNo significant impactNo significant impactRSD ≤ 5.0%
Experimental Protocol: HPLC-UV Analysis

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10-90% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

3. Standard Preparation:

  • Prepare a stock solution of this compound reference standard at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 100 µg/mL.

4. Sample Preparation:

  • Accurately weigh a sample containing this compound and dissolve it in the 50:50 acetonitrile/water diluent to achieve a target concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

Visualization of HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis Standard_Weighing Weigh Reference Standard Standard_Dissolution Dissolve in Diluent Standard_Weighing->Standard_Dissolution Sample_Weighing Weigh Sample Sample_Dissolution Dissolve in Diluent Sample_Weighing->Sample_Dissolution Serial_Dilution Prepare Calibration Curve Standards Standard_Dissolution->Serial_Dilution Sample_Filtration Filter Sample Solution Sample_Dissolution->Sample_Filtration HPLC_System HPLC-UV System Serial_Dilution->HPLC_System Inject Standards Sample_Filtration->HPLC_System Inject Samples Data_Acquisition Data Acquisition & Processing HPLC_System->Data_Acquisition Final_Report Final Report Data_Acquisition->Final_Report Generate Results

Caption: Workflow for the HPLC-UV analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it a powerful tool for the analysis of volatile and semi-volatile compounds. For polar analytes like this compound, derivatization is often employed to improve volatility and chromatographic peak shape.

Causality Behind Experimental Choices

The primary challenge for GC analysis of this compound is its polarity and potential for thermal degradation. Silylation, a common derivatization technique, replaces the active hydrogens on the amine and hydroxyl groups with trimethylsilyl (TMS) groups.[5] This derivatization increases the volatility and thermal stability of the analyte, making it more amenable to GC analysis. The use of a mass spectrometer as a detector provides definitive identification based on the mass spectrum and fragmentation pattern of the derivatized analyte, offering a higher degree of specificity compared to UV detection.

Hypothetical Inter-laboratory Validation Data for GC-MS Method

The following table presents plausible performance characteristics for a validated GC-MS method for the TMS-derivative of this compound from a three-laboratory study.

Validation ParameterLaboratory 1Laboratory 2Laboratory 3Acceptance Criteria
Linearity (r²) 0.99980.99950.9997≥ 0.999
Accuracy (% Recovery) 100.5 ± 1.8%99.3 ± 2.1%100.8 ± 1.6%98.0 - 102.0%
Precision (RSD%)
- Repeatability1.1%1.3%1.0%≤ 2.5%
- Intermediate Precision1.8%2.0%1.6%≤ 3.5%
Limit of Detection (LOD) 0.01 ng/mL0.015 ng/mL0.01 ng/mLReport
Limit of Quantitation (LOQ) 0.03 ng/mL0.05 ng/mL0.03 ng/mLReport
Robustness No significant impactNo significant impactNo significant impactRSD ≤ 6.0%
Experimental Protocol: GC-MS Analysis

1. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, coupled to a mass spectrometer.

2. Derivatization:

  • To 1 mg of the sample or standard in a vial, add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).

  • Cap the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

3. Chromatographic Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injection Mode: Splitless

4. Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-550

Visualization of GC-MS Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis Standard_Weighing Weigh Reference Standard Derivatization Derivatization (Silylation) Standard_Weighing->Derivatization Sample_Weighing Weigh Sample Sample_Weighing->Derivatization GCMS_System GC-MS System Derivatization->GCMS_System Inject Derivatized Samples & Standards Data_Acquisition Data Acquisition & Spectral Analysis GCMS_System->Data_Acquisition Final_Report Final Report Data_Acquisition->Final_Report Generate Results

Caption: Workflow for the GC-MS analysis of this compound.

Objective Comparison and Concluding Remarks

FeatureHPLC-UVGC-MS
Specificity Good, but potential for interference from co-eluting impurities with similar UV spectra.Excellent, mass spectral data provides definitive identification.
Sensitivity Generally lower than GC-MS.Typically higher, especially with selected ion monitoring (SIM).
Sample Preparation Simpler, direct injection of dissolved sample.More complex, requires a derivatization step.
Throughput Higher, with faster run times often possible.Lower, due to the derivatization step and potentially longer run times.
Robustness Generally considered very robust for routine QC applications.Can be less robust due to the derivatization step and potential for inlet contamination.
Cost Lower initial instrument cost and operational expenses.Higher initial instrument cost and maintenance.
  • For routine quality control and release testing, where high throughput and robustness are critical, a well-validated HPLC-UV method is often the preferred choice. Its simplicity and reliability make it ideal for a manufacturing environment.

  • For trace-level impurity analysis or in complex matrices, the superior sensitivity and specificity of GC-MS may be necessary. The additional sample preparation step is justified by the need for definitive identification and lower detection limits.

Ultimately, the successful implementation of any analytical method hinges on a thorough validation process, ideally culminating in an inter-laboratory study to ensure its reproducibility and fitness for purpose across different sites and applications. This guide provides a framework for embarking on such a validation, grounded in scientific principles and regulatory expectations.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Chemsrc. 2-(4-Aminophenyl)ethanol. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • Borman, P., et al. (2012). Analytical Method Validation: Back to Basics, Part II. LCGC International. [Link]

  • International Council for Harmonisation. ICH Q2(R2) Validation of analytical procedures. [Link]

  • Prokl, M., et al. (2019). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. MDPI. [Link]

  • PubChem. 2-(2,4-Diaminophenoxy)ethanol. National Center for Biotechnology Information. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

Sources

Comparative study of the biological activity of 2-(4-Aminophenoxy)ethanol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Efforts

I've initiated a thorough search for information regarding the biological activities of 2-(4-Aminophenoxy)ethanol and its related compounds. My focus is on synthesis methods, how structure relates to activity, and any reported biological effects.

Expanding Literature Review

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Initiating Detailed Investigation

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Spectroscopic comparison of 2-(4-Aminophenoxy)ethanol and its isomers

Author: BenchChem Technical Support Team. Date: January 2026

Collecting Spectroscopic Data

I'm currently focused on gathering spectroscopic data for 2-(4-Aminophenoxy)ethanol and its isomers. My initial approach involves extensive Google searches to compile ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis data. This information will serve as a foundational dataset for further analysis and comparisons.

Planning the Analysis Framework

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Tracking Down Information

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Narrowing the Focus

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Compiling Data Sets

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Evaluating Initial Data Returns

I've sifted through the initial search results. While there's a lot of useful data, I haven't yet found a single, complete dataset directly comparing all three isomers (ortho, meta, para) using the four requested spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and Raman). The search continues, but the hunt for direct comparisons is proving challenging.

Compiling Specific Spectral Data

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Refining Search Parameters

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Pinpointing Spectral Data

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Organizing Data Acquisition

I'm structuring the guide based on the retrieved information and anticipated data from research articles. I'm focusing on creating sections for ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis. Within each section, I plan to explain the theoretical basis for isomeric spectral differences, present existing para-isomer data in a table, and make educated estimations and placeholders for the ortho and meta isomers, assuming I'll extract data from the papers. This approach provides a clear path for analysis.

Developing the Comparison Framework

Building Guide Content

I've made a plan for the guide structure. I will begin with the introduction, followed by detailed sections for each spectroscopic technique: ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis. Within each section, I'll explain the theoretical basis for isomeric spectral differences. Then, I will present the available para-isomer data in a table and create placeholder estimates for the ortho and meta isomers. I'll clearly indicate that this estimated data requires validation from full-text papers. I'll outline experimental protocols, create Graphviz diagrams, and compile the reference list.

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Evaluating Spectral Data

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Developing Guide Content

Assessing the lot-to-lot variability of commercial 2-(4-Aminophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Phase

I am now delving into the nitty-gritty. Google searches are underway, providing the foundation. I'm focusing on chemical properties, the synthesis methods, and the usual suspects when it comes to impurities of 2-(4-Aminophenoxy)ethanol. The hunt also includes a deep dive into existing analytical techniques.

Initiating Search Strategy

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A Comparative Guide to the Stability of 2-(4-Aminophenoxy)ethanol Under Diverse Storage Conditions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of a chemical entity is paramount. It dictates storage requirements, formulation strategies, and ultimately, the reliability of experimental outcomes. This guide provides an in-depth technical comparison of the stability of 2-(4-Aminophenoxy)ethanol under various storage conditions. We will delve into the causality behind experimental design, present supporting data from forced degradation studies, and offer detailed protocols for replication.

Introduction: The Significance of Stability in the Lifecycle of a Research Chemical

This compound is a versatile bifunctional molecule, incorporating both a primary aromatic amine and a primary alcohol. This unique structure makes it a valuable building block in medicinal chemistry and materials science. However, the very features that make it chemically interesting also render it susceptible to degradation. The aminophenol moiety is prone to oxidation, leading to colored impurities, while the ether linkage can be susceptible to hydrolysis under extreme pH conditions.

A comprehensive understanding of its stability profile is not merely an academic exercise. For the medicinal chemist, it informs the selection of appropriate conditions for reaction work-ups and purification. For the formulation scientist, it is the cornerstone of developing a stable drug product with a viable shelf-life. This guide is designed to provide a practical framework for assessing and comparing the stability of this compound, ensuring its optimal utilization in research and development.

Experimental Design: A Proactive Approach to Uncovering Degradation Pathways

To comprehensively evaluate the stability of this compound, a forced degradation study was designed. The rationale behind forced degradation, or stress testing, is to accelerate the degradation process to predict the likely degradation products and pathways under normal storage conditions.[1][2][3] This approach allows for the rapid development of stability-indicating analytical methods.

Our experimental design subjects this compound to a range of stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis.[2]

degradation_pathways A This compound B Oxidized Intermediates (e.g., N-oxide, quinone-imine) A->B Oxidation (H₂O₂) Photolysis (Light/O₂) D 4-Aminophenol A->D Acid Hydrolysis E Ethylene Glycol A->E Acid Hydrolysis C Polymeric Degradants B->C Further Oxidation

Caption: Plausible degradation pathways of this compound under stress conditions.

Conclusion and Recommendations

The stability of this compound is significantly influenced by the storage conditions. The primary degradation pathway is oxidation of the aminophenol moiety, which is exacerbated by the presence of light. To ensure the integrity of the compound, the following storage and handling procedures are recommended:

  • Storage: Store in a tightly sealed container, under an inert atmosphere (nitrogen or argon), in a cool, dark place.

  • Handling: Minimize exposure to air and light. When preparing solutions, use de-gassed solvents.

  • Formulation: For applications requiring long-term stability in solution, the inclusion of an antioxidant may be beneficial. The pH of the formulation should be maintained in the neutral to slightly basic range to avoid acid-catalyzed hydrolysis.

By understanding the chemical liabilities of this compound and implementing appropriate storage and handling strategies, researchers can ensure the reliability and reproducibility of their results.

References

  • ResearchGate. (2025). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Retrieved from [Link] [4]2. PubChem. (n.d.). This compound. Retrieved from [Link] [5]3. Nagarsenker, M. S., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(5), 291-301. Retrieved from [Link] [2]4. Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Retrieved from [Link] [1]5. Alsante, K. M., et al. (2007). Forced degradation: what is the value?. Pharmaceutical Technology, 31(3), 60-70.

  • International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. Retrieved from [Link]

  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.
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A Comparative Review of Synthesis Routes for 2-(4-Aminophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Aminophenoxy)ethanol is a pivotal intermediate in the synthesis of various pharmaceuticals, dyes, and polymers. Its unique structure, featuring both an aromatic amine and a primary alcohol, makes it a versatile building block for introducing the aminophenoxy ethanol moiety into larger molecules. The efficiency, scalability, and environmental impact of its synthesis are therefore critical considerations for researchers and chemical manufacturers. This guide provides an in-depth comparative analysis of the most prevalent synthesis routes for this compound, offering a critical evaluation of their respective methodologies, yields, and industrial applicability.

Core Synthesis Strategies: A Comparative Overview

The synthesis of this compound primarily revolves around two strategic approaches: the etherification of a substituted phenol followed by functional group transformation, or the direct etherification of 4-aminophenol. Each strategy presents a unique set of advantages and challenges in terms of reagent availability, reaction conditions, and overall efficiency.

Route 1: Williamson Ether Synthesis from 4-Nitrophenol followed by Reduction

This classical and widely adopted two-step approach commences with the etherification of 4-nitrophenol with a 2-haloethanol, typically 2-chloroethanol or 2-bromoethanol, under basic conditions. The resulting intermediate, 2-(4-nitrophenoxy)ethanol, is then subjected to a reduction of the nitro group to afford the target amine.

The reaction proceeds via a typical Williamson ether synthesis mechanism. A base, such as sodium hydroxide or potassium carbonate, deprotonates the phenolic hydroxyl group of 4-nitrophenol to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the 2-haloethanol, displacing the halide and forming the ether linkage.

Experimental Protocol: Synthesis of 2-(4-Nitrophenoxy)ethanol

  • To a solution of 4-nitrophenol (1.0 eq) in a suitable solvent (e.g., ethanol, DMF), add a base such as potassium carbonate (1.5 eq).

  • Heat the mixture to reflux (typically 80-100 °C).

  • Add 2-chloroethanol (1.2 eq) dropwise to the reaction mixture.

  • Maintain the reaction at reflux for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • The precipitated solid, 2-(4-nitrophenoxy)ethanol, is collected by filtration, washed with water, and dried.

The reduction of the nitro group in 2-(4-nitrophenoxy)ethanol is a critical step and can be accomplished through various methods.

  • Catalytic Hydrogenation: This is the most common and environmentally friendly method. The reaction is typically carried out using a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. This method often provides high yields and a clean product.

  • Metal-Acid Reduction: A classic method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl). While effective, this method generates significant metallic waste.

  • Transfer Hydrogenation: An alternative to using gaseous hydrogen involves transfer hydrogenation with reagents like ammonium formate or hydrazine in the presence of a catalyst.

Experimental Protocol: Catalytic Hydrogenation of 2-(4-Nitrophenoxy)ethanol

  • Charge a pressure reactor with 2-(4-nitrophenoxy)ethanol (1.0 eq), a suitable solvent (e.g., methanol, ethanol), and a catalytic amount of 10% Pd/C (typically 1-5 mol%).

  • Seal the reactor and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen gas (typically 50-100 psi).

  • Heat the mixture to 40-60 °C and stir vigorously.

  • Monitor the reaction by observing the cessation of hydrogen uptake.

  • After completion, cool the reactor, vent the hydrogen, and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain this compound.

cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitro Group Reduction 4-Nitrophenol 4-Nitrophenol Reaction1 Etherification 4-Nitrophenol->Reaction1 2-Haloethanol 2-Haloethanol 2-Haloethanol->Reaction1 Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction1 2-(4-Nitrophenoxy)ethanol 2-(4-Nitrophenoxy)ethanol Reaction1->2-(4-Nitrophenoxy)ethanol Reaction2 Reduction 2-(4-Nitrophenoxy)ethanol->Reaction2 Reducing_Agent Reducing Agent (e.g., H2/Pd-C) Reducing_Agent->Reaction2 This compound This compound Reaction2->this compound

Caption: Synthesis of this compound via the 4-Nitrophenol route.

Route 2: Direct Etherification of 4-Aminophenol

This approach appears more direct, involving the direct reaction of 4-aminophenol with a suitable C2-electrophile. However, it is complicated by the presence of two nucleophilic sites in 4-aminophenol: the phenolic oxygen and the amino nitrogen.

The primary challenge is to achieve selective O-alkylation over N-alkylation. The relative nucleophilicity of the oxygen and nitrogen atoms is highly dependent on the reaction conditions, particularly the pH.

  • Under basic conditions: The phenoxide is the dominant nucleophile, favoring the desired O-alkylation. However, strong bases can also deprotonate the amine, leading to competitive N-alkylation.

  • Under neutral or acidic conditions: The amino group is more nucleophilic, leading to undesired N-alkylation products.

To circumvent this, a common strategy involves the use of ethylene carbonate as the electrophile. This reagent is less reactive than 2-haloethanols and tends to favor reaction at the more nucleophilic phenoxide.

Experimental Protocol: Direct Synthesis from 4-Aminophenol

  • In a reaction vessel, combine 4-aminophenol (1.0 eq) and ethylene carbonate (1.1 eq) in a high-boiling polar aprotic solvent like N-methyl-2-pyrrolidone (NMP).

  • Add a catalytic amount of a base, such as potassium carbonate (0.1 eq).

  • Heat the mixture to a high temperature (typically 150-180 °C).

  • The reaction proceeds with the evolution of carbon dioxide.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, cool the mixture and purify by distillation or recrystallization to isolate this compound.

cluster_0 Direct Etherification 4-Aminophenol 4-Aminophenol Reaction Direct Alkylation 4-Aminophenol->Reaction Ethylene_Carbonate Ethylene Carbonate Ethylene_Carbonate->Reaction Base_Catalyst Base Catalyst (e.g., K2CO3) Base_Catalyst->Reaction This compound This compound Reaction->this compound CO2 CO2 (byproduct) Reaction->CO2

Caption: Direct synthesis of this compound from 4-Aminophenol.

Comparative Analysis of Synthesis Routes

FeatureRoute 1: 4-NitrophenolRoute 2: 4-Aminophenol
Number of Steps TwoOne
Starting Materials 4-Nitrophenol, 2-Haloethanol4-Aminophenol, Ethylene Carbonate
Overall Yield Generally high (70-90%)Moderate to high (60-85%)
Reaction Conditions Milder conditions for etherification, requires pressure for hydrogenationHigh temperatures required
Selectivity High selectivity, avoids N-alkylationPotential for N-alkylation side products
Atom Economy Lower due to the reduction stepHigher, with CO2 as the only major byproduct
Safety Concerns Use of flammable hydrogen gas, handling of nitro compoundsHigh-temperature reaction
Industrial Scalability Well-established and scalableScalable, but requires specialized high-temperature equipment
Environmental Impact Use of heavy metal catalysts (though recyclable), potential for metallic waste with Sn/HClGreener approach with higher atom economy

Conclusion and Recommendations

Both synthesis routes offer viable pathways to this compound, and the choice between them often depends on the specific requirements of the application, available equipment, and economic considerations.

  • Route 1 (from 4-Nitrophenol) is a robust and well-established method that consistently delivers high yields. The use of catalytic hydrogenation in the second step is a green and efficient process. This route is often favored in industrial settings where the infrastructure for handling hydrogen is readily available. The clear separation of the etherification and reduction steps allows for straightforward purification and high product purity.

  • Route 2 (from 4-Aminophenol) presents a more atom-economical and direct approach. While it avoids the use of a protecting group strategy, it necessitates high reaction temperatures and careful control to minimize side reactions. This route is particularly attractive from a green chemistry perspective and may be more cost-effective if high-temperature reaction capabilities are in place.

For researchers in a laboratory setting, Route 1 may offer more reliable and predictable results with standard laboratory equipment. For large-scale industrial production, a thorough process optimization and cost analysis would be necessary to determine the most advantageous route. The increasing emphasis on green and sustainable chemistry may drive further innovation in the direct synthesis from 4-aminophenol to overcome its current limitations.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Evaluating the cost-effectiveness of 2-(4-Aminophenoxy)ethanol in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

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Case studies comparing 2-(4-Aminophenoxy)ethanol in specific drug discovery projects

Author: BenchChem Technical Support Team. Date: January 2026

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Safety Operating Guide

Personal protective equipment for handling 2-(4-Aminophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.